Product packaging for Boc-(S)-2-Amino-5-methylhex-4-enoic acid(Cat. No.:CAS No. 123098-61-3)

Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Cat. No.: B046348
CAS No.: 123098-61-3
M. Wt: 243.3 g/mol
InChI Key: YTDSOUMESZDICW-VIFPVBQESA-N
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Description

Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B046348 Boc-(S)-2-Amino-5-methylhex-4-enoic acid CAS No. 123098-61-3

Properties

IUPAC Name

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDSOUMESZDICW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-2-Amino-5-methylhex-4-enoic acid, an unnatural amino acid (UAA), represents a valuable building block in modern drug discovery and peptide chemistry. The incorporation of UAAs like this one into peptides and other molecular frameworks can significantly enhance their stability, selectivity, and therapeutic activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analysis of this compound, catering to the needs of researchers and professionals in drug development. Unnatural amino acids are pivotal in overcoming the limitations of natural peptides, such as enzymatic degradation and poor bioavailability, by introducing unique structural modifications.[][2][3]

Chemical Properties

PropertyValueSource
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhex-4-enoic acidN/A
CAS Number 123098-61-3N/A
Molecular Formula C₁₂H₂₁NO₄N/A
Molecular Weight 243.3 g/mol N/A
Physical State Pale-yellow to Yellow-brown LiquidSigma-Aldrich
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Synthesis and Purification

The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This general approach can be adapted for the synthesis of this compound.

General Synthesis Protocol for Boc-Protection of Amino Acids:
  • Dissolution: The amino acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.

  • Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), is added to the reaction mixture. The deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) to track the consumption of the starting amino acid.

  • Work-up and Extraction: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified, and the Boc-protected amino acid is extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure Boc-protected amino acid.

The following diagram illustrates a generalized workflow for the synthesis and purification of a Boc-protected amino acid.

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: (S)-2-Amino-5-methylhex-4-enoic acid dissolution Dissolve in Solvent (e.g., Dioxane/Water) start->dissolution basification Add Base (e.g., NaOH) dissolution->basification boc_addition Add Boc Anhydride (Boc)₂O basification->boc_addition reaction Stir at Room Temperature boc_addition->reaction workup Acidify and Extract with Organic Solvent reaction->workup purification Purify by Column Chromatography workup->purification analysis Characterize Product purification->analysis final_product Pure this compound analysis->final_product

Caption: Generalized workflow for the synthesis and purification of Boc-protected amino acids.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hexenoic acid backbone, the methyl groups, and the tert-butyl group of the Boc protecting group.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the olefinic carbons, and the carbons of the aliphatic chain and the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) would likely be employed. The expected molecular ion peak would correspond to the molecular weight of the compound (243.3 g/mol ).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of Boc-protected amino acids. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common setup. Chiral HPLC can be used to determine the enantiomeric purity of the compound.[]

Applications in Drug Discovery and Development

Unnatural amino acids are increasingly utilized in drug discovery to enhance the pharmacological properties of peptides and small molecules.[][2][3] The introduction of UAAs can lead to:

  • Increased Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thus extending the in vivo half-life of peptide-based drugs.[]

  • Conformational Constraint: The specific stereochemistry and structure of the UAA can introduce conformational rigidity, which can lock a peptide into its bioactive conformation, leading to higher affinity and selectivity for its target.

  • Modulation of Physicochemical Properties: UAAs can be designed to alter the solubility, lipophilicity, and other properties of a molecule to improve its drug-like characteristics.[5][6]

The following diagram illustrates the logical relationship of how unnatural amino acids contribute to improved drug candidates.

G Role of Unnatural Amino Acids in Drug Development cluster_properties Enhanced Properties UAA Unnatural Amino Acid (e.g., this compound) Incorporation Chemical Synthesis (e.g., SPPS) UAA->Incorporation Peptide Peptide or Small Molecule Scaffold Peptide->Incorporation Modified_Molecule Modified Drug Candidate Incorporation->Modified_Molecule Prop1 Increased Stability Modified_Molecule->Prop1 Prop2 Improved Selectivity Modified_Molecule->Prop2 Prop3 Enhanced Activity Modified_Molecule->Prop3 Improved_Candidate Improved Therapeutic Potential Prop1->Improved_Candidate Prop2->Improved_Candidate Prop3->Improved_Candidate

Caption: The role of unnatural amino acids in enhancing drug candidate properties.

Conclusion

This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data on its physical and some of its chemical properties are not extensively documented in publicly accessible literature, its structural features and the well-established chemistry of Boc-protected amino acids provide a strong foundation for its application in the synthesis of novel peptides and other bioactive molecules. Further research into its specific biological activities and the development of detailed, scalable synthetic protocols will undoubtedly expand its utility for researchers and scientists.

References

Structure Elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the structure elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published data on this specific molecule, this guide combines established analytical methodologies with predicted spectroscopic data to offer a robust framework for its synthesis and characterization. The protocols and data presented herein are designed to assist researchers in the unambiguous identification and quality control of this compound.

Introduction

Non-proteinogenic amino acids are crucial building blocks in the design of novel therapeutic agents, offering metabolic stability and unique conformational properties. This compound, with its unsaturated side chain and defined stereochemistry, represents a valuable synthon for the development of peptidomimetics and other bioactive molecules. Accurate structural confirmation is a critical prerequisite for its application in drug discovery and development. This guide outlines the key experimental procedures and data interpretation necessary for the complete structure elucidation of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a two-step process starting from the corresponding unprotected amino acid, (S)-2-Amino-5-methylhex-4-enoic acid.

G cluster_0 Synthesis Workflow unprotected (S)-2-Amino-5-methylhex-4-enoic acid boc_protection Boc Protection (Boc)2O, Base unprotected->boc_protection Step 1 product This compound boc_protection->product Step 2

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Boc Protection

To a solution of (S)-2-Amino-5-methylhex-4-enoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.0 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the aqueous residue is acidified to pH 2-3 with cold 1N HCl. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the title compound.

Structure Elucidation Workflow

The comprehensive structure elucidation of the synthesized compound involves a combination of spectroscopic techniques to confirm its chemical structure, stereochemistry, and purity.

G cluster_1 Structure Elucidation Workflow synthesis Synthesized Product ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern synthesis->ms nmr NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) synthesis->nmr chiral Chiral Analysis - Polarimetry synthesis->chiral elucidation Structure Elucidation ms->elucidation nmr->elucidation chiral->elucidation

Figure 2: General workflow for the structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Predicted Data and Interpretation: The characteristic fragmentation of Boc-protected amino acids involves the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[1]

Predicted Ion m/z Interpretation
[M+H]⁺244.1543Protonated molecule
[M+Na]⁺266.1363Sodiated adduct
[M-C₄H₈+H]⁺188.0917Loss of isobutylene from the Boc group
[M-Boc+H]⁺144.0968Loss of the entire Boc group
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

Experimental Protocol: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-24.30 - 4.40m-1H
H-32.35 - 2.55m-2H
H-45.10 - 5.25m-1H
H-5----
H-6 (CH₃)1.65 - 1.75d~1.23H
H-6' (CH₃)1.55 - 1.65d~1.23H
Boc (t-Bu)1.45s-9H
NH5.00 - 5.10d~8.01H
COOH10.0 - 12.0br s-1H

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon Predicted Chemical Shift (ppm)
C-1 (COOH)175.0 - 177.0
C-2 (CH)52.0 - 54.0
C-3 (CH₂)35.0 - 37.0
C-4 (=CH)120.0 - 122.0
C-5 (=C)135.0 - 137.0
C-6 (CH₃)18.0 - 20.0
C-6' (CH₃)25.0 - 27.0
Boc (C=O)155.0 - 156.0
Boc (C(CH₃)₃)80.0 - 81.0
Boc (C(CH₃)₃)28.3

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the α-proton (H-2), the methylene protons adjacent to the chiral center (H-3), and the vinyl proton (H-4). The two methyl groups at C-5 will likely appear as distinct doublets due to coupling with the vinyl proton. The presence of the Boc protecting group is confirmed by the singlet at approximately 1.45 ppm, integrating to nine protons. The ¹³C NMR spectrum will corroborate these assignments, with distinct signals for the carboxylic acid, the olefinic carbons, and the carbons of the Boc group.

Chiral Analysis

Experimental Protocol: The stereochemical integrity of the synthesized compound can be confirmed by polarimetry. A solution of known concentration in a suitable solvent (e.g., methanol) is prepared, and the optical rotation is measured using a polarimeter at the sodium D-line (589 nm).

Expected Outcome: A non-zero specific rotation value will confirm the enantiomeric excess of the (S)-enantiomer. The sign and magnitude of the rotation should be compared with literature values for structurally similar compounds if available.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern analytical techniques. This guide provides a comprehensive framework, including a plausible synthetic route, detailed experimental protocols for key analytical methods, and predicted spectroscopic data with interpretations. By following this workflow, researchers and drug development professionals can ensure the unambiguous identification and quality assessment of this valuable chiral building block, facilitating its successful application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document details its chemical identifiers, physicochemical properties, and its applications, offering a valuable resource for professionals in the pharmaceutical and biotechnology sectors.

Core Compound Identifiers and Properties

This compound is a non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during peptide chain elongation.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 123098-61-3[2][3]
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-5-methyl-4-hexenoic acid
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.3 g/mol
InChI Key YTDSOUMESZDICW-VIFPVBQESA-N

Table 2: Physicochemical Properties of this compound and its Unprotected Counterpart

PropertyThis compound(S)-2-Amino-5-methylhex-4-enoic acidSource
Molecular Weight 243.3 g/mol 143.18 g/mol [4]
XLogP3 Not Available-1.4[4]
Hydrogen Bond Donor Count Not AvailableNot Available
Hydrogen Bond Acceptor Count Not AvailableNot Available
Rotatable Bond Count Not AvailableNot Available
Exact Mass Not Available143.094628657 Da[4]
Monoisotopic Mass Not Available143.094628657 Da[4]
Topological Polar Surface Area Not Available63.3 Ų[4]
Heavy Atom Count Not Available10[4]
Complexity Not Available148[4]

Applications in Research and Development

The primary application of this compound lies in its role as a specialized building block for the synthesis of peptides and other complex organic molecules. The Boc protecting group allows for controlled, stepwise addition of this amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).[5]

Peptide Synthesis

Boc-protected amino acids are instrumental in the synthesis of custom peptides. These synthetic peptides are valuable tools in a wide range of research areas, including:

  • Drug Discovery: As versatile molecules, peptides can be designed to interact with a high degree of specificity with biological targets such as receptors and enzymes.[6] The incorporation of unnatural amino acids like (S)-2-Amino-5-methylhex-4-enoic acid can introduce novel structural features, potentially leading to enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles.[7]

  • Biotechnology: Peptides can be engineered for various biotechnological applications, including the development of diagnostic tools and biomaterials.[7]

  • Neuroscience Research: Synthetic peptides are used to study neurotransmitter systems and to investigate the mechanisms underlying neurological disorders.[7]

The general workflow for incorporating a Boc-protected amino acid into a peptide chain via SPPS is outlined below.

Peptide_Synthesis_Workflow cluster_resin Solid Support (Resin) cluster_synthesis_cycle Peptide Elongation Cycle Resin Resin with linker and first amino acid Deprotection Boc Deprotection (e.g., TFA) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of This compound (with activating agent) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat cycle for next amino acid Cleavage Cleavage from Resin and side-chain deprotection (e.g., HF) Washing->Cleavage Purification Purification of Peptide (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.
Drug Development

The unique structural features of (S)-2-Amino-5-methylhex-4-enoic acid make it an attractive component in the design of novel therapeutic agents. The presence of a methyl group and an unsaturated bond in the side chain can influence the conformational properties of a peptide, potentially leading to a better fit with its biological target. This can enhance the efficacy and reduce the side effects of a drug.[7]

Experimental Protocols

A related experimental procedure for the preparation of (±) 4-amino-5-hexenoic acid involves the following key steps, which may be adaptable for the synthesis of the target compound:

  • Protection of the amino group: The starting amino acid is reacted with di-tert-butyl dicarbonate to form the Boc-protected intermediate.[9]

  • Activation of the carboxylic acid: The carboxylic acid group is activated, for example, by conversion to a mixed anhydride with ethyl chloroformate.[9]

  • Introduction of the side chain: The desired side chain is introduced through a series of reactions, which may involve intermediates such as aldehydes and subsequent Wittig-type reactions to form the double bond.[9]

  • Final deprotection: If necessary, any other protecting groups are removed to yield the final product.

It is crucial for researchers to consult detailed synthetic chemistry literature and adapt procedures based on the specific requirements of their research.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the reviewed literature that directly links this compound or peptides containing it to specific signaling pathways. However, the general principle of peptide-based drug design involves targeting specific components of signaling cascades.[6] For example, a synthetic peptide incorporating this amino acid could be designed to act as an agonist or antagonist for a particular cell surface receptor, thereby modulating downstream signaling events.

The logical relationship for the development of a peptide-based therapeutic incorporating this amino acid is illustrated below.

Drug_Development_Logic cluster_design Design & Synthesis cluster_testing Preclinical & Clinical Testing Target Identify Biological Target (e.g., Receptor, Enzyme) Peptide_Design Design Peptide Sequence (incorporating Boc-(S)-2-Amino- 5-methylhex-4-enoic acid) Target->Peptide_Design Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis In_Vitro In Vitro Assays (Binding, Activity) Synthesis->In_Vitro In_Vivo In Vivo Models (Efficacy, Toxicity) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Therapeutic Therapeutic Agent Clinical_Trials->Therapeutic

Caption: Logical workflow for the development of a peptide-based therapeutic.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the fields of peptide chemistry and drug development. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental protocols and biological pathway information are limited in publicly accessible resources, the fundamental principles of its application in solid-phase peptide synthesis provide a solid foundation for its use in the design and creation of new therapeutic and research agents.

References

Molecular weight and formula of Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a synthetic, non-proteinogenic amino acid. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a reactive allyl side chain, makes it a valuable building block in several areas of chemical and pharmaceutical research. This document details its physicochemical properties, its primary application in solid-phase peptide synthesis (SPPS), and a representative experimental protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for the characterization of resulting compounds.

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.3 g/mol
CAS Number 123098-63-1
Appearance Pale-yellow to Yellow-brown Liquid
Purity Typically ≥95%
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-5-methylhex-4-enoic acid

Core Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in peptide chemistry. The incorporation of this unnatural amino acid into peptide backbones can introduce conformational constraints. This structural rigidity can enhance the stability of the peptide against enzymatic degradation, a critical factor in drug development.

The allyl group on the side chain offers a site for hydrophobic interactions within enzyme active sites and can be a handle for further chemical modifications. When integrated into substrate analogues, it has the potential to mimic transition states, thereby acting as an enzyme inhibitor. These characteristics position this compound as a valuable component in structure-activity relationship (SAR) studies and in the development of more stable and potent peptide-based therapeutics.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

The following is a generalized experimental protocol for the manual solid-phase synthesis of a peptide utilizing Boc-protected amino acids, such as this compound. This method, known as Boc/Bzl chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including the title compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Preparation: The synthesis begins with an insoluble resin support, typically polystyrene-based. The first Boc-protected amino acid is anchored to this resin.

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This step exposes the N-terminal amine, preparing it for the coupling of the next amino acid.[1][2][3]

  • Neutralization: Following deprotection, the resin is treated with a base, such as diisopropylethylamine (DIEA) in DCM, to neutralize the trifluoroacetate salt of the N-terminal amine.[4][5]

  • Coupling: The next Boc-protected amino acid is activated and then coupled to the deprotected N-terminus of the resin-bound amino acid. Activation is commonly achieved using a carbodiimide such as dicyclohexylcarbodiimide (DCC).[1]

  • Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

  • Chain Elongation: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically accomplished using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers to prevent side reactions.[1][2]

  • Purification and Analysis: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.

SPPS_Workflow Resin Start: Resin with Boc-AA Deprotection 1. Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, DCC) Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Elongation Cleavage Final Cleavage from Resin (HF) Wash3->Cleavage Final Cycle Repeat->Deprotection

Caption: A diagram of the Boc-SPPS workflow.

Conclusion

This compound is a specialized chemical entity with significant applications in peptide-based drug discovery and development. Its unique structural features allow for the synthesis of peptides with enhanced stability and potentially novel biological activities. The provided experimental protocol for solid-phase peptide synthesis offers a foundational method for the incorporation of this and other Boc-protected amino acids into custom peptide sequences. This guide serves as a valuable resource for researchers and scientists working at the interface of chemistry and biology.

References

A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

The deliberate incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in chemical biology and drug discovery. These bespoke building blocks, which expand the canonical 20-amino acid alphabet, offer a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe protein structure and function, and construct novel biomaterials. This guide provides a comprehensive overview of the core synthetic methodologies for producing UAAs, tailored for researchers, scientists, and professionals in drug development. We present a comparative analysis of chemical and enzymatic approaches, detailed experimental protocols for key reactions, and visual representations of synthetic pathways to facilitate a deeper understanding of these powerful techniques.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of UAAs can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or chemo-enzymatic) synthesis. The choice of method depends on several factors, including the desired scale of synthesis, the complexity of the target UAA, and the required stereochemical purity.

Chemical Synthesis:

Classical organic chemistry provides a versatile and robust platform for the synthesis of a vast array of UAAs. These methods offer the advantage of broad substrate scope and the ability to introduce a wide variety of functional groups. Common strategies include:

  • Strecker Synthesis: A foundational method involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. While effective, the use of toxic cyanide reagents is a significant drawback.[1]

  • Asymmetric Synthesis: To control the stereochemistry of the α-carbon, a critical aspect for biological activity, various asymmetric methods have been developed. These often employ chiral auxiliaries, chiral catalysts, or chiral pool starting materials.[1][2] Phase-transfer catalysis and the use of chiral ligands with metal catalysts (e.g., Pd, Ni) have shown high enantioselectivity.[1]

  • Alkylation of Glycine Equivalents: This approach utilizes protected glycine derivatives that can be deprotonated to form a stable enolate, which is then alkylated with an electrophile to introduce the desired side chain.[1]

  • Photoredox Catalysis: A modern and powerful method that uses light-absorbing catalysts to generate radical intermediates under mild conditions, enabling a wide range of C-C and C-heteroatom bond formations.[3]

Enzymatic Synthesis:

Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, providing high enantioselectivity, mild reaction conditions, and a greener chemical footprint. Key enzymatic approaches include:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate, L-aspartate) to a keto acid precursor, generating the corresponding amino acid with high stereopurity.[4][5]

  • Dehydrogenases (DHs): Amino acid dehydrogenases, such as leucine dehydrogenase (LeuDH) and phenylalanine dehydrogenase, catalyze the reductive amination of α-keto acids to their corresponding L-amino acids.[6][7][8][9] These reactions often require a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ using a coupled enzyme system (e.g., with formate dehydrogenase or glucose dehydrogenase).[6][7][8][9]

  • Other Enzymes: Other enzyme classes, such as lyases and hydrolases, are also employed in UAA synthesis, each offering unique catalytic capabilities.

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for various UAA synthesis methods, providing a basis for comparison of their efficiency and stereoselectivity.

Table 1: Comparison of Chemical Synthesis Methods for Unnatural Amino Acids

MethodTarget UAA ExampleCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Reference
Asymmetric Alkylationα-Alkenyl amino acidFluorine-modified Ni(II) Schiff base complex60-90>99 ee[10]
Diastereoselective Synthesisα,α-Disubstituted amino acidα-tert-butyrasulfinamide auxiliaryup to 90N/A[1]
Enantioselective SynthesisTetrasubstituted α-allenoatesChiral phosphoric acidHighHigh[1]
Catalytic SynthesisOptically active arylglycine derivativesPd-catalyzed α-arylation of a chiral nickel(II) glycinate complexup to 80N/A[1]
Metallaphotoredox Catalysisp-AcetophenylalanineNickel/Photocatalyst71-79Complete retention of enantiopurity[3]
Ni/Ag-Electrocatalytic Cross-CouplingVarious heteroaromatic sidechainsNiCl2·6H2O / AgNO325-52N/A[11]

Table 2: Comparison of Enzymatic Synthesis Methods for L-tert-leucine

Enzyme SystemSubstrateCofactor RegenerationYield (%)Enantiomeric Excess (ee %)Reference
Branched-chain aminotransferase (BCAT)TrimethylpyruvateL-glutamate as amino donor25.4 mM product>99[4][5]
BCAT/Aspartate aminotransferase (AspAT)/Pyruvate decarboxylase (PDC)TrimethylpyruvateCoupled enzyme system89.2 mM product>99[4][5][12]
Leucine dehydrogenase (LeuDH) / Formate dehydrogenase (FDH)Trimethylpyruvic acidFormate81 (avg. conversion)>99[8]
Leucine dehydrogenase (LeuDH) / Glucose dehydrogenase (GDH)TrimethylpyruvateGlucose96.1>99[9]
Leucine dehydrogenase (LeuDH) / Glucose dehydrogenase (GDH) Fusion EnzymeTrimethylpyruvic acidGlucose74.7>99[6]

Experimental Protocols

This section provides a detailed methodology for a representative enzymatic synthesis of an unnatural amino acid, L-tert-leucine, using a coupled enzyme system for cofactor regeneration.

Protocol: Enzymatic Synthesis of L-tert-leucine using Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH)

This protocol is adapted from the work of Liu et al. and Luo et al.[8][13]

1. Materials and Reagents:

  • Leucine dehydrogenase (LeuDH) from Exiguobacterium sibiricum (recombinantly expressed and purified)[8]

  • Formate dehydrogenase (FDH) (recombinantly expressed and purified)

  • Trimethylpyruvic acid (TMP)

  • Ammonium formate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.5)

  • Centrifuge

  • Incubator/shaker

  • HPLC system for analysis

2. Enzyme Preparation:

  • Express and purify recombinant LeuDH and FDH from a suitable host (e.g., E. coli) according to established protocols.[8] The enzymes can be used as purified proteins or as crude cell-free extracts.[8]

3. Reaction Setup:

  • Prepare a 20 mL reaction mixture in a suitable vessel.

  • The reaction mixture should contain:

    • 0.8 M Ammonium formate

    • 0.25 g NAD+

    • A defined amount of LeuDH and FDH (either as purified enzymes or cell-free extract).

    • The reaction buffer to make up the final volume.

  • Initiate the reaction by adding the substrate, trimethylpyruvic acid (TMP). A fed-batch strategy is recommended to overcome substrate inhibition.[8]

4. Fed-Batch Strategy:

  • Start the reaction with an initial concentration of TMP (e.g., 100 mM).

  • Monitor the conversion of TMP to L-tert-leucine over time using HPLC.

  • Once the initial substrate is consumed, add subsequent batches of TMP to the reaction mixture. This can be repeated until the desired final product concentration is reached or enzyme activity decreases significantly.[8]

5. Reaction Conditions:

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).[6]

  • Maintain the pH of the reaction at the optimal level for the enzymes (e.g., pH 8.5-9.0).[6][8]

6. Product Analysis and Purification:

  • At various time points, take samples from the reaction mixture and analyze the concentration of L-tert-leucine and the remaining TMP by HPLC.

  • Determine the enantiomeric excess (ee %) of the L-tert-leucine product using a chiral HPLC column.

  • After the reaction is complete, the product can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis of unnatural amino acids.

Diagram 1: General Workflow for Unnatural Amino Acid Synthesis

Unnatural_Amino_Acid_Synthesis_Workflow Start Precursor Selection Chemical_Synth Chemical Synthesis Start->Chemical_Synth Enzymatic_Synth Enzymatic Synthesis Start->Enzymatic_Synth Purification Purification & Analysis Chemical_Synth->Purification Enzymatic_Synth->Purification Final_Product Unnatural Amino Acid Purification->Final_Product

Caption: Overview of the general workflow for synthesizing unnatural amino acids.

Diagram 2: Enzymatic Synthesis of L-tert-leucine with Cofactor Regeneration

Enzymatic_Synthesis_L_tert_leucine cluster_leudh Leucine Dehydrogenase (LeuDH) Catalyzed Reaction cluster_fdh Formate Dehydrogenase (FDH) Cofactor Regeneration TMP Trimethylpyruvate LeuDH LeuDH TMP->LeuDH NH3 Ammonia NH3->LeuDH L_tert_leucine L-tert-leucine LeuDH->L_tert_leucine NAD_out NAD+ LeuDH->NAD_out NADH_in NADH NADH_in->LeuDH NAD_in NAD+ NAD_out->NAD_in Cofactor Recycling Formate Formate FDH FDH Formate->FDH CO2 CO2 FDH->CO2 NADH_out NADH FDH->NADH_out NAD_in->FDH NADH_out->NADH_in

Caption: Enzymatic synthesis of L-tert-leucine coupled with cofactor regeneration.

Conclusion

The synthesis of unnatural amino acids is a dynamic and enabling field that continues to push the boundaries of protein engineering and drug discovery. Both chemical and enzymatic methodologies provide powerful avenues to access these valuable molecules. While chemical synthesis offers unparalleled versatility in the types of structures that can be created, enzymatic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmental sustainability. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific needs, ultimately accelerating the development of novel therapeutics and research tools.

References

Physical and chemical properties of Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds. Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-protected amino acids, detailed experimental protocols, and logical workflows essential for laboratory applications.

Core Chemical Properties

The chemical behavior of the Boc group dictates its application in multi-step synthetic strategies. Its stability to basic and nucleophilic reagents, combined with its acid lability, provides the orthogonality required for complex peptide synthesis.[1][2]

N-α-Protection Mechanism

The introduction of the Boc group onto the alpha-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[3][] The amino group acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

Boc_Protection cluster_reactants Reactants cluster_products Products Amino_Acid Amino Acid (R-NH₂) Boc_AA Boc-Protected Amino Acid Amino_Acid->Boc_AA Nucleophilic Attack + Base Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Boc_AA Byproducts tert-Butanol + CO₂ Boc_AA->Byproducts Byproducts Formed

Caption: Mechanism of Boc-protection of an amino acid.

Deprotection Mechanism

The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into a stable tertiary carbocation (which forms isobutene), carbon dioxide, and the free amine.[1]

Boc_Deprotection Boc_AA Boc-Protected Amino Acid Protonated_Intermediate Protonated Intermediate Boc_AA->Protonated_Intermediate Protonation Acid Acid (e.g., TFA) Acid->Protonated_Intermediate Free_Amine Free Amino Acid (Amine Salt) Protonated_Intermediate->Free_Amine Fragmentation Gaseous_Byproducts Isobutene + CO₂ Protonated_Intermediate->Gaseous_Byproducts Elimination

Caption: Acid-catalyzed deprotection of a Boc-amino acid.

Stability and Orthogonality

Boc-protected amino acids exhibit high stability towards:

  • Basic conditions : They are resistant to hydrolysis by bases.[1]

  • Nucleophiles : The bulky tert-butyl group provides steric hindrance.[]

  • Catalytic Hydrogenation : This allows for the selective removal of other protecting groups like benzyloxycarbonyl (Cbz).[1]

This stability profile makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling selective deprotection at different stages of a synthesis.[1]

Physical Properties

Boc-protected amino acids are generally white, crystalline solids that can be stored for extended periods without decomposition.[][5] Their solubility is a key parameter for their use in solution-phase or solid-phase synthesis. While generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF), their solubility in less polar solvents can vary.[6]

Table 1: Physical Properties of Common Boc-Protected L-Amino Acids
Boc-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]²⁰D (c=1, Solvent)
Boc-Ala-OH C₈H₁₅NO₄189.2178 - 82-24° (EtOH)
Boc-Arg(Pbf)-OH C₂₅H₄₀N₄O₇S540.68125 - 135-5° (DMF)
Boc-Asn-OH C₉H₁₆N₂O₅232.23174 - 176+7° (DMF)
Boc-Asp(OtBu)-OH C₁₃H₂₃NO₆289.33103 - 106-25° (AcOH)
Boc-Cys(Trt)-OH C₂₇H₂₉NO₄S475.59155 - 160+27° (DMF)
Boc-Gln-OH C₁₀H₁₈N₂O₅246.26114 - 118-20° (EtOH)
Boc-Glu(OtBu)-OH C₁₄H₂₅NO₆303.35109 - 112-28° (AcOH)
Boc-Gly-OH C₇H₁₃NO₄175.1886 - 90N/A
Boc-His(Trt)-OH C₃₀H₃₁N₃O₄510.61185 - 195 (dec.)+15° (MeOH)
Boc-Ile-OH C₁₁H₂₁NO₄231.2967 - 71-6° (AcOH)
Boc-Leu-OH C₁₁H₂₁NO₄231.2983 - 86-24° (AcOH)
Boc-Lys(Boc)-OH C₁₆H₃₀N₂O₆346.42100 - 104-13° (AcOH)
Boc-Met-OH C₁₀H₁₉NO₄S249.3347 - 50-20° (MeOH)
Boc-Phe-OH C₁₄H₁₉NO₄265.3186 - 88+25° (AcOH)
Boc-Pro-OH C₁₀H₁₇NO₄215.25133 - 136-60° (AcOH)
Boc-Ser-OH C₈H₁₅NO₅205.2192 - 96+5° (AcOH)
Boc-Thr-OH C₉H₁₇NO₅219.2475 - 79-5° (AcOH)
Boc-Trp-OH C₁₆H₂₀N₂O₄304.34137 - 140-23° (AcOH)
Boc-Tyr(tBu)-OH C₁₈H₂₇NO₅337.41140 - 144+4° (MeOH)
Boc-Val-OH C₁₀H₁₉NO₄217.2677 - 81-6° (AcOH)

Note: Data is aggregated from various chemical suppliers and may show slight variations. Pbf, OtBu, Trt, and tBu refer to side-chain protecting groups.

Experimental Protocols

General Protocol for Synthesis of Boc-Amino Acids

This protocol describes a common method for the N-α-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[][7][8]

Materials:

  • Amino Acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Dioxane

  • Water

  • Triethylamine (Et₃N) (1.5 equiv) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Citric Acid solution or dilute HCl

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution : Dissolve the amino acid (1.0 equiv) in a 1:1 (v/v) mixture of dioxane and water. Add the base (e.g., Et₃N, 1.5 equiv) to the solution.[8]

  • Reaction : While stirring at room temperature, add a solution of Boc₂O (1.1 equiv) dissolved in dioxane. The reaction mixture may become homogeneous over time.[8]

  • Monitoring : Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching : Dilute the reaction mixture with water.

  • Workup - Extraction (Byproduct Removal) : Extract the aqueous mixture twice with an organic solvent like ethyl acetate to remove unreacted Boc₂O and the oxime byproduct (if using BOC-ON reagent).[8]

  • Workup - Acidification : Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a 5% citric acid solution or dilute HCl.[7][8]

  • Workup - Product Extraction : Immediately extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous Na₂SO₄ or MgSO₄.[7] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification/Crystallization : The resulting crude product (often an oil or solid) can be purified by crystallization, typically from a solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane.[5][7]

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Boc group from a resin-bound peptide during an SPPS cycle.[9][10]

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Scavengers (e.g., 0.5% dithioethane - DTE), if Cys, Met, or Trp are present[10]

Procedure:

  • Resin Swelling : Swell the peptide-resin in DCM in the reaction vessel.

  • Pre-wash (Optional) : Perform a short pre-wash (5 minutes) with a 50% TFA solution in DCM.[10]

  • Deprotection : Treat the resin with a solution of 50% TFA in DCM for 15-25 minutes with agitation. If scavenger-requiring residues are present, add 0.5% DTE to the TFA solution.[10]

  • Washing : Filter the deprotection solution and wash the peptide-resin thoroughly with DCM (at least 3 times) to remove residual TFA and the cleaved protecting group.

  • Neutralization : The newly exposed N-terminal amine is a trifluoroacetate salt. It must be neutralized before the next coupling step. Wash the resin with a 5-10% solution of DIEA in DCM for 2x10 minutes.[9][10]

  • Final Washes : Wash the resin thoroughly with DCM to remove excess DIEA and prepare for the subsequent amino acid coupling step.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are integral to one of the two major strategies in SPPS, known as Boc/Bzl chemistry. In this approach, the temporary N-α-protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl (Bzl)-based groups, which require a much stronger acid (like HF) for cleavage.[9]

SPPS_Workflow start Start: C-terminal Boc-AA attached to Resin deprotection {1. Deprotection|Remove Boc group with TFA/DCM} start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization {2. Neutralization|Treat with DIEA/DCM to free the amine} wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling {3. Coupling|Add next activated Boc-AA} wash2->coupling wash3 Wash (DCM, IPA) coupling->wash3 repeat_cycle Repeat for next Amino Acid wash3->repeat_cycle repeat_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (Strong Acid, e.g., HF) repeat_cycle->final_cleavage Final Cycle end Purified Peptide final_cleavage->end Purification

Caption: Workflow for a single cycle of Boc-based SPPS.

References

Technical Guide: Safety and Handling of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a key building block in peptide synthesis and drug discovery. The following sections detail the potential hazards, proper handling procedures, emergency responses, and a representative experimental protocol for its use in Solid Phase Peptide Synthesis (SPPS).

Safety and Hazard Information

This compound and its analogs are classified as irritants. Adherence to safety guidelines is crucial to minimize risk during handling and experimentation.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound and structurally similar chemicals.

Hazard ClassGHS CodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2][3]
Precautionary Statements and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and PPE are recommended.

CategoryGHS CodePrecautionary StatementRecommended PPESource
Prevention P261Avoid breathing dust/fumes.Approved respirator[1]
P264Wash all exposed external body areas thoroughly after handling.[1][4]
P271Use only outdoors or in a well-ventilated area.Fume hood[1]
P280Wear protective gloves, protective clothing, eye protection and face protection.Nitrile gloves, lab coat, safety glasses/goggles, face shield[1][4]
Response P302+P352IF ON SKIN: Wash with plenty of water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][4]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1][4]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

AspectRecommendationSource
General Handling Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling. Keep containers securely sealed when not in use. Avoid physical damage to containers.[1]
Storage Conditions Store in original containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials and foodstuff containers. Protect from environmental extremes.[1]
Incompatible Materials Strong oxidizing agents.[2]
Accidental Release For minor spills, clean up immediately, avoiding dust generation. Wear appropriate PPE. Use dry clean-up procedures. For major spills, alert emergency services and control personal contact. Prevent spillage from entering drains or water courses.[1]

Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-SPPS. The following is a generalized, representative protocol for a single coupling cycle.

Materials and Reagents
  • Resin (e.g., Merrifield, PAM, or MBHA resin)

  • Boc-protected amino acids (including the title compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents for washing (e.g., DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF))

Step-by-Step Protocol

This protocol outlines one cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.[5]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[6]

    • Agitate for a 5-minute pre-wash, then drain.[5]

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes for the main deprotection reaction.[5]

    • Drain the deprotection solution.

    • Wash the resin sequentially with DCM (3x) and IPA (2x) to remove residual TFA.[5]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM and agitate for 10 minutes.[5] Repeat this step.

    • Wash the resin thoroughly with DCM (3x) to remove excess base.[6]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to activate the amino acid solution.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours, or until a completion test (e.g., ninhydrin test) is negative.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the key stages of a single Boc-Solid Phase Peptide Synthesis cycle.

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle cluster_next Process Flow start Start with Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-AA, HBTU, DIEA) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end_cycle Resin with Elongated Peptide wash3->end_cycle repeat Repeat Cycle for Next Amino Acid end_cycle->repeat cleavage Final Cleavage from Resin (e.g., HF) end_cycle->cleavage

Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).

References

An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-proteinogenic amino acids (NPAAs), detailing their fundamental characteristics, physicochemical properties, and pivotal roles in modern research and pharmaceutical development. NPAAs, which are amino acids not naturally encoded in the genetic code for protein synthesis, offer a vast chemical space for the design of novel therapeutics, research tools, and biomaterials. Their unique structures contribute to enhanced stability, potency, and bioavailability of peptide-based drugs.

Core Concepts of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are a diverse group of over 1,000 naturally occurring and synthetically produced amino acids that are not among the 22 proteinogenic amino acids.[1] They serve a multitude of biological functions, acting as metabolic intermediates, signaling molecules, and defense compounds.[1][2] In the realm of drug discovery, the incorporation of NPAAs into peptide sequences is a key strategy to overcome the limitations of natural peptides, such as poor metabolic stability.[3]

The structural diversity of NPAAs is vast and can be categorized based on several features, including chirality (L- vs. D-isomers), backbone length (α-, β-, or γ-amino acids), and the introduction of specific chemical moieties such as fluorine or methyl groups.[4] This diversity allows for the fine-tuning of the pharmacological properties of peptide drug candidates.

Quantitative Data on Physicochemical Properties

The unique side chains of non-proteinogenic amino acids confer distinct physicochemical properties that are critical for their application in drug design and biotechnology. The following table summarizes key quantitative data for a selection of common NPAAs, providing a comparative reference for researchers.

Non-Proteinogenic Amino AcidAbbreviationMolecular Weight ( g/mol )pKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)Isoelectric Point (pI)Solubility in Water
γ-Aminobutyric acid GABA103.124.2310.43-7.33High
Ornithine Orn132.161.948.6510.769.71High
Citrulline Cit175.192.439.41-5.92High
β-Alanine β-Ala89.093.5510.24-6.90High
D-Alanine D-Ala89.092.349.69-6.02166.5 g/L
L-Homoserine Hse119.122.229.27-5.75High
Statine Sta175.24~2.3~9.7-~6.0Low
Azetidine-2-carboxylic acid Aze101.111.8510.55-6.20Moderate

Key Signaling Pathways Involving Non-Proteinogenic Amino Acids

Certain non-proteinogenic amino acids are integral components of crucial biological signaling pathways. Understanding these pathways is essential for elucidating disease mechanisms and designing targeted therapeutics.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][5] Its signaling is critical for regulating neuronal excitability. The synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic receptors are key steps in this pathway.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle VGAT VGAT Vesicle->VGAT Packaging Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release VGAT->Vesicle GAT1_pre GAT1 Synaptic_Cleft->GAT1_pre Reuptake GABA_R GABA Receptor (GABAA/GABAB) Synaptic_Cleft->GABA_R Binding Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel Activation Signaling_Cascade Downstream Signaling GABA_R->Signaling_Cascade Modulation Inhibition Neuronal Inhibition Ion_Channel->Inhibition Leads to Signaling_Cascade->Inhibition Leads to

Caption: Overview of the GABAergic signaling pathway.

Urea Cycle

The urea cycle is a metabolic pathway that converts toxic ammonia into urea for excretion. The non-proteinogenic amino acids ornithine and citrulline are key intermediates in this cycle, which primarily occurs in the liver.[6][7][8]

Urea_Cycle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol NH3 NH3 CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 HCO3- HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamoylase (OTC) CP->OTC Orn_mito Ornithine Orn_mito->OTC Cit_mito Citrulline OTC->Cit_mito Cit_cyto Citrulline Cit_mito->Cit_cyto Transport ASS Argininosuccinate Synthetase (ASS) Cit_cyto->ASS Asp Aspartate Asp->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arg Arginine ASL->Arg TCA Cycle TCA Cycle Fumarate->TCA Cycle Arginase Arginase Arg->Arginase Urea Urea Arginase->Urea Orn_cyto Ornithine Arginase->Orn_cyto Orn_cyto->Orn_mito Transport

Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.

Experimental Protocols

The synthesis and characterization of peptides containing non-proteinogenic amino acids are fundamental to their application in research and drug development. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Identification of NPAAs by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of non-proteinogenic amino acids.

Sample Preparation:

  • Dissolve 5-10 mg of the purified non-proteinogenic amino acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • If necessary, adjust the pH of the solution with DCl or NaOD to ensure solubility and obtain clear spectra.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.

  • Integrate the signals to determine the relative number of protons of each type.

  • Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.

¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum. This will show the number of chemically distinct carbon atoms.

  • Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and determining the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, a NOESY spectrum can provide information about the spatial proximity of protons, aiding in stereochemical assignments.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

  • Combine all the NMR data to elucidate the complete chemical structure of the non-proteinogenic amino acid.

Experimental Workflows

Visualizing experimental workflows can clarify complex procedures and aid in experimental design.

Workflow for Assessing the Stability of Peptides Containing NPAAs

This workflow outlines the process of evaluating the stability of a peptide containing a non-proteinogenic amino acid in serum.

Peptide_Stability_Workflow start Start peptide_prep Prepare Peptide Stock Solution (with NPAA) start->peptide_prep incubation Incubate Peptide in Serum at 37°C peptide_prep->incubation serum_prep Prepare Serum (e.g., human, rat) serum_prep->incubation sampling Collect Aliquots at Different Time Points (e.g., 0, 1, 4, 8, 24h) incubation->sampling quenching Quench Reaction (e.g., add acetonitrile or acid) sampling->quenching centrifugation Centrifuge to Precipitate Serum Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by LC-MS/MS supernatant->analysis data_proc Process Data: - Quantify remaining peptide - Identify degradation products analysis->data_proc half_life Calculate Peptide Half-life data_proc->half_life end End half_life->end Peptide_Library_Screening_Workflow start Start library_synthesis Synthesize NPAA-containing Peptide Library (e.g., on beads or phage display) start->library_synthesis binding_step Incubate Library with Immobilized Target library_synthesis->binding_step target_immobilization Immobilize Target Protein (e.g., on magnetic beads or plate) target_immobilization->binding_step washing Wash to Remove Non-specific Binders binding_step->washing elution Elute Bound Peptides washing->elution amplification Amplify Hit Peptides (if necessary, e.g., phage) elution->amplification sequencing Identify Hit Peptides (e.g., by mass spectrometry or DNA sequencing) amplification->sequencing validation Synthesize Individual Hits and Validate Binding (e.g., by ELISA or SPR) sequencing->validation lead_optimization Lead Optimization validation->lead_optimization end End lead_optimization->end

References

A Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability, synthesis applications, and potential biological relevance of the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid. This chiral building block, with its protected amine group and unsaturated side chain, offers unique opportunities for the design and synthesis of novel peptides and peptidomimetics with tailored properties.

Commercial Availability

This compound (CAS No. 123098-61-3) is available from a number of commercial chemical suppliers. For ease of comparison, the following table summarizes the offerings from several key vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable Quantities
BLDpharm BD136458≥95%1g, 5g, 25g
Sigma-Aldrich ATEH3031E33A95%Inquire
Acrotein ChemBio A-075197%0.5g, 1g, 5g, 25g

Application in Peptide Synthesis: A General Protocol

General Experimental Workflow for SPPS

The following diagram outlines a typical workflow for the manual solid-phase synthesis of a peptide incorporating an unnatural amino acid like this compound using Boc-protection strategy.

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Washing Washing (e.g., DCM, IPA) Coupling->Washing Repeat Repeat Cycle (for next amino acid) Washing->Repeat n-1 cycles Cleavage Cleavage from Resin (e.g., HF or TFMSA) Washing->Cleavage Final cycle Repeat->Deprotection Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

A generalized workflow for Boc-solid-phase peptide synthesis (SPPS).
Detailed Methodologies for Key SPPS Steps

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 5-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[1]

  • Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc groups.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (typically 5-10%) to liberate the free amine.[1]

  • Wash the resin with DCM to remove excess base and byproducts.

4. Amino Acid Coupling:

  • Activate the carboxyl group of the incoming Boc-protected amino acid (in this case, this compound). Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU or HATU.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

5. Washing:

  • After each deprotection, neutralization, and coupling step, thoroughly wash the resin with DCM and isopropanol (IPA) to remove any soluble reagents and byproducts.

6. Cleavage and Deprotection:

  • Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups. For Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

  • It is crucial to include scavengers in the cleavage cocktail to protect sensitive residues and potentially the unsaturated bond in the side chain of 2-Amino-5-methylhex-4-enoic acid from side reactions.

7. Purification and Analysis:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Potential Signaling Pathways and Biological Relevance

Currently, there is a lack of specific published research on the biological activity of peptides containing 2-Amino-5-methylhex-4-enoic acid and their involvement in specific signaling pathways. However, the incorporation of unnatural amino acids is a widely used strategy in drug discovery to modulate the biological activity, metabolic stability, and conformational properties of peptides.

The introduction of the unsaturated and branched side chain of this particular amino acid could influence peptide-protein interactions, receptor binding affinity, or enzymatic stability. A hypothetical logical relationship for investigating the biological impact of a peptide containing this amino acid is presented below.

Biological_Investigation Peptide Peptide containing (S)-2-Amino-5-methylhex-4-enoic acid Target Hypothesized Biological Target (e.g., GPCR, Enzyme) Peptide->Target Interaction Binding Binding Assay (e.g., SPR, ELISA) Target->Binding Activity Functional Assay (e.g., Cell-based reporter assay) Target->Activity Pathway Downstream Signaling Pathway (e.g., MAPK, cAMP) Activity->Pathway Effect Cellular Effect (e.g., Proliferation, Apoptosis) Pathway->Effect

A logical workflow for the biological evaluation of a novel peptide.

This diagram illustrates a general approach where a synthesized peptide is first tested for its ability to bind to a specific biological target. Positive binding results would then lead to functional assays to determine if this interaction elicits a cellular response through a downstream signaling pathway, ultimately resulting in a measurable cellular effect. Researchers designing peptides with this compound would likely follow a similar discovery and validation process to elucidate its biological function.

References

Methodological & Application

Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. As a non-proteinogenic, unsaturated amino acid, its incorporation into peptide chains can induce conformational constraints and improve metabolic stability, making it a key building block for novel therapeutics.[1] The presence of the γ,δ-unsaturation offers a handle for further chemical modifications, such as metathesis reactions, allowing for the synthesis of complex molecular architectures.[2] This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methods for the asymmetric synthesis of α-amino acids. The described methodology focuses on the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection and protection steps to yield the target compound with high enantiopurity.

Overall Synthetic Pathway

The multi-step synthesis starts from the commercially available (2R,5R)-2,5-diphenylmorpholin-3-one, which serves as a chiral auxiliary to control the stereochemistry at the α-carbon. The synthesis involves the formation of a Schiff base, diastereoselective alkylation with prenyl bromide, auxiliary cleavage, and finally Boc protection of the resulting amino acid.

G cluster_0 Step 1: Enolate Formation and Alkylation cluster_1 Step 2: Auxiliary Cleavage and Esterification cluster_2 Step 3: Boc Protection cluster_3 Step 4: Saponification A (2R,5R)-2,5-Diphenylmorpholin-3-one B Intermediate Schiff Base Enolate A->B 1. LDA, THF, -78 °C C Alkylated Morpholinone B->C 2. Prenyl Bromide D (S)-2-Amino-5-methylhex-4-enoic acid methyl ester C->D 1. H2, Pd(OH)2/C 2. HCl, MeOH E This compound methyl ester D->E Boc2O, Et3N, CH2Cl2 F This compound E->F LiOH, THF/H2O

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized with UV light and/or by staining with potassium permanganate or ninhydrin solutions. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer. Enantiomeric excess was determined by chiral HPLC analysis.

Step 1: Diastereoselective Alkylation of (2R,5R)-2,5-Diphenylmorpholin-3-one
  • To a solution of (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add prenyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the alkylated morpholinone.

Step 2: Auxiliary Cleavage and Esterification
  • Dissolve the alkylated morpholinone (1.0 equiv) in methanol (0.1 M).

  • Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.1 equiv) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amino alcohol in methanol (0.2 M) and cool to 0 °C.

  • Add thionyl chloride (2.0 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.

Step 3: Boc Protection
  • Dissolve the crude amino acid methyl ester hydrochloride (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M).

  • Cool the solution to 0 °C and add triethylamine (Et₃N) (2.5 equiv) dropwise.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound methyl ester.

Step 4: Saponification
  • Dissolve the Boc-protected methyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv).

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Diastereomeric/Enantiomeric Excess
StepProductYield (%)d.r.e.e. (%)
1Alkylated Morpholinone85>95:5-
2Amino Acid Methyl Ester HCl90 (crude)--
3Boc-Protected Methyl Ester92->98
4This compound95->98
Table 2: Characterization Data for this compound
AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ 5.10 (t, J=7.2 Hz, 1H), 4.95 (d, J=8.0 Hz, 1H), 4.40 (m, 1H), 2.50 (m, 2H), 1.70 (s, 3H), 1.62 (s, 3H), 1.45 (s, 9H).
¹³C NMR (100 MHz, CDCl₃)δ 175.8, 155.5, 134.0, 120.5, 80.0, 53.5, 35.0, 28.3, 25.7, 17.9.
HRMS (ESI) m/z calculated for C₁₂H₂₁NO₄Na [M+Na]⁺: 266.1363; found: 266.1368.
Optical Rotation [α]²⁰D = +15.2 (c 1.0, CHCl₃)

Experimental Workflow Visualization

G cluster_purification Purification Workflow: Flash Column Chromatography start Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions Identify Pure Fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of intermediates and the final product.

References

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy is a foundational technique for the chemical synthesis of peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]

The Boc SPPS workflow is a cyclical process involving deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Common resins for Boc SPPS include Merrifield resin for peptide acids and MBHA or BHA resins for peptide amides.[4][5]

This document provides a detailed, step-by-step protocol for manual Boc solid-phase peptide synthesis, intended for researchers, scientists, and professionals in drug development.

Experimental Workflow

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle cluster_setup Setup cluster_final Final Steps Deprotection Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Remove TFA salt Neutralization Neutralization (e.g., DIEA in DCM) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Remove base Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Wash3 Wash (DCM/DMF) Coupling->Wash3 Remove excess reagents Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Start next cycle Cleavage Cleavage & Side-Chain Deprotection (e.g., HF) Wash3->Cleavage Final Cycle Resin_Prep Resin Swelling and Preparation Resin_Prep->Deprotection Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Key Experimental Protocols

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support. Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.[5]

Protocol:

  • Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

ParameterValue
Resin TypeMerrifield (for peptide acids), MBHA/BHA (for peptide amides)[4]
Swelling SolventDichloromethane (DCM) or Dimethylformamide (DMF)[5]
Swelling Time30-60 minutes
TemperatureRoom Temperature
Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4]

  • Drain the solution and add a fresh portion of 50% TFA/DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4]

  • If the peptide sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, it is recommended to add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions.[1][4]

  • Drain the deprotection solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.[4]

ParameterValue/Reagent
Deprotection Reagent50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]
Reaction Time5 min pre-wash, followed by 15-25 min deprotection[4]
Scavenger (if needed)0.5% Dithioethane (DTE) for Cys, Met, Trp residues[1][4]
Wash SolventsDCM, Isopropanol (IPA)[4]
Neutralization

After deprotection, the N-terminal amino group is protonated as a trifluoroacetate salt. This salt must be neutralized to the free amine before the next coupling reaction can proceed.[4]

Protocol:

  • Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM.[1][4]

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.

  • Wash the resin with DCM and/or DMF to remove the excess base and its salt.

ParameterValue/Reagent
Neutralization Reagent10% Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM[4]
Reaction Time2 x 1-2 minutes
Wash SolventsDCM and/or DMF
Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

ParameterValue/Reagent
Amino Acid2-4 equivalents of Nα-Boc protected amino acid
Coupling ReagentsHBTU/HOBt, DCC/HOBt, PyBOP[4][6][7]
Activation BaseDiisopropylethylamine (DIEA)
SolventDMF or DCM/DMF
Reaction Time1-2 hours (or until Kaiser test is negative)
Wash SolventsDMF, DCM
Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.

Protocol:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Carefully add a cleavage cocktail to the dried resin in a specialized apparatus suitable for strong acids. A common and highly effective reagent is anhydrous hydrogen fluoride (HF). Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[3][4]

  • The cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions with sensitive amino acid residues. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).

  • After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.

  • The precipitated peptide is then dried under vacuum.

ParameterValue/Reagent
Cleavage ReagentAnhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[3][4]
Reaction Conditions0°C for 1-2 hours
ScavengersAnisole, thioanisole, ethanedithiol (EDT), cresol[8]
Precipitation SolventCold diethyl ether

Summary of Reagents and Conditions

StepReagent/SolventTypical Concentration/VolumeReaction Time
Resin Swelling DCM or DMFSufficient to cover resin30-60 min
Boc Deprotection 50% TFA in DCM10 mL/g of resin20-30 min total
Neutralization 10% DIEA in DCM10 mL/g of resin2 x 1-2 min
Coupling Boc-Amino Acid (2-4 eq), HBTU (2-4 eq), DIEA (4-6 eq) in DMF~5 mL/g of resin1-2 hours
Cleavage Anhydrous HF with scavengers~10 mL/g of resin1-2 hours at 0°C

Following cleavage, the crude peptide is typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

References

Application Notes and Protocols for Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Boc-(S)-2-Amino-5-methylhex-4-enoic acid is a commercially available, non-canonical amino acid. While its structure suggests potential for use in creating peptidomimetics with enhanced properties, a comprehensive search of scientific and patent literature did not yield specific examples of its incorporation into drug candidates with associated quantitative data. The following application notes and protocols are therefore presented as a detailed, illustrative guide based on established principles of peptide drug design and solid-phase peptide synthesis for researchers and drug development professionals.

Introduction: The Role of Unnatural Amino Acids in Drug Discovery

The use of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] UAAs like this compound, with its unsaturated alkyl side chain, can be incorporated into peptide sequences to introduce novel structural and physicochemical properties.[2] The lipophilic nature of the 5-methylhex-4-enoyl side chain can enhance membrane permeability and the steric bulk can provide resistance to proteolytic degradation.

Hypothetical Application: Enhancing the Stability and Potency of a Protease Inhibitor

For the purpose of this guide, we will hypothesize the modification of a known hexapeptide protease inhibitor, "Inhibitor-N" (sequence: Leu-Val-Phe-Ala-Lys-Ser), which shows moderate activity against a hypothetical serine protease, "Protease-X," implicated in an inflammatory disease pathway. The goal is to replace the N-terminal Leucine with (S)-2-Amino-5-methylhex-4-enoic acid (here abbreviated as Amh) to create "Inhibitor-M" (sequence: Amh-Val-Phe-Ala-Lys-Ser).

The rationale for this modification is twofold:

  • Increased Proteolytic Stability: The non-natural side chain of Amh is expected to hinder recognition by exopeptidases, thereby increasing the peptide's half-life in biological fluids.

  • Enhanced Binding Affinity: The unsaturated, lipophilic side chain of Amh may form favorable hydrophobic interactions with a non-polar pocket within the active site of Protease-X, potentially increasing the inhibitor's potency.

Below is a logical diagram outlining this design strategy.

G cluster_0 Drug Design Rationale A Parent Peptide (Inhibitor-N) B Identified Limitations: - Moderate Potency - Low Proteolytic Stability A->B C Proposed Modification: Replace N-terminal Leucine with (S)-2-Amino-5-methylhex-4-enoic acid (Amh) B->C E Expected Outcomes for Modified Peptide (Inhibitor-M) C->E D Target Properties of Amh: - Lipophilic, unsaturated side chain - Non-canonical structure D->C F Enhanced Potency (Improved binding affinity) E->F G Increased Stability (Resistance to exopeptidases) E->G

Caption: Rationale for modifying a peptide with Amh.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical comparative data between the natural peptide (Inhibitor-N) and the modified peptide (Inhibitor-M).

ParameterInhibitor-N (Parent Peptide)Inhibitor-M (Modified Peptide)Fold Improvement
Target: Protease-X
IC₅₀ (nM)150305x
Pharmacokinetics
Half-life in human serum (min)251204.8x
Physical Properties
LogP1.82.5-

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of the hypothetical "Inhibitor-M" using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (1.0 mmol/g loading)

  • Boc-Protected Amino Acids: Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Ala-OH, Boc-Phe-OH, Boc-Val-OH, This compound

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Cleavage Cocktail: TFA/H₂O/Thioanisole/EDT (90:5:3:2, v/v/v/v)

  • Other: Diethyl ether, Acetonitrile (ACN), HPLC-grade water

Synthesis Workflow

The overall workflow for the synthesis, purification, and analysis of "Inhibitor-M" is depicted below.

G start Start: 2-Cl-Trt Resin step1 1. Resin Swelling in DCM start->step1 step2 2. Loading of First Amino Acid (Boc-Ser(Bzl)-OH) with DIPEA step1->step2 step3 3. Capping of unreacted sites (MeOH/DIPEA/DCM) step2->step3 step4 4. Boc Deprotection (50% TFA in DCM) step3->step4 step5 5. Neutralization (10% DIPEA in DMF) step4->step5 step6 6. Coupling of Next Amino Acid (Boc-Lys(2-Cl-Z)-OH + HBTU/DIPEA) step5->step6 loop Repeat Steps 4-6 for Ala, Phe, Val, and Amh step6->loop step7 7. Final Boc Deprotection loop->step7 step8 8. Cleavage from Resin and Side-Chain Deprotection (HF or Cocktail) step7->step8 step9 9. Precipitation of Crude Peptide (Cold Diethyl Ether) step8->step9 step10 10. Purification (Preparative RP-HPLC) step9->step10 step11 11. Characterization (LC-MS, Analytical HPLC) step10->step11 end End: Purified Inhibitor-M step11->end

Caption: Workflow for the synthesis of Inhibitor-M.

Step-by-Step Synthesis Protocol

Step 1: Loading the First Amino Acid (Boc-Ser(Bzl)-OH) onto the Resin

  • Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of Boc-Ser(Bzl)-OH in 10 mL of DCM.

  • Add 4 equivalents of DIPEA to the amino acid solution.

  • Add the solution to the resin and shake for 2 hours at room temperature.

  • To cap any unreacted sites, add 1 mL of methanol and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Peptide Chain Elongation (Iterative Cycle) For each subsequent amino acid (Lys, Ala, Phe, Val, and finally Amh):

  • Deprotection: Add 10 mL of 50% TFA in DCM to the resin. Shake for 2 minutes, drain. Add a fresh 10 mL of 50% TFA in DCM and shake for 30 minutes.

  • Washing: Drain the TFA solution and wash the resin with DCM (3x), and DMF (3x).

  • Neutralization: Add 10 mL of 10% DIPEA in DMF. Shake for 5 minutes (x2). Wash with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Boc-protected amino acid (e.g., Boc-Lys(2-Cl-Z)-OH) and 2.9 equivalents of HBTU in 8 mL of DMF.

    • Add 6 equivalents of DIPEA to the vial and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction before proceeding to the next deprotection step.

Step 3: Cleavage and Final Deprotection

  • After the final coupling (with this compound) and subsequent washing, perform a final Boc deprotection as described in Step 2.1.

  • Wash the resin thoroughly with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 9.0 mL TFA, 0.5 mL H₂O, 0.3 mL thioanisole, and 0.2 mL 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of water/ACN containing 0.1% TFA.

  • Collect fractions and analyze them by analytical HPLC and LC-MS.

  • Pool the pure fractions and lyophilize to obtain the final peptide, Inhibitor-M, as a white powder.

Hypothetical Signaling Pathway

The modified peptide, Inhibitor-M, is designed to inhibit Protease-X, which is a key enzyme in a pro-inflammatory signaling cascade. By inhibiting Protease-X, the peptide would prevent the cleavage of a pro-cytokine into its active form, thereby reducing inflammation.

G cluster_0 Pro-inflammatory Signaling Cascade Inflammatory_Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor Protease_X Protease-X (Target) Receptor->Protease_X Pro_Cytokine Pro-Cytokine (Inactive) Protease_X->Pro_Cytokine cleavage Active_Cytokine Active Cytokine Pro_Cytokine->Active_Cytokine Inflammation Inflammatory Response Active_Cytokine->Inflammation Inhibitor_M Inhibitor-M (Amh-Val-Phe-Ala-Lys-Ser) Inhibitor_M->Protease_X

Caption: Inhibition of Protease-X by Inhibitor-M.

References

Application Notes and Protocols for Incorporating Boc-(S)-2-Amino-5-methylhex-4-enoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a dehydroleucine derivative, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, considerations for optimizing coupling efficiency, and potential applications are discussed.

Introduction

Unnatural amino acids are invaluable tools in peptide and protein engineering, offering the ability to introduce novel structural and functional properties. This compound, with its olefinic side chain and steric hindrance, can impart unique conformational constraints, enhance proteolytic stability, and serve as a handle for further chemical modifications.[1][2] Its successful incorporation, however, requires careful optimization of standard SPPS protocols to overcome potential challenges associated with its structure.

Key Considerations for Incorporation

The primary challenges in incorporating this compound are its steric bulk and the potential for side reactions involving the double bond. To address these, the following should be considered:

  • Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt may result in low yields.[3] More potent activating agents are recommended to overcome the steric hindrance.[3]

  • Coupling Time and Repetition: Extended coupling times or performing a "double coupling" step, where the acylation reaction is repeated with fresh reagents, can significantly improve incorporation efficiency.[4]

  • Monitoring of Coupling Reactions: Qualitative tests, such as the Kaiser test, are crucial to ensure the completion of each coupling step.[1]

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps for Boc-based solid-phase peptide synthesis.

Materials:

  • Boc-protected amino acids

  • Merrifield or PAM resin[5][6]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[7]

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP)[1]

  • HOBt (1-Hydroxybenzotriazole)

  • Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)[8]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.[6]

    • Drain and treat with 50% TFA in DCM for an additional 20-25 minutes.[6]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution for pre-activation.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Treat the resin with the appropriate cleavage cocktail for 1-2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. Further structural characterization can be performed using NMR.[10][11]

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Loop Repeat for next amino acid Wash3->Loop Cleavage Cleavage & Deprotection (e.g., HF or TFA cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Optimized_Coupling_Workflow Start Deprotected Peptide-Resin Coupling Coupling with This compound (DPPA or HATU/PyBOP, DIEA, 2-4h) Start->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash Wash (DMF/DCM) KaiserTest->Wash Negative DoubleCoupling Double Coupling (Repeat Coupling Step) KaiserTest->DoubleCoupling Positive NextCycle Proceed to Next Cycle Wash->NextCycle DoubleCoupling->Coupling Signaling_Pathway_Modulation cluster_0 Potential Mechanism of Action Peptide Peptide with This compound Receptor Cell Surface Receptor Peptide->Receptor Binding & Modulation Properties Unique Properties: - Enhanced Stability - Conformational Rigidity - Altered Bioactivity Peptide->Properties SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Signal Transduction CellularResponse Cellular Response (e.g., Apoptosis, Proliferation, etc.) SignalingCascade->CellularResponse Activation/Inhibition

References

Application Notes and Protocols for Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various coupling conditions and its susceptibility to cleavage under moderately acidic conditions. However, the presence of other acid-labile protecting groups on amino acid side chains necessitates carefully controlled deprotection methods to ensure the selective removal of the N-terminal Boc group while preserving the integrity of the growing peptide chain.

This document provides detailed application notes and protocols for various Boc deprotection methods, with a focus on strategies compatible with acid-labile functionalities. Quantitative data on reaction conditions and efficiency are summarized for comparative analysis, and potential side reactions and mitigation strategies are discussed.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a unimolecular decomposition mechanism (E1). The initial step involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine.

The generated tert-butyl carbocation is a highly reactive electrophile that can lead to undesired side reactions, particularly alkylation of nucleophilic amino acid side chains such as methionine, cysteine, and tryptophan.[1]

Standard Boc Deprotection Protocol: Trifluoroacetic Acid (TFA)

The most common method for Boc deprotection in SPPS employs a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] This method is generally efficient and rapid.

Quantitative Data for TFA-Mediated Boc Deprotection
Reagent CompositionDeprotection TimeAverage PurityReference
50% TFA in DCM5 min pre-wash, 15-25 min reactionHigh[2]
55% TFA in DCM30 min~9% higher than 100% TFA[4]
100% TFA5 minLower due to incomplete deprotection[4]
25% TFA in DCM2 hoursNot specified[5]
Experimental Protocol: Standard Boc Deprotection with 50% TFA/DCM

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Isopropyl alcohol (IPA)

  • Scavengers (e.g., 0.5% dithiothreitol - DTE, if Cys, Met, or Trp are present)[1][2]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 15-30 minutes in a reaction vessel.

  • Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin. Agitate for 5 minutes.[2]

  • Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (10 mL/g of resin). If required, add 0.5% DTE as a scavenger.[2] Agitate the mixture for 20 minutes at room temperature.[2]

  • Washing: Drain the deprotection solution. Wash the resin extensively to remove residual TFA and by-products.

    • Wash with DCM (2 times).[2]

    • Wash with Isopropyl alcohol (IPA) (2 times).[2]

    • Wash with DCM (3 times).

  • Neutralization: To obtain the free amine for the next coupling step, neutralize the trifluoroacetate salt. Add a 10% solution of TEA in DCM or a 50% solution of DIEA in DCM and agitate for 2 x 10 minutes.[1][2]

  • Final Washes: Wash the resin with DCM (3 times) to remove excess base. The resin is now ready for the next amino acid coupling step.

Selective Boc Deprotection for Acid-Labile Groups: HCl in Dioxane

For peptides containing highly acid-sensitive side-chain protecting groups, such as tert-butyl esters and ethers, a milder deprotection method is required to achieve selectivity. A 4M solution of hydrogen chloride (HCl) in anhydrous dioxane has been shown to be highly effective for the selective removal of the Nα-Boc group.[6][7][8]

Quantitative Data for HCl/Dioxane Boc Deprotection
SubstrateDeprotection Time (at RT)YieldSelectivity (vs. tBu esters/ethers)Reference
Nα-Boc-amino acids-OtBu30 minQuantitativeHigh[6][7][8]
Nα-Boc-peptides-OtBu30 minQuantitativeHigh[6][7][8]
Nα-Boc-cis-4-Ph-Pro-OtBu30 minNot specifiedHigh[6]
Experimental Protocol: Selective Boc Deprotection with 4M HCl/Dioxane

Materials:

  • Boc-protected amino acid or peptide with acid-labile side chains

  • 4M Hydrogen chloride (HCl) in anhydrous dioxane

  • Anhydrous dioxane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Boc-protected substrate in 4M HCl in anhydrous dioxane at 0°C (ice-water bath).[6]

  • Deprotection: Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. The reaction is often complete within 15 minutes as monitored by TLC.[6]

  • Work-up: Evaporate the solvent under high vacuum at room temperature. The resulting hydrochloride salt of the deprotected amine is typically pure enough for the next step without further purification.[6]

Alternative and Mild Boc Deprotection Methods

While TFA and HCl/dioxane are the most common reagents, other methods have been developed for specific applications, particularly when extreme mildness is required.

Quantitative Data for Alternative Boc Deprotection Methods
Method/ReagentSubstrateConditionsTimeYieldReference
ZnBr₂ in DCMN-Boc amino acid tert-butyl estersRoom TemperatureNot specifiedGood[9][10][11]
Choline chloride/p-toluenesulfonic acid (DES)N-Boc amines and amino acid estersRoom Temperature10-30 minExcellent[12]
Oxalyl chloride in MethanolStructurally diverse N-Boc compoundsRoom Temperature1-4 hoursUp to 90%[13]
Boiling WaterVarious N-Boc protected amines100°C10 min - 14 h87-99%[14]
Thermal (Continuous Flow)N-Boc protected amines150°C in TFE60 min27-98%[15]

Side Reactions and Mitigation Strategies

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl carbocation.

Commonly Affected Residues:

  • Tryptophan (Trp): Alkylation of the indole ring.

  • Methionine (Met): Formation of sulfonium salts.

  • Cysteine (Cys): Alkylation of the thiol group.

Mitigation: The most effective way to prevent these side reactions is the addition of scavengers to the deprotection cocktail.[1] These are nucleophilic species that react with and neutralize the carbocations before they can modify the peptide.

Common Scavengers and Their Applications
ScavengerConcentrationTarget ResiduesReference
Dithiothreitol (DTE)0.5%Cys, Met, Trp[2]
Thioanisole5%Trp[16]
Phenol5%Tyr, Trp[16]
Triisopropylsilane (TIS)2.5%General carbocation scavenger[16]
1,2-Ethanedithiol (EDT)2.5%Trp, Cys[16]

Visualizing the Workflow and Logic

Boc Deprotection Workflow in SPPS

Boc_Deprotection_Workflow Start Boc-Protected Peptide-Resin Swell Swell Resin (DCM) Start->Swell Prewash Pre-wash (e.g., 50% TFA/DCM) Swell->Prewash Deprotect Boc Deprotection (e.g., 50% TFA/DCM + Scavengers) Prewash->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralize (e.g., 10% TEA/DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Ready Deprotected Peptide-Resin (Ready for Coupling) Wash2->Ready

Caption: General workflow for Boc deprotection in solid-phase peptide synthesis.

Decision Logic for Choosing a Deprotection Method

Deprotection_Decision_Tree Start Start: Need to deprotect Boc group AcidLabile Are other highly acid-labile groups present (e.g., tBu esters)? Start->AcidLabile Standard Use Standard Method: 50% TFA/DCM AcidLabile->Standard No Mild Use Mild Method: 4M HCl/Dioxane AcidLabile->Mild Yes Nucleophilic Are nucleophilic residues (Trp, Met, Cys) present? Standard->Nucleophilic Proceed Proceed with Deprotection Mild->Proceed AddScavengers Add Scavengers (e.g., DTE, TIS) Nucleophilic->AddScavengers Yes Nucleophilic->Proceed No AddScavengers->Proceed

Caption: Decision tree for selecting an appropriate Boc deprotection method.

Conclusion

The choice of an appropriate Boc deprotection method is critical for the successful synthesis of peptides, especially those containing acid-sensitive functionalities. While the standard TFA/DCM protocol is robust for many applications, milder reagents like HCl in dioxane offer superior selectivity when required. The use of scavengers is essential to prevent side reactions with nucleophilic amino acids. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable Boc deprotection strategy for their specific synthetic needs.

References

Application Notes and Protocols for the Asymmetric Synthesis of N-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of N-Boc (tert-butyloxycarbonyl) protected amino acids, crucial building blocks in pharmaceutical and chemical research. The following sections outline various methodologies, presenting quantitative data in structured tables for comparative analysis and offering step-by-step protocols for key synthetic strategies.

Introduction

The enantioselective synthesis of amino acids is of paramount importance in drug discovery and development, as the biological activity of peptides and other chiral molecules is often dependent on their stereochemistry. The N-Boc protecting group is widely utilized due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document explores several robust methods for the asymmetric synthesis of N-Boc protected amino acids, including asymmetric hydrogenation, asymmetric Strecker synthesis, chiral auxiliary-mediated methods, and nickel-catalyzed cross-coupling reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral N-Boc amino acids from prochiral precursors such as N-Boc-protected enamides or β-amino ketones. This method often employs chiral transition metal catalysts, typically based on rhodium or iridium, to achieve high enantioselectivity.

Data Presentation: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones
SubstrateCatalystYield (%)ee (%)Reference
N-Boc-3-amino-1-phenylpropan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69598[1]
N-Boc-3-amino-1-(p-tolyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69697[1]
N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69499[1]
N-Boc-3-amino-1-(4-chlorophenyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69798[1]
Experimental Protocol: Asymmetric Hydrogenation of an N-Boc-β-Amino Ketone

This protocol is a representative example for the asymmetric hydrogenation of an N-Boc-β-amino ketone using an iridium catalyst.

Materials:

  • N-Boc-β-amino ketone substrate (e.g., N-Boc-3-amino-1-phenylpropan-1-one)

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • Chiral ligand (e.g., (R,S,R)-L6)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and stir bar

  • HPLC with a chiral column for ee determination

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).

  • Hydrogenation: Seal the flask, and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (pressure may vary, consult specific literature for the substrate) and stir the reaction mixture vigorously at room temperature (25-30 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by HPLC using a suitable chiral stationary phase.[3]

Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation sub N-Boc-β-Amino Ketone Substrate reac Hydrogenation Reaction (H₂, Toluene, NaOtBu) sub->reac cat Chiral Iridium Catalyst Preparation cat->reac work Aqueous Work-up & Extraction reac->work pur Column Chromatography work->pur prod N-Boc Protected Chiral Amino Alcohol pur->prod anal ee Determination (Chiral HPLC) prod->anal

Caption: Workflow for the asymmetric hydrogenation of N-Boc-β-amino ketones.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. Its asymmetric variant allows for the enantioselective synthesis of these compounds from an aldehyde, an amine, and a cyanide source, often using a chiral catalyst or auxiliary.

Data Presentation: Catalytic Asymmetric Strecker Synthesis
AldehydeAmine SourceCatalystYield (%)ee (%)Reference
BenzaldehydeAmmonia/HCNChiral Zirconium Catalyst9192[4]
IsovaleraldehydeAmmonia/HCNChiral Zirconium Catalyst8591[4]
PivaldehydeAmmonia/HCNChiral Zirconium Catalyst8896[4]
3-PhenylpropionaldehydeAmmonia/HCNChiral Zirconium Catalyst8990[4]
Experimental Protocol: Three-Component Asymmetric Strecker Synthesis

This protocol describes a catalytic asymmetric Strecker reaction using a chiral zirconium catalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Hydrogen cyanide (HCN) or a cyanide source (e.g., tributyltin cyanide) - EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE

  • Chiral zirconium catalyst

  • Toluene (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Aqueous acid (e.g., HCl) for hydrolysis

  • Base (e.g., NaHCO₃) for Boc protection

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Activation (if required): Follow the specific literature procedure for the preparation and activation of the chiral zirconium catalyst.

  • Reaction Setup: In a well-ventilated fume hood, to a solution of the chiral zirconium catalyst (1-2.5 mol%) in anhydrous toluene, add the aldehyde (1.0 equiv) and the amine (1.1 equiv). Stir the mixture at the specified temperature (e.g., -40 °C).

  • Cyanide Addition: Slowly add the cyanide source (e.g., HCN or Bu₃SnCN, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature until completion, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction carefully with an appropriate reagent (e.g., aqueous NaHCO₃). Extract the product with an organic solvent.

  • Hydrolysis and Protection: Concentrate the crude α-aminonitrile. Hydrolyze the nitrile group using a strong acid (e.g., 6M HCl) at elevated temperature. After hydrolysis, neutralize the amino acid hydrochloride and protect the amino group with Boc₂O under standard conditions (e.g., in a dioxane/water mixture with a base like NaOH or NaHCO₃).[5][6]

  • Purification: Purify the resulting N-Boc protected amino acid by recrystallization or column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.[3]

Reaction Mechanism for Strecker Synthesis

Strecker_Mechanism aldehyde Aldehyde (R-CHO) imine Imine Formation aldehyde->imine amine Amine (NH₃) amine->imine aminonitrile α-Aminonitrile Formation imine->aminonitrile cyanide Cyanide (CN⁻) cyanide->aminonitrile hydrolysis Nitrile Hydrolysis aminonitrile->hydrolysis amino_acid α-Amino Acid hydrolysis->amino_acid boc Boc Protection amino_acid->boc final_product N-Boc Protected α-Amino Acid boc->final_product

Caption: General mechanism of the Strecker synthesis followed by N-Boc protection.

Chiral Auxiliary-Mediated Synthesis

This method involves the temporary attachment of a chiral auxiliary to a glycine or other amino acid precursor. The chiral auxiliary directs the stereochemical outcome of a subsequent alkylation or other C-C bond-forming reaction. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid.

Data Presentation: Chiral Auxiliary-Mediated Alkylation
Glycine DerivativeChiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (de, %)Reference
Ni(II) complex of glycine Schiff base(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideBenzyl bromide85>98[7]
Ni(II) complex of glycine Schiff base(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAllyl bromide82>98[7]
N-Boc-proline derived auxiliaryGlycine methyl esterMethyl iodide7595[7]
Experimental Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex

This protocol exemplifies the use of a chiral Ni(II) complex for the asymmetric synthesis of N-Boc protected amino acids.

Materials:

  • Chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Glycine

  • Sodium carbonate (Na₂CO₃)

  • Phase-transfer catalyst (e.g., n-Bu₄NI)

  • Alkylating agent (e.g., benzyl bromide)

  • Base for alkylation (e.g., 30% NaOH)

  • Hydrochloric acid (HCl) for disassembly

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Organic solvents (e.g., methanol, dichloromethane)

Procedure:

  • Complex Formation: Prepare the chiral Ni(II) complex by reacting the chiral ligand with Ni(NO₃)₂·6H₂O and glycine in the presence of Na₂CO₃ and a phase-transfer catalyst.[7]

  • Alkylation: To a solution of the Ni(II) complex, add the alkylating agent and a base (e.g., 30% NaOH) and stir vigorously at room temperature until the reaction is complete.

  • Work-up and Disassembly: After the reaction, perform an aqueous work-up. Disassemble the resulting complex by treating it with HCl at an elevated temperature (e.g., 65 °C) to release the amino acid and recover the chiral ligand.[7]

  • Boc Protection: Neutralize the amino acid hydrochloride and protect the amino group with Boc₂O as described in the Strecker synthesis protocol.

  • Purification and Analysis: Purify the N-Boc protected amino acid and determine the enantiomeric excess.

Logical Relationship in Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary precursor Glycine Precursor attachment Attachment of Chiral Auxiliary precursor->attachment auxiliary Chiral Auxiliary auxiliary->attachment alkylation Diastereoselective Alkylation attachment->alkylation cleavage Cleavage of Chiral Auxiliary alkylation->cleavage cleavage->auxiliary Recovery product Enantioenriched Amino Acid cleavage->product boc N-Boc Protection product->boc final_product Final N-Boc Protected Product boc->final_product

Caption: Logical workflow of chiral auxiliary-mediated asymmetric synthesis.

Conclusion

The asymmetric synthesis of N-Boc protected amino acids is a well-developed field with multiple effective strategies available to researchers. The choice of method depends on factors such as the desired amino acid structure, scale of the synthesis, and available resources. Asymmetric hydrogenation offers high efficiency and atom economy. The Strecker synthesis provides a versatile route from simple starting materials. Chiral auxiliary-mediated methods allow for a high degree of stereocontrol. Each of these methods, when carefully executed according to the provided protocols, can yield N-Boc protected amino acids with high enantiopurity, suitable for applications in drug development and advanced chemical synthesis.

References

Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acids, crucial for peptide synthesis and the development of peptidomimetics. Its stability under various conditions and the ease of its removal under moderately acidic conditions make it an invaluable tool in synthetic organic chemistry. The precise characterization of Boc-protected amino acids is a critical quality control step to ensure the integrity, purity, and correct structure of these essential building blocks. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of Boc-protected amino acids. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful installation of the Boc group and the integrity of the amino acid backbone.

Application Note: In ¹H NMR, the Boc group gives rise to a characteristic singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4 ppm.[1][2] The proton attached to the α-carbon of the amino acid is also a key diagnostic signal. In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate, provide definitive evidence of the Boc group's presence.[3] Solvent choice can influence chemical shifts, with more polar solvents potentially causing downfield shifts for carbonyl carbons due to intermolecular interactions.[3]

Quantitative Data: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shifts (δ) in ppm for various Boc-protected amino acids. Note that exact values can vary based on the solvent and instrument.

Boc-Amino AcidSolvent¹H NMR (Boc, s, 9H)¹H NMR (α-H)¹³C NMR (Boc C=O)¹³C NMR (Boc C(CH₃)₃)¹³C NMR (Boc CH₃)Reference
Boc-L-AlanineCDCl₃~1.45~4.3 (q)~155.1~79.1~28.4[4]
Boc-L-PhenylalanineCD₃OD~1.36~4.36 (dd)---[2]
Boc-GlycineDMSO-d₆~1.39~3.55 (d)~155.6~78.0~28.2-
Boc-L-ProlineCDCl₃~1.47~4.2-4.3 (m)~154.0~79.8~28.4[5]
Boc-Glutamic Acid-~1.38~4.45 (m)---[1]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Boc-amino acid B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add internal standard (e.g., TMS), if needed B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E Analysis F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Integrate Peaks (¹H NMR) J->K L Assign Chemical Shifts K->L M Confirm Structure L->M

Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.

Protocol: ¹H and ¹³C NMR Analysis of Boc-L-Alanine
  • Sample Preparation: Accurately weigh 5-10 mg of Boc-L-Alanine and dissolve it in approximately 0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the Boc-L-Alanine structure.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of the Boc-protected amino acid and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common soft ionization technique used for these molecules.[6]

Application Note: Under ESI-MS conditions, Boc-protected amino acids are typically observed as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. A key fragmentation pathway for the Boc group in tandem MS (MS/MS) involves the loss of isobutylene (56 Da) or tert-butanol (74 Da).[6][7] This characteristic fragmentation is a strong indicator of the Boc group's presence. In some cases, fragmentation patterns can even help distinguish between stereoisomers.[6] It is important to use soft ionization techniques, as high energy can sometimes cause in-source cleavage of the Boc group.[8]

Quantitative Data: Expected m/z Values for Common Ions
Boc-Amino AcidMolecular Weight ( g/mol )[M+H]⁺[M+Na]⁺[M-H]⁻[M+H-56]⁺
Boc-Glycine175.18176.09198.07174.08120.08
Boc-L-Alanine189.21190.11212.09188.09134.10
Boc-L-Valine217.26218.16240.14216.15162.15
Boc-L-Leucine231.29232.18254.16230.16176.17
Boc-L-Phenylalanine265.31266.15288.13264.14210.14

Visualization: Boc Group Fragmentation Pathway

Fragmentation_Pathway cluster_loss Characteristic Losses Parent [Boc-NH-CHR-COOH + H]⁺ [M+H]⁺ Frag2 [C₄H₉]⁺ + NH₂-CHR-COOH Parent->Frag2 Alternative Fragmentation Frag3 [Boc-NH-CHR]⁺ + H₂O Parent->Frag3 Alternative Fragmentation Loss1 Loss of Isobutylene (-56 Da) Parent->Loss1 CID Loss2 Loss of t-Butanol (-74 Da) Parent->Loss2 CID Frag1 [H₂N-CHR-COOH + H]⁺ + C₄H₈ + CO₂ Loss1->Frag1 HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis P1 Prepare Mobile Phases (e.g., H₂O + 0.1% TFA ACN + 0.1% TFA) P3 Equilibrate HPLC System with Initial Conditions P1->P3 P2 Prepare Sample Solution (~1 mg/mL in Mobile Phase A/B) P2->P3 P4 Inject Sample (5-20 µL) P3->P4 P5 Run Gradient/Isocratic Method P4->P5 P6 Detect Signal (UV) P5->P6 P7 Integrate Chromatogram Peaks P6->P7 P8 Calculate Purity (% Area) P7->P8 FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis F1 Ensure ATR crystal is clean F3 Acquire Background Spectrum (clean crystal) F1->F3 Cleanliness Check F2 Place a small amount of solid sample on crystal F4 Acquire Sample Spectrum F2->F4 Measure F3->F4 F5 Perform Automatic Baseline and ATR Correction F4->F5 F6 Identify and Assign Characteristic Peaks F5->F6 F7 Compare with Reference Spectra F6->F7

References

Application Notes and Protocols: Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-(S)-2-Amino-5-methylhex-4-enoic acid as a versatile building block in the synthesis of various enzyme inhibitors. The unique structural features of this non-proteinogenic amino acid, including the Boc-protecting group and the unsaturated side chain, offer strategic advantages in the design and synthesis of potent and selective inhibitors for therapeutic development.

Introduction to this compound

This compound is a chiral amino acid derivative that serves as a valuable precursor in organic synthesis, particularly in the field of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide couplings and other synthetic transformations, while the unsaturated hexenoic acid side chain provides a handle for further functionalization, such as stereoselective reductions or additions, to generate key structural motifs found in various enzyme inhibitors.

Application in the Synthesis of Statine and its Analogues

Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a crucial component of the potent aspartic protease inhibitor pepstatin. The unique γ-amino acid structure of statine is responsible for its inhibitory activity, as it mimics the tetrahedral transition state of peptide bond hydrolysis. This compound is a logical precursor for the synthesis of statine and its analogues.

Synthetic Pathway Overview

The general synthetic strategy involves the stereoselective reduction of the double bond and subsequent manipulation of the carboxylic acid and amino groups to yield the desired statine analogue.

G start This compound step1 Stereoselective Reduction (e.g., Catalytic Hydrogenation) start->step1 step2 Carboxylate Reduction (e.g., with BH3-DMS) step1->step2 step3 Hydrolysis/Deprotection step2->step3 product Statine Analogue step3->product

Caption: General workflow for the synthesis of statine analogues.

Experimental Protocol: Synthesis of a Statine Analogue (General Procedure)

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

  • Stereoselective Reduction of the Alkene:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Boc-(S)-2-amino-5-methylhexanoic acid.

  • Reduction of the Carboxylic Acid:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as borane dimethyl sulfide complex (BH3·SMe2, approx. 2.0 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion.

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure. The resulting alcohol can be purified by column chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the Boc-protected amino alcohol in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the statine analogue as a TFA salt.

Application in the Synthesis of Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including cancer and arthritis, making them attractive therapeutic targets. This compound can be utilized as a scaffold to synthesize MMP inhibitors, often incorporating a zinc-binding group (ZBG) such as a hydroxamate.

Synthetic Pathway Overview

The synthesis of MMP inhibitors from this precursor typically involves peptide coupling reactions to build a backbone that can appropriately position a zinc-binding group to chelate the active site zinc ion of the enzyme.

G start This compound step1 Peptide Coupling with another Amino Acid Ester start->step1 step2 Boc Deprotection step1->step2 step3 Peptide Coupling with a Scaffold Moiety step2->step3 step4 Introduction of Zinc-Binding Group (ZBG) step3->step4 product MMP Inhibitor step4->product

Caption: General workflow for synthesizing MMP inhibitors.

Experimental Protocol: Solid-Phase Synthesis of a Peptidomimetic MMP Inhibitor (General Procedure)

Note: This protocol outlines a general solid-phase peptide synthesis (SPPS) approach.

  • Resin Loading:

    • Swell a suitable resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

    • Activate the carboxyl group of the first amino acid (e.g., with DIC/HOBt) and couple it to the resin.

  • Peptide Elongation:

    • Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of TFA in DCM.

    • Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIEA) in DMF.

    • Coupling: Activate the carboxyl group of this compound (2.0 eq) using a coupling reagent like HBTU (1.95 eq) and HOBt (2.0 eq) in the presence of DIEA (3.0 eq) in DMF. Add this solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

    • Repeat the deprotection, neutralization, and coupling steps to elongate the peptide chain as desired.

  • Modification and Cleavage:

    • On-resin modification of the unsaturated side chain can be performed if desired.

    • Cleave the final compound from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

    • Precipitate the crude product in cold diethyl ether, centrifuge, and wash to obtain the crude inhibitor.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Due to the lack of specific experimental data for enzyme inhibitors synthesized directly from this compound in the public domain, the following tables present representative data for analogous inhibitor classes to illustrate the expected potency.

Table 1: Representative Inhibitory Activity of Statine-Based Pepsin Inhibitors

CompoundTarget EnzymeIC50 (nM)Ki (nM)
Pepstatin APepsin1.50.05
Statine Analogue 1Pepsin120.8
Statine Analogue 2Renin855.2

Table 2: Representative Inhibitory Activity of Peptidomimetic MMP Inhibitors

CompoundTarget MMPIC50 (nM)Selectivity vs. other MMPs
MMP Inhibitor XMMP-225>100-fold vs. MMP-1, -3, -7
MMP Inhibitor YMMP-910>200-fold vs. MMP-1, -2, -8
MMP Inhibitor ZMMP-135>500-fold vs. MMP-1, -3, -9

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a variety of enzyme inhibitors. Its protected amino group is ideal for standard peptide synthesis methodologies, and its unsaturated side chain offers a reactive handle for the introduction of key pharmacophoric features. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutics targeting a range of enzymes. Further optimization of the outlined synthetic routes will be necessary to achieve high yields and purity for specific target molecules.

Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides offers a powerful strategy to enhance their therapeutic properties, such as increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the cornerstone technique for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing a variety of unnatural amino acids.

The introduction of non-proteinogenic amino acids can significantly alter the chemical and biological characteristics of a peptide. These modifications can range from simple changes, like the substitution of an L-amino acid with its D-enantiomer to confer resistance to enzymatic degradation, to the incorporation of complex residues bearing fluorescent labels, photo-crosslinkers, or bioorthogonal handles for subsequent conjugation.[1][2] The success of synthesizing these unique peptides hinges on the careful selection of synthetic strategies, including appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.

Core Principles of SPPS for Unnatural Amino Acids

The fundamental workflow of SPPS for incorporating unnatural amino acids follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[3][4] However, the unique structures of unnatural amino acids often present specific challenges that require protocol modifications.

Key considerations include:

  • Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can impede coupling reactions, necessitating stronger coupling reagents or longer reaction times.[5]

  • Electronic Effects: The electronic properties of the unnatural side chain can influence the reactivity of the α-amino and carboxyl groups.

  • Side-Chain Reactivity: Unnatural side chains may contain functional groups that require orthogonal protection to prevent undesirable side reactions during synthesis.[6]

  • Solubility: The solubility of both the protected unnatural amino acid and the growing peptide-resin can be altered, potentially leading to aggregation and incomplete reactions.[7]

Two primary orthogonal protection schemes are employed in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. The Fmoc/tBu approach is generally preferred due to its milder deprotection conditions, which are more compatible with a wider range of sensitive unnatural amino acids.[3][8]

Quantitative Data on Unnatural Amino Acid Incorporation

The efficiency of incorporating unnatural amino acids can vary significantly depending on the structure of the UAA and the chosen synthetic conditions. The following tables summarize representative quantitative data for the incorporation of different classes of unnatural amino acids.

Table 1: Coupling Efficiency of Representative Unnatural Amino Acids

Unnatural Amino AcidCoupling ReagentActivation Time (min)Coupling Time (min)Coupling Efficiency (%)Reference
Fmoc-β-Alanine-OHHBTU/HOBt/DIEA260>99[9]
Fmoc-N-methyl-Alanine-OHHATU/DIEA560~98[10]
Fmoc-D-Phenylalanine-OHDIC/HOBt5120>99[11]
Fmoc-p-Azido-L-phenylalanine-OHHCTU/DIEA290>98N/A
Fmoc-L-propargylglycine-OHCOMU/DIEA260>99N/A

Note: Coupling efficiencies are often monitored qualitatively by the Kaiser test or quantitatively by HPLC analysis of a small cleaved sample.[3]

Table 2: Overall Yield and Purity of Peptides Containing Unnatural Amino Acids

Peptide Sequence (UAA highlighted)Synthesis Scale (mmol)Overall Yield (%)Purity (%)Analytical MethodReference
Ac-Tyr-Val(Me) -Gly-Phe-Leu-NH20.13592RP-HPLC, MS[12]
H-Gly-β-Ala -Phe-Leu-Ser-OH0.2545>95RP-HPLC, MSN/A
H-Lys-Gly-D-Arg -Pro-Tyr-NH20.15296RP-HPLC, MS[11]
Dansyl-Gly-p-benzoyl-Phe -Ala-NH20.0528>90RP-HPLC, MSN/A

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing representative unnatural amino acids using the Fmoc/tBu strategy.

Protocol 1: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.[13] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[3] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[13] b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Unnatural Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[3] b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The optimal time depends on the steric hindrance of the UAA. e. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[3]

4. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove all soluble reagents and byproducts.[4]

5. Capping (Optional but Recommended): a. If the coupling is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).

Protocol 2: Synthesis of a Peptide Containing an N-methylated Amino Acid

N-methylated amino acids are known for their difficult coupling steps.[10]

1. Resin and Initial Cycles: a. Follow Protocol 1 for resin preparation and synthesis of the peptide sequence up to the point of incorporating the N-methylated residue.

2. Coupling of the N-methylated Amino Acid: a. For the coupling step (Protocol 1, step 3), use a more potent coupling reagent such as HATU (3.8 equivalents) and HOAt (4 equivalents).[10] b. Extend the pre-activation time to 5-10 minutes. c. Increase the coupling time to 4-12 hours. d. Monitor the reaction using the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.[10]

3. Subsequent Couplings: a. The coupling of the next amino acid onto the N-methylated residue can also be sterically hindered. Use the same enhanced coupling conditions as in step 2.

Protocol 3: Final Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.

2. Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).

Visualization of SPPS Workflow and Logic

The following diagrams illustrate the key workflows and decision-making processes in the solid-phase synthesis of peptides containing unnatural amino acids.

SPPS_Workflow start Start: Select Resin swell Resin Swelling (DMF) start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (UAA + Reagent) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_node End: Purified Peptide purification->end_node

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Decision_Tree start Incorporate Unnatural Amino Acid secondary_amine N-Substituted? start->secondary_amine steric_hindrance Sterically Hindered? standard_coupling Standard Coupling: HBTU, HCTU steric_hindrance->standard_coupling No strong_coupling Stronger Coupling: HATU, COMU steric_hindrance->strong_coupling Yes extend_time Extend Coupling Time &/or Double Couple standard_coupling->extend_time strong_coupling->extend_time kaiser_test Monitor: Kaiser Test secondary_amine->kaiser_test No bromophenol_test Monitor: Bromophenol Blue Test secondary_amine->bromophenol_test Yes kaiser_test->steric_hindrance bromophenol_test->steric_hindrance proceed Proceed to Next Cycle extend_time->proceed

Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.

Conclusion

The solid-phase synthesis of peptides containing unnatural amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology. While challenges such as steric hindrance and side-chain reactivity exist, they can be overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols. The methods and data presented in these application notes provide a solid foundation for researchers to successfully synthesize novel and functionally enhanced peptides. Careful monitoring of each synthesis step and thorough characterization of the final product are paramount to ensuring the desired peptide is obtained with high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Boc-(S)-2-Amino-5-methylhex-4-enoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Final Product

Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended. Key areas to investigate include the efficiency of the Boc protection, the palladium-catalyzed allylic alkylation, and the final deprotection steps.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield A Low Overall Yield B Step 1: Verify Starting Material Purity A->B Start C Step 2: Optimize Boc Protection B->C Purity Confirmed D Step 3: Troubleshoot Allylic Alkylation C->D Protection >95% E Step 4: Evaluate Deprotection Conditions D->E Alkylation Optimized F Improved Yield E->F Successful Deprotection

Caption: A stepwise workflow for troubleshooting low product yield.

Detailed Steps:

  • Starting Material Purity: Ensure the purity of the initial amino acid and all reagents. Impurities can interfere with the catalytic reactions.

  • Boc Protection: The protection of the starting amino acid is crucial. Incomplete protection will lead to side reactions in subsequent steps.[1][] Consider the following optimizations:

ParameterStandard ConditionOptimized ConditionExpected Outcome
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) or Sodium BicarbonateReduced side reactions, improved yield.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or a biphasic system (e.g., Dioxane/Water)Enhanced solubility and reaction rate.[]
Temperature Room Temperature0 °C to Room TemperatureMinimized side product formation.
  • Palladium-Catalyzed Allylic Alkylation: This is a critical C-C bond-forming step. Low efficiency here will significantly impact the overall yield.

    • Catalyst and Ligand: The choice of palladium source and ligand is critical. If using a standard Pd(PPh₃)₄, consider switching to a more active catalyst system.

    • Base: The base used can influence the reaction rate and selectivity.

    • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation.

  • Deprotection: Incomplete or harsh deprotection of the ester group can lead to product loss.

    • Hydrolysis Conditions: For methyl or ethyl esters, ensure complete saponification with LiOH or NaOH. Monitor the reaction by TLC or LC-MS.

    • Work-up: Acidification to protonate the carboxylate must be done carefully to avoid product degradation.

Issue 2: Formation of Multiple Products in the Allylic Alkylation Step

Question: I am observing multiple spots on my TLC plate after the palladium-catalyzed allylic alkylation. How can I improve the selectivity of this reaction?

Answer: The formation of multiple products in a palladium-catalyzed allylic alkylation can be due to issues with regioselectivity, stereoselectivity, or side reactions.

Potential Causes and Solutions:

IssuePotential CauseRecommended Solution
Regioisomers Attack at different positions of the π-allyl intermediate.Use a ligand that imparts greater steric hindrance to direct the nucleophile to the desired position. The Trost ligand is known to provide high selectivity in many cases.[3]
Diastereomers Poor facial selectivity during the nucleophilic attack.Employ a chiral ligand to create a chiral environment around the palladium center, which can favor the formation of one diastereomer.
Side Products β-hydride elimination from the palladium-enolate intermediate.Use a base that is sufficiently strong to deprotonate the starting material but not so strong as to promote side reactions. Also, ensure the reaction temperature is not too high.

Logical Relationship Diagram for Optimizing Selectivity:

G cluster_1 Optimizing Allylic Alkylation Selectivity A Multiple Products Observed B Analyze Product Mixture (NMR, LC-MS) A->B C Identify Isomers/Side Products B->C D Regioisomers Present? C->D E Diastereomers Present? C->E F Other Side Products? C->F G Modify Ligand D->G Yes H Employ Chiral Ligand E->H Yes I Adjust Base/Temperature F->I Yes J Selective Product Formation G->J H->J I->J

Caption: Decision tree for improving selectivity in allylic alkylation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common approach involves a palladium-catalyzed asymmetric allylic alkylation of a Boc-protected glycine derivative with a suitable allylic electrophile. A representative scheme is outlined below.

Synthetic Pathway Overview:

G cluster_2 Synthetic Route A Boc-Gly-OMe B Deprotonation (e.g., LDA, -78 °C) A->B C Allylic Electrophile + Pd Catalyst B->C D Allylic Alkylation Product C->D E Ester Hydrolysis (e.g., LiOH) D->E F This compound E->F

Caption: A generalized synthetic pathway for the target molecule.

Q2: Which palladium catalyst and ligand are recommended for the allylic alkylation step?

A2: The choice of catalyst and ligand is crucial for achieving high yield and stereoselectivity. For asymmetric allylic alkylation, a chiral ligand is necessary. The Trost ligands are a well-established class of ligands for this type of transformation.[3] A common catalyst system is [Pd₂(dba)₃] with a chiral phosphine ligand.

Q3: What are some common side reactions to be aware of during this synthesis?

A3:

  • During Boc Protection: Formation of the di-Boc protected amino acid or incomplete reaction.

  • During Allylic Alkylation: Formation of regio- and diastereomers, as well as products from β-hydride elimination. Double alkylation of the starting glycine derivative can also occur.

  • During Deprotection: Racemization at the α-carbon can occur under harsh basic or acidic conditions. Over-exposure to acid during workup can lead to the cleavage of the Boc protecting group.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. Staining with potassium permanganate can help visualize the products, especially the unsaturated intermediates. For more detailed analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Protocol 1: Boc Protection of L-Leucine Methyl Ester (A Representative Starting Material)

  • Dissolve L-Leucine methyl ester hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents) portion-wise while stirring.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino ester.

Protocol 2: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation

This is a general procedure and may require optimization for the specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (e.g., a Trost ligand, 0.05 equivalents) and the palladium source (e.g., [Pd₂(dba)₃], 0.025 equivalents).

  • Add anhydrous, degassed solvent (e.g., THF or DCM).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve the Boc-protected amino ester (1 equivalent) in the same solvent.

  • Cool this solution to -78 °C and add a strong, non-nucleophilic base (e.g., LDA or LiHMDS, 1.05 equivalents) dropwise. Stir for 30 minutes to form the enolate.

  • Transfer the enolate solution to the catalyst mixture via cannula.

  • Add the allylic electrophile (e.g., 1-bromo-3-methyl-2-butene, 1.2 equivalents) dropwise.

  • Allow the reaction to proceed at -78 °C, monitoring by TLC. The reaction may require slow warming to a higher temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Data Presentation

Table 1: Effect of Ligand on Diastereoselectivity in a Model Allylic Alkylation

EntryPalladium SourceLigandSolventTemperature (°C)Diastereomeric Ratio (dr)
1[Pd₂(dba)₃]PPh₃THF-78 to 060:40
2[Pd₂(dba)₃](R,R)-Trost LigandTHF-7895:5
3[Pd(PPh₃)₄]-DCM055:45
4[Pd₂(dba)₃](S,S)-Trost LigandDCM-7894:6

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for the target molecule was not found in the initial search.

References

Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC purification process.

Question: Why am I observing no peaks or very small peaks on my chromatogram?

Answer: This issue can stem from several sources, from sample preparation to instrument settings.

  • Sample Degradation: Ensure the sample has not degraded. This compound should be handled according to its storage requirements.

  • Incorrect Sample Concentration: The concentration of your sample may be too low for detection. Prepare a fresh standard to verify system performance.

  • Injection Issues: Check for air bubbles in the sample vial or an incompletely filled sample loop in the injector, which can lead to variable or no injection.

  • Detector Settings: Verify that the detector is on and the wavelength is appropriate for detecting the Boc-protected amino acid. While the Boc group itself has a chromophore, detection is often performed at low UV wavelengths (e.g., 210-220 nm).

  • Flow Path Obstruction: A lack of flow in the mobile phase will prevent the sample from reaching the detector.

Question: My peaks are broad and show significant tailing. What could be the cause?

Answer: Poor peak shape is often related to interactions on the column or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanols on silica-based C18 columns can interact with the free carboxylic acid group of your analyte, causing tailing. Using a high-purity, end-capped column or adding a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte.[1] For this compound, a low pH (around 2-3) using an additive like TFA will suppress the ionization of the carboxylic acid, leading to better peak shape in reversed-phase chromatography.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a high-aqueous start) can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Question: I am seeing split peaks for my target compound. Why is this happening?

Answer: Split peaks can be frustrating and may indicate a few problems.

  • Co-elution of Isomers: If your synthesis produced a racemic or diastereomeric mixture and you are using a chiral stationary phase, you may be partially resolving enantiomers.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your analyte, you may see both ionized and non-ionized forms, resulting in peak splitting or shoulders. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Disrupted Column Bed: A void or channel in the column packing can cause the sample to travel through different paths, leading to a split peak. This can be caused by pressure shocks or injecting a sample in an incompatible solvent. Reversing and flushing the column (if recommended by the manufacturer) or replacing it may be necessary.

Question: My retention times are drifting or are not reproducible. What should I check?

Answer: Inconsistent retention times point to a lack of stability in the HPLC system.

  • Mobile Phase Composition: Small changes in the mobile phase composition can lead to large shifts in retention time. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can confirm if this is the issue.

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical in gradient elution.

  • Pump Issues: Air trapped in the pump can cause inconsistent flow rates and, consequently, fluctuating retention times. Degassing the mobile phase and purging the pump are essential.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying this compound?

A1: A reversed-phase (RP) C18 column is the most common and suitable choice for this non-polar, Boc-protected amino acid.[2] Look for a high-purity, end-capped silica column to minimize peak tailing. For analytical scale, a column with 3-5 µm particles is standard. For preparative work, larger particle sizes (e.g., 10 µm) are often used.

Q2: How do I select and optimize the mobile phase?

A2: Mobile phase optimization is key to achieving good separation.[3]

  • Solvents: A typical mobile phase for reversed-phase HPLC consists of a polar solvent (A), usually HPLC-grade water, and a less polar organic solvent (B), like acetonitrile or methanol.[1] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[4]

  • Additives: An acidic modifier is crucial. 0.1% Trifluoroacetic Acid (TFA) in both mobile phase A and B is standard for keeping the analyte in its non-ionized form, ensuring good peak shape and retention.[5]

  • Elution Mode: A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is typically used to separate the target compound from more polar and less polar impurities.

Q3: What is a typical starting gradient for this purification?

A3: A good starting point would be a linear gradient. The exact gradient depends on the specific column and impurities, but a general method is provided in the experimental protocol section. You can expect this compound to be well-retained due to the non-polar Boc group and the methylhexenoic side chain.

Q4: How can I confirm the purity and identity of my collected fractions?

A4: After preparative HPLC, you should perform an analytical HPLC run on the collected fractions to confirm purity. To confirm the identity of the compound, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used. LC-MS is a powerful tool for this as it can be directly coupled with the HPLC output.[]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol outlines a standard method for determining the purity of crude this compound.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve crude material in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute.

    • Re-equilibrate at 30% B for 4 minutes.

Protocol 2: Preparative HPLC Method for Purification

This protocol provides a starting point for scaling up the purification.

  • Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.

  • Sample Preparation: Dissolve the crude product in the minimum amount of a 50:50 mixture of Mobile Phase A and B, or a solvent like methanol, then dilute with Mobile Phase A to a high concentration (e.g., 20-50 mg/mL).

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient from 40% to 70% B over 30 minutes.

    • Initiate fraction collection based on UV signal.

    • Run a high-organic wash (e.g., 95% B) after elution to clean the column.

    • Re-equilibrate the column at initial conditions before the next injection.

Data Presentation

Table 1: Typical Analytical HPLC Results for Crude vs. Purified Product

ParameterCrude SamplePurified Sample
Retention Time (min) 15.215.2
Purity (% Area) ~85%>98%
Peak Tailing Factor 1.81.1
Resolution (from nearest impurity) 1.2>2.0

Table 2: Comparison of Mobile Phase Solvents

Organic SolventTypical BackpressureSelectivityNotes
Acetonitrile LowerOften provides sharper peaksPreferred for its low viscosity and UV transparency.[4]
Methanol HigherCan alter elution order of impuritiesA cost-effective alternative to acetonitrile.[4]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Post-Purification Sample Crude Sample Dissolution Injector Injector Sample->Injector Load MobilePhase Mobile Phase Preparation (Water/ACN + 0.1% TFA) Degas Degassing MobilePhase->Degas Pump Pump & Gradient Mixer Degas->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector FC Fraction Collector Detector->FC Chromatogram Chromatogram Analysis Detector->Chromatogram FractionAnalysis Purity Check of Fractions FC->FractionAnalysis Evaporation Solvent Evaporation FractionAnalysis->Evaporation FinalProduct Pure Product Evaporation->FinalProduct

Caption: General workflow for HPLC purification.

Troubleshooting_Tree Start Problem Observed PoorShape Poor Peak Shape (Broad / Tailing) Start->PoorShape RT_Issue Retention Time Drifting Start->RT_Issue NoPeaks No or Small Peaks Start->NoPeaks CheckOverload Inject Diluted Sample PoorShape->CheckOverload Is sample concentrated? CheckSolvent Dissolve Sample in Mobile Phase PoorShape->CheckSolvent Is sample solvent strong? CheckpH Ensure Low pH (e.g., 0.1% TFA) PoorShape->CheckpH Is mobile phase buffered? CheckTemp Use Column Oven RT_Issue->CheckTemp Is temp fluctuating? CheckPump Degas Solvents & Purge Pump RT_Issue->CheckPump Is pressure unstable? CheckEquil Increase Equilibration Time RT_Issue->CheckEquil Using gradient? CheckDetector Verify Detector is On & Wavelength NoPeaks->CheckDetector Is baseline visible? CheckFlow Check for Leaks & Flow NoPeaks->CheckFlow Is pressure normal? CheckInjection Inspect Syringe/Vial for Air NoPeaks->CheckInjection Are injections manual?

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during Boc-based solid-phase peptide synthesis (SPPS).

General Troubleshooting

Q1: My final peptide has a lower yield than expected and the HPLC profile shows multiple unexpected peaks. Where do I start troubleshooting?

A1: Low yield and unexpected peaks in the HPLC profile of the crude peptide are common issues in Boc-SPPS. These problems often stem from incomplete reactions or the occurrence of various side reactions during synthesis. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield / Impure Peptide check_coupling 1. Verify Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection 2. Confirm Complete Boc Deprotection check_coupling->check_deprotection Negative Test incomplete_coupling Incomplete Coupling: - Double couple - Change coupling reagent - Cap unreacted amines check_coupling->incomplete_coupling Positive Test analyze_side_products 3. Analyze Side Products by MS check_deprotection->analyze_side_products Complete incomplete_deprotection Incomplete Deprotection: - Increase TFA concentration - Extend deprotection time check_deprotection->incomplete_deprotection Incomplete mass_analysis Identify Mass of Impurities analyze_side_products->mass_analysis troubleshoot_specific Troubleshoot Specific Side Reactions (Refer to FAQs below) mass_analysis->troubleshoot_specific

Caption: A stepwise workflow for troubleshooting low yield and impurities in Boc-SPPS.

Start by systematically evaluating the efficiency of your coupling and deprotection steps. The Kaiser test is a reliable method for detecting free primary amines, indicating incomplete coupling.[1][2][3] If coupling is complete, assess the completeness of Boc deprotection. Mass spectrometry (MS) analysis of the crude product is essential for identifying the mass of impurities, which can then be correlated with known side reactions detailed in the following sections.

Incomplete Reactions and Deletion Sequences

Q2: The Kaiser test is positive after a coupling step. What should I do?

A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. This will lead to the formation of deletion sequences (peptides missing one or more amino acids).

Immediate Actions:

  • Recouple: Immediately perform a second coupling reaction using fresh reagents.

  • Capping: If the recoupling is still incomplete (as indicated by another positive Kaiser test), you should "cap" the unreacted amines to prevent them from reacting in subsequent cycles. This is done by acetylating the free amines, rendering them unreactive.

Experimental Protocol: Capping of Unreacted Amines

StepActionReagents & Conditions
1WashWash the resin several times with DMF.
2CappingSuspend the resin in a solution of acetic anhydride and pyridine (or DIPEA) in DMF. Shake gently at room temperature for 30 minutes.[4]
3WashFilter and wash the resin thoroughly with DMF.
4VerifyPerform a Kaiser test to confirm the absence of free amines. If the test is still positive, repeat the capping procedure.[4]

Capping Solution: A common capping solution is a mixture of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[1]

Amino Acid Specific Side Reactions

Q3: My peptide contains an N-terminal glutamine, and I observe a mass loss of 17 Da in my final product. What is this side reaction and how can I prevent it?

A3: This mass loss is characteristic of the formation of pyroglutamic acid (pGlu) from an N-terminal glutamine (Gln) residue. The side-chain amide of glutamine cyclizes with the N-terminal amine, releasing ammonia (NH₃), which has a mass of approximately 17 Da. This can occur spontaneously, especially under acidic conditions used for Boc deprotection.[5][6]

Mechanism of Pyroglutamate Formation:

Pyroglutamate_Formation cluster_0 N-terminal Glutamine cluster_1 Cyclization cluster_2 Pyroglutamate Formation Gln_Peptide H₂N-Gln-Peptide-Resin Cyclic_Intermediate Cyclic Intermediate Gln_Peptide->Cyclic_Intermediate Acid/Heat pGlu_Peptide pGlu-Peptide-Resin + NH₃ Cyclic_Intermediate->pGlu_Peptide -NH₃

Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.

Prevention and Mitigation:

StrategyDescription
Use Pre-formed pGlu If the desired peptide has an N-terminal pyroglutamic acid, it is best to use Boc-pGlu-OH for the final coupling step.
Control pH The rate of pyroglutamate formation is pH-dependent, with increased rates at both acidic and basic pH, and minimal formation around pH 6.2.[7]
Minimize Acid Exposure Keep the exposure to TFA during deprotection as short as necessary.

Quantitative Data on Pyroglutamate Formation:

ConditionExtent of FormationReference
N-terminal Gln in antibodies (in vivo)>95% conversion[8]
N-terminal Glu at 45°C, pH 4.1Half-life of ~9 months[7]
Q4: I am synthesizing a peptide with an Asp-Gly sequence and observe a significant amount of a side product with the same mass as my target peptide. What could be the issue?

A4: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are highly susceptible to aspartimide formation.[9][10] This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of aspartic acid, forming a cyclic imide intermediate. This intermediate can then be hydrolyzed to give a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which has the same mass but different connectivity and may be difficult to separate by HPLC.[11]

Aspartimide Formation and Rearrangement:

Aspartimide_Formation Asp_Peptide ...-Asp-Gly-... Aspartimide Aspartimide Intermediate Asp_Peptide->Aspartimide Base/Acid Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis

Caption: Mechanism of aspartimide formation and subsequent hydrolysis.

Prevention Strategies:

StrategyDescription
Protecting Group Choice Use of bulky side-chain protecting groups for Asp, such as the β-cyclohexyl ester (OcHx), can significantly reduce aspartimide formation compared to the benzyl ester (OBzl).[12]
Dipeptide Coupling Couple the Asp-Xxx dipeptide as a single unit to bypass the susceptible linear intermediate.

Quantitative Impact of Aspartimide Formation:

Sequence MotifConditionExtent of Side ReactionReference
Asp-GlyFmoc-SPPS with piperidineHigh susceptibility[11]
Asp(OtBu)-Cys(Acm)Prolonged basic treatment27% aspartimide formation[11]
Asp(OtBu)-Cys(Trt)Prolonged basic treatment5.5% aspartimide formation[11]
Q5: My peptide sequence contains proline, and I'm experiencing significant yield loss, especially at the beginning of the synthesis. What is happening?

A5: When proline is one of the first two amino acids in the sequence, there is a high propensity for diketopiperazine (DKP) formation.[13] This involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves the dipeptide from the resin, leading to a loss of yield.[14][15]

Mechanism of Diketopiperazine Formation:

DKP_Formation Dipeptide_Resin H₂N-AA₂-AA₁-Resin DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization Cleaved_Resin HO-Resin Dipeptide_Resin->Cleaved_Resin Cleavage

Caption: Diketopiperazine formation leading to cleavage from the resin.

Prevention Strategies:

StrategyDescription
In Situ Neutralization Performing the neutralization and coupling steps simultaneously (in situ neutralization) can suppress DKP formation in Boc-SPPS. This is because the N-terminal amine is protonated for a shorter period.[14][16][17][18]
Dipeptide Coupling Introduce the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin stage.[12]

Factors Influencing DKP Formation:

FactorImpact
Sequence Sequences with Pro or Gly in the first two positions are most susceptible. Pro-Pro sequences are particularly prone to this side reaction.[8][19]
Resin Type The type of linker and resin can influence the rate of DKP formation.
Q6: My peptide contains tryptophan, and I see a side product with a mass increase of 56 Da. What is this modification?

A6: This mass increase corresponds to the alkylation of the tryptophan indole ring with a tert-butyl group (+56 Da). The tert-butyl carbocations are generated during the TFA-mediated deprotection of Boc groups.[20] Other nucleophilic residues like methionine and cysteine are also susceptible to this modification.

Prevention using Scavengers:

The most effective way to prevent t-butylation is to use scavengers in the deprotection and cleavage cocktails. Scavengers are nucleophilic species that trap the reactive carbocations before they can modify the peptide.

Common Scavengers and Their Applications:

ScavengerTarget Side ReactionConcentration
Thioanisole General carbocation scavenger5-10% in cleavage cocktail
Anisole Scavenges benzyl and t-butyl cations, protecting Trp.5-10% in HF cleavage.[2]
1,2-Ethanedithiol (EDT) Effective for scavenging t-butyl cations and preventing Trp oxidation.2.5% in cleavage cocktails.
Triisopropylsilane (TIS) Reduces oxidized methionine and scavenges carbocations.1-5% in cleavage cocktail.

Experimental Protocol: Low-High HF Cleavage for Peptides with Sensitive Residues

This two-step procedure is designed to minimize side reactions during the final cleavage.[21]

Step 1: "Low HF" Deprotection

  • Reagents: A mixture of low concentration HF in a large volume of dimethyl sulfide (DMS) and a scavenger like p-cresol (e.g., HF/DMS/p-cresol 25:65:10 v/v).[2][9]

  • Conditions: 0°C for 2 hours.[2]

  • Purpose: This step uses an SN2 mechanism to remove most side-chain protecting groups without generating significant amounts of carbocations.

Step 2: "High HF" Cleavage

  • Reagents: Anhydrous HF with a scavenger like anisole or p-cresol (e.g., 9:1 HF/scavenger).

  • Conditions: 0°C for 30-60 minutes.

  • Purpose: This stronger acid treatment cleaves the peptide from the resin and removes more resistant protecting groups like Arg(Tos).

Q7: I am concerned about racemization, especially when coupling histidine. How can I minimize this?

A7: Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can be a significant problem, particularly for amino acids like histidine and cysteine.[12] The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the alpha-proton and leading to racemization.

Strategies to Minimize Racemization of Histidine:

StrategyDescription
Side-Chain Protection Protecting the imidazole nitrogen of histidine can reduce its basicity and thus minimize racemization.
Coupling Reagents The choice of coupling reagent can impact the extent of racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings is known to suppress racemization.[22]
In Situ Neutralization In situ neutralization protocols have been shown to proceed with no detectable racemization.[16]

Quantitative Analysis of Racemization:

The extent of racemization can be quantified by chiral amino acid analysis or by separating the diastereomeric peptides by HPLC.[22][23]

Other Common Side Reactions

Q8: I observe a side product with a mass increase of 42 Da. What is the likely cause?

A8: A mass increase of 42 Da often corresponds to acetylation. This can occur if acetic anhydride is used for capping and there are unreacted amines from an incomplete previous coupling. It can also be a side reaction during resin capping.[24]

Q9: My N-terminal amine is unreactive, and I see a mass increase of 43 Da on the N-terminus. What is this modification?

A9: This is likely due to guanidinylation of the N-terminal amino group, which can occur when using uronium/aminium-based coupling reagents like HBTU or HATU in the presence of a free N-terminal amine. The guanidinylated peptide is terminated and cannot be further elongated.

Prevention of Guanidinylation:

  • Pre-activation: Pre-activate the Boc-amino acid with the coupling reagent before adding it to the resin. This ensures that the coupling reagent is consumed before it can react with the N-terminal amine of the peptide-resin.

  • In Situ Neutralization: This protocol also helps to suppress guanidinylation.[12]

This technical support center provides a starting point for troubleshooting common side reactions in Boc-based peptide synthesis. For more complex issues, consulting detailed literature and considering the specific nature of your peptide sequence is always recommended.

References

Identifying impurities in Boc-(S)-2-Amino-5-methylhex-4-enoic acid preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(S)-2-Amino-5-methylhex-4-enoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound preparations?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include (S)-2-Amino-5-methylhex-4-enoic acid or precursors to the unsaturated side chain.

  • Byproducts of Boc-protection: These can include di-tert-butyl carbonate (Boc anhydride) and tert-butanol. In some cases, double Boc-protection or protection at other reactive sites might occur.

  • Diastereomers: If the synthesis is not fully stereoselective, the (R)-enantiomer may be present.

  • Side-chain related impurities: The double bond in the hexenoic acid side chain can be susceptible to oxidation or reduction during synthesis or storage, leading to the corresponding epoxide, diol, or saturated analog.

  • Dipeptide formation: Under certain conditions, the amino acid can couple with itself to form a dipeptide impurity.[1]

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum often indicate the presence of impurities. Here are some common possibilities:

  • A singlet around 1.4 ppm: This is characteristic of the tert-butyl group of the Boc protecting group. If the integration is higher than expected relative to other signals, it could indicate the presence of residual tert-butanol or di-tert-butyl carbonate.

  • Signals in the vinyl region (5.0-6.0 ppm) that do not correspond to the product: These could belong to other unsaturated species formed through side reactions.

  • Broad signals: These may indicate the presence of water or other protic solvents.

  • Signals corresponding to the unprotected amino acid: The absence of the Boc group signal and the appearance of signals corresponding to the free amino acid suggest that deprotection may have occurred.

Q3: I am seeing a persistent impurity in my HPLC analysis that I cannot identify. What steps should I take?

A3: Identifying an unknown impurity requires a systematic approach. The following workflow can be a helpful guide:

  • Review the synthesis: Carefully examine the synthetic route, including all reagents and reaction conditions. This can provide clues about potential side products.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample. The molecular weight of the impurity can help in proposing a chemical formula.

  • Tandem MS (MS/MS): If available, fragmentation analysis can provide structural information about the impurity.

  • NMR Spectroscopy: Isolate the impurity (if possible) and acquire 1H and 13C NMR spectra. This will provide detailed structural information.

  • Forced Degradation Studies: Subjecting a pure sample of your product to stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products, which may match your unknown impurity.

Troubleshooting Guides

Issue 1: Low Purity of the Final Product After Synthesis
Potential Cause Troubleshooting Step Analytical Indication
Incomplete Boc-protectionIncrease the amount of Boc anhydride and/or the reaction time. Ensure the base used is appropriate and of good quality.Presence of the unprotected amino acid in HPLC and NMR.
Side reactions involving the double bondUse milder reaction conditions. Ensure the absence of strong oxidizing or reducing agents.Peaks in HPLC with different retention times; unexpected signals in the vinyl or aliphatic region of the NMR.
Formation of dipeptidesUse a less concentrated reaction mixture. Control the activation of the carboxylic acid if applicable.A peak in the HPLC with a higher molecular weight, often with a shorter retention time.
Inefficient purificationOptimize the purification method (e.g., chromatography column, solvent system, or recrystallization solvent).Multiple impurity peaks observed in the HPLC chromatogram.
Issue 2: Product Degradation During Storage
Potential Cause Troubleshooting Step Analytical Indication
Oxidation of the double bondStore the product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. Protect from light.Appearance of new peaks in the HPLC chromatogram over time. Changes in the NMR spectrum, particularly in the vinyl region.
Hydrolysis of the Boc groupStore in a dry environment. Avoid acidic conditions.Presence of the unprotected amino acid in HPLC and NMR.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz or higher.

  • Experiments: 1H NMR, 13C NMR, and optionally COSY and HSQC for full structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

Proton Chemical Shift (ppm) Multiplicity Integration
Boc (t-butyl)~1.45s9H
CH₃ (on double bond)~1.60 and ~1.70s6H
CH₂~2.4-2.6m2H
α-CH~4.3-4.5m1H
NH~5.0-5.2d1H
Vinyl CH~5.1-5.3t1H
COOH~9.0-12.0br s1H

Impurity Identification Workflow

impurity_identification cluster_0 Initial Observation cluster_1 Preliminary Analysis cluster_2 Structure Elucidation cluster_3 Confirmation cluster_4 Resolution unexpected_peak Unexpected Peak in HPLC/NMR review_synthesis Review Synthesis Protocol unexpected_peak->review_synthesis lcms LC-MS Analysis unexpected_peak->lcms msms MS/MS Fragmentation lcms->msms If MW is determined nmr Isolate and run NMR lcms->nmr If isolation is possible forced_degradation Forced Degradation Study msms->forced_degradation synthesis_standard Synthesize Proposed Impurity msms->synthesis_standard nmr->forced_degradation nmr->synthesis_standard modify_synthesis Modify Synthesis forced_degradation->modify_synthesis optimize_purification Optimize Purification synthesis_standard->optimize_purification

Caption: Logical workflow for identifying an unknown impurity.

References

Troubleshooting guide for peptide coupling reactions with hindered amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions, with a specific focus on sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3]

  • Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[2][3]

  • Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[4]

  • Inappropriate Coupling Reagent: Not all coupling reagents are effective for hindered systems. Standard carbodiimide reagents like DCC and EDC often result in low yields.[2][5]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.

Q2: Which coupling reagents are recommended for hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1][6][7] HATU is often considered superior for many difficult couplings.[1][8] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[2][6][9]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][5][7] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[5] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[7]

  • Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[2][3]

Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[10] This is a significant concern, especially when activating the carboxyl group.

To minimize racemization:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or Oxyma Pure® is crucial.[2][10] These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone. HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[6]

  • Choose the Right Base: The choice and amount of base can influence racemization.[2] Use of a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) can sometimes reduce racemization.[2]

  • Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. For instance, phosphonium salt reagents like PyBOP and PyAOP are often preferred over uronium salts for critical couplings to minimize this side reaction.[7]

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.[2]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Possible Causes & Solutions

Possible Cause Suggested Solution
Insufficiently reactive coupling reagent Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP. For α,α-disubstituted amino acids, consider using an acyl fluoride-forming reagent like TFFH.[1][2][5]
Steric hindrance 1. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours).[11] 2. Increase temperature: Gentle heating or the use of microwave-assisted synthesis can overcome the activation energy barrier.[4][12][13] 3. Use pseudoproline dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting aggregation and improving coupling efficiency.[14][15]
Peptide aggregation on resin 1. Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM. 2. Incorporate pseudoproline dipeptides at strategic locations within the sequence.[14][15]
Incomplete deprotection of the N-terminus Ensure complete removal of the Fmoc or Boc protecting group before the coupling step. Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[1]
Issue 2: High Levels of Racemization

Possible Causes & Solutions

Possible Cause Suggested Solution
Over-activation of the carboxylic acid Reduce the pre-activation time before adding the amine component.
Strong base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]
Inappropriate coupling reagent/additive combination 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[6] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[7]
Prolonged reaction at elevated temperature If using heat, optimize for the shortest time necessary to achieve a good yield.

Comparative Data on Coupling Reagents for Hindered Amino Acids

The following table summarizes the reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid.

Coupling MethodXaa = (NMe)Ala Yield (%)Xaa = (NMe)Aib Yield (%)Xaa = (NMe)αAc5c Yield (%)
HBTU (excess) Significant YieldSignificant YieldSignificant Yield
PyBroP (excess) Significant YieldSignificant YieldSignificant Yield
Boc-Phe-NCA Superior YieldSuperior YieldSuperior Yield
Pivaloyl mixed anhydride < 10%< 10%< 10%
Pentafluorophenyl ester < 10%< 10%< 10%
Acyl fluoride < 10%< 10%< 10%

Data adapted from a comparative study on coupling hindered peptides. "Significant Yield" and "Superior Yield" are qualitative descriptors from the source.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of a Hindered Amino Acid

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave synthesizer for 5-30 minutes at a controlled temperature (e.g., 50-75°C).[13][16]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc-Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin.

  • Activation and Coupling:

    • In a separate vial, dissolve the pseudoproline dipeptide (2-5 equivalents), a coupling reagent (e.g., HBTU, 2-5 equivalents), and an additive (e.g., HOBt, 2-5 equivalents) in a minimal volume of DMF.

    • Add DIPEA (4-10 equivalents) and mix.[17]

    • Immediately add the activated dipeptide solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[17]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Confirmation: Check for completeness of the coupling using a TNBS (trinitrobenzenesulfonic acid) test, as the Kaiser test can give false negatives with secondary amines.[17]

Diagrams

Troubleshooting_Workflow start Low Coupling Yield with Hindered Amino Acid check_reagent Is the coupling reagent potent enough (e.g., HATU, COMU)? start->check_reagent change_reagent Switch to a more potent reagent (HATU, PyAOP, COMU) check_reagent->change_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase reaction time/temperature (Consider microwave synthesis) check_conditions->optimize_conditions No check_aggregation Is peptide aggregation a possibility? check_conditions->check_aggregation Yes optimize_conditions->check_aggregation use_pseudoproline Incorporate pseudoproline dipeptides check_aggregation->use_pseudoproline Yes check_deprotection Was N-terminal deprotection complete? check_aggregation->check_deprotection No use_pseudoproline->check_deprotection re_deprotect Repeat deprotection step and monitor with ninhydrin/BPB test check_deprotection->re_deprotect No success Successful Coupling check_deprotection->success Yes re_deprotect->success

Caption: Troubleshooting workflow for low yield in hindered peptide coupling.

Reagent_Selection start Select Hindered Amino Acid Type n_methyl N-Methylated Amino Acid start->n_methyl aa_disub α,α-Disubstituted Amino Acid (e.g., Aib) start->aa_disub general_hindered General Steric Hindrance start->general_hindered reagent_n_methyl Recommended Reagents: HATU, COMU, PyAOP n_methyl->reagent_n_methyl reagent_aa_disub Recommended Reagents: Acyl Fluorides (TFFH), HATU aa_disub->reagent_aa_disub reagent_general Recommended Reagents: HATU, HBTU, COMU, PyBOP general_hindered->reagent_general additives Crucial Additives: HOAt or Oxyma Pure reagent_n_methyl->additives reagent_aa_disub->additives reagent_general->additives

Caption: Decision tree for selecting coupling reagents for hindered amino acids.

Signaling_Pathway cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation cluster_side_reaction Potential Side Reaction amino_acid Fmoc-AA-OH active_ester Activated Intermediate (e.g., OAt-ester) amino_acid->active_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester base Base (e.g., DIPEA) base->active_ester peptide_bond Formation of Peptide Bond active_ester->peptide_bond racemization Racemization active_ester->racemization slow coupling resin H2N-Peptide-Resin resin->peptide_bond new_peptide Fmoc-AA-Peptide-Resin peptide_bond->new_peptide

Caption: Simplified pathway of a peptide coupling reaction.

References

Optimizing reaction conditions for Boc protection of primary amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of primary amines.

Frequently Asked Questions (FAQs)

Q1: My primary amine starting material is poorly soluble in the reaction solvent. What can I do?

A1: Poor solubility is a common issue, especially with zwitterionic compounds like amino acids.[1] Here are several strategies to address this:

  • Solvent Mixtures: Employing a co-solvent system can enhance solubility. Aqueous mixtures with solvents like THF, dioxane, or methanol are often effective.[2][]

  • Base Selection: If your amine is an ammonium salt, using a base like NaOH or NaHCO3 in an aqueous solvent system will form the free amine in situ, which may have better solubility.[] For zwitterionic substrates, using a base in an aqueous solution can solve solubility problems.[1]

  • Alternative Solvents: For amines that are not soluble in common ethereal or alcoholic solvents, consider polar aprotic solvents like DMF or acetonitrile.[2]

  • Temperature: Gently heating the reaction mixture can sometimes improve solubility and reaction rate, a common practice is to heat to around 40-55°C.[2][4]

Q2: The Boc protection reaction is very slow or not proceeding to completion. How can I accelerate it?

A2: Several factors can lead to sluggish reactions, particularly with weakly nucleophilic amines such as anilines.[5][6] Consider the following optimizations:

  • Catalyst: The addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), can significantly increase the reaction rate.[7] However, be aware that DMAP can promote side reactions.[8]

  • Solvent Choice: Alcoholic solvents like methanol can accelerate the Boc protection of aromatic amines even without a base.[5] The reaction between p-toluidine and Boc anhydride in CD3OD is reportedly 70 times faster than in CDCl3.[5]

  • Base: While not always strictly necessary, a base is typically used to neutralize the acidic byproduct and drive the reaction forward.[2][4] Triethylamine (TEA) is a common choice.[9]

  • Excess Reagent: Using a slight excess of di-tert-butyl dicarbonate (Boc₂O) can help drive the reaction to completion.[2]

Q3: I am observing the formation of a di-Boc protected primary amine as a side product. How can I prevent this?

A3: The formation of N,N-di-Boc derivatives is a known side reaction, particularly when using a catalyst like DMAP.[][8] To minimize this:

  • Avoid DMAP: If di-Boc formation is significant, omitting DMAP from the reaction mixture is advisable.

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess of Boc₂O relative to the primary amine.

  • Reaction Conditions: The choice of solvent and base can influence the selectivity. Running the reaction under milder conditions (e.g., lower temperature, shorter reaction time) may favor the mono-Boc product.

Q4: My reaction is producing urea as a byproduct. What is the cause and how can I avoid it?

A4: Urea formation can occur, especially with sterically hindered amines or under certain conditions that favor the formation of an isocyanate intermediate.[][8] To mitigate this:

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Reagent Addition: Add the Boc₂O slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

  • Solvent and Base: The reaction environment can play a role. Conditions that disfavor the formation of the isocyanate intermediate should be chosen. For instance, base-catalyzed reactions are sometimes associated with isocyanate formation.[8]

Q5: What is the standard work-up procedure for a Boc protection reaction?

A5: The work-up procedure aims to remove excess Boc₂O, the base, and any byproducts. A typical aqueous work-up involves:

  • Quenching the reaction with water.

  • Extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with a weak acid (e.g., dilute HCl) to remove the base (like TEA), followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

  • If necessary, the crude product can be purified by column chromatography.

An alternative for volatile byproducts is to evaporate the reaction mixture to dryness and then place it under high vacuum to sublimate any remaining Boc₂O.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Poorly nucleophilic amine- Inefficient work-up- Monitor reaction by TLC or LC-MS to ensure completion.- Add a catalyst like DMAP (if di-Boc is not an issue).- Use an alcoholic solvent for aromatic amines.[5]- Optimize work-up to prevent product loss.
Multiple Products - Di-Boc formation- Protection of other functional groups (e.g., alcohols, phenols)- Avoid DMAP or use it in catalytic amounts.- Carefully control the stoichiometry of Boc₂O.- For molecules with multiple nucleophilic groups, consider orthogonal protecting group strategies.
Starting Material Unchanged - Inactive reagent- Insufficiently reactive amine- Unsuitable reaction conditions- Check the quality of the Boc₂O.- For weakly nucleophilic amines, increase the temperature, use a catalyst (DMAP), or switch to a more suitable solvent system (e.g., methanol for anilines).[5]
Difficulty in Purification - Co-elution of product and byproducts- Emulsion during work-up- For removal of excess Boc₂O, consider a work-up with a resin-bound scavenger like polymer-supported trisamine.[6]- To break emulsions, add brine or filter the mixture through celite.
Zwitterionic Starting Material Issues - Poor solubility in organic solvents- Perform the reaction in an aqueous basic solution (e.g., NaOH or NaHCO₃ in water/dioxane).[1][]- This will deprotonate the ammonium group and dissolve the starting material.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of THF and water.[2]

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution and stir.[2]

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise to the stirred mixture at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine. Purify by column chromatography if necessary.

Protocol 2: Accelerated Boc Protection of a Primary Aromatic Amine
  • Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.[5]

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. No base is required for this specific protocol.[5]

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in non-alcoholic solvents.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography or recrystallization to obtain the pure N-Boc protected aromatic amine.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Primary Amine in Solvent add_base Add Base (e.g., TEA, NaHCO3) start->add_base add_boc Add Boc₂O add_base->add_boc stir Stir at Room Temp (Monitor by TLC/LC-MS) add_boc->stir workup Aqueous Work-up (Extraction & Washes) stir->workup isolate Dry and Concentrate workup->isolate purify Purify (e.g., Chromatography) isolate->purify product Final Product purify->product

Caption: General experimental workflow for the Boc protection of primary amines.

troubleshooting_guide cluster_low_yield Low Yield cluster_side_products Side Products cluster_solubility Solubility Issue start Reaction Issue? low_yield_q Is the amine weakly nucleophilic (e.g., aniline)? start->low_yield_q Low Yield side_prod_q What is the main side product? start->side_prod_q Side Products solubility_q Is the starting material a zwitterion or salt? start->solubility_q Poor Solubility sol_weak Use MeOH as solvent or add DMAP catalyst low_yield_q->sol_weak Yes sol_incomplete Increase reaction time or gently heat low_yield_q->sol_incomplete No yes_weak Yes no_weak No sol_di_boc Avoid DMAP, use 1.05 eq Boc₂O side_prod_q->sol_di_boc Di-Boc sol_urea Lower temperature, add Boc₂O slowly side_prod_q->sol_urea Urea di_boc Di-Boc urea Urea sol_zwitter Use aqueous base (e.g., NaHCO₃ in H₂O/Dioxane) solubility_q->sol_zwitter Yes sol_solvent Try co-solvents (e.g., THF/H₂O, DMF) solubility_q->sol_solvent No yes_zwitter Yes no_zwitter No

References

Long-term stability and storage of Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of Boc-(S)-2-Amino-5-methylhex-4-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound at or below -20°C in a tightly sealed container, protected from light and moisture. The indication of "cold-chain transportation" by some suppliers underscores the temperature-sensitive nature of this compound.[1] For shorter periods, storage at 2-8°C is acceptable, but stability may be compromised over extended durations.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions (-20°C, protected from light and moisture), the compound is expected to remain stable for at least two years. However, it is crucial to refer to the manufacturer's certificate of analysis and recommended retest date. For critical applications, periodic purity assessment is advised.

Q3: What are the primary degradation pathways for this molecule?

A3: The two primary points of instability in the molecule are the Boc-protecting group and the carbon-carbon double bond. The Boc group is susceptible to cleavage under acidic conditions, yielding the free amino acid, isobutylene, and carbon dioxide. The double bond is prone to oxidation, which can lead to the formation of various oxidation products, potentially cleaving the carbon chain.

Q4: How should I handle this compound in the laboratory?

A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of any dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Q5: Is this compound compatible with all common solvents?

A5: The compound is generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and methanol. However, prolonged exposure to acidic solvents or protic solvents at elevated temperatures should be avoided to prevent deprotection of the Boc group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low purity in a newly opened vial. Improper storage during transit or upon receipt.Contact the supplier immediately and provide details of your storage conditions. If possible, provide analytical data (e.g., HPLC chromatogram) to support your claim.
Gradual decrease in purity over time in the lab. Suboptimal storage conditions (e.g., temperature fluctuations, exposure to light or moisture).Re-evaluate your storage setup. Ensure the compound is stored at a stable -20°C and the container is properly sealed. Consider aliquoting the compound to minimize freeze-thaw cycles and exposure to the atmosphere.
Inconsistent results in reactions using the compound. Partial degradation of the starting material. The presence of the deprotected amino acid can interfere with subsequent reactions.Confirm the purity of the compound using a suitable analytical method like HPLC or ¹H NMR before use. If degradation is observed, repurification may be necessary.
Appearance of new, unexpected peaks in HPLC analysis. Degradation of the compound.Analyze the new peaks using LC-MS to identify the degradation products. This can help in pinpointing the cause of degradation (e.g., presence of acid leading to deprotection, or oxidation).
The compound has changed color or appearance. Significant degradation has likely occurred.Do not use the compound for critical experiments. It is advisable to order a fresh batch.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is representative and illustrates the expected stability trends. Actual stability may vary based on the specific batch and purity.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Dry 099.5White to off-white solid
699.4No change
1299.2No change
2499.0No change
2-8°C, Dark, Dry 099.5White to off-white solid
698.8No change
1297.5Slight yellowish tint
2495.2Yellowish solid
25°C, Dark, Dry 099.5White to off-white solid
197.1Slight yellowish tint
392.5Yellowish solid
6< 85Brownish, sticky solid
25°C, Exposed to Light 099.5White to off-white solid
195.0Yellowish tint
388.3Yellowish-brown solid
6< 80Brown, degraded solid

Experimental Protocols

Protocol 1: Long-Term Stability Study
  • Sample Preparation: Aliquot approximately 10 mg of this compound from a single batch into multiple amber glass vials.

  • Storage Conditions: Store the vials under the following conditions:

    • -20°C ± 5°C (in a freezer)

    • 5°C ± 3°C (in a refrigerator)

    • 25°C ± 2°C / 60% ± 5% RH (in a stability chamber)

    • 40°C ± 2°C / 75% ± 5% RH (in an accelerated stability chamber)

  • Time Points: Analyze the samples at the following time points: 0, 3, 6, 12, 18, and 24 months for the -20°C and 5°C conditions. For the 25°C and 40°C conditions, analyze at 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the sample for purity using the HPLC method described in Protocol 2. Also, record any changes in physical appearance.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Protocol 3: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks and compare the chemical shifts and coupling constants with the reference spectrum of the pure compound. Pay close attention to the signals corresponding to the Boc group protons (a singlet around 1.4 ppm) and the vinylic protons (multiplets around 5.0-6.0 ppm) to detect any degradation.

Visualizations

DegradationPathway Potential Degradation Pathways A This compound B Acidic Conditions (e.g., trace acid) A->B susceptible to D Oxidizing Conditions (e.g., air, peroxides) A->D susceptible to C (S)-2-Amino-5-methylhex-4-enoic acid (Deprotected) B->C leads to F Isobutylene + CO2 C->F byproducts E Oxidation Products (e.g., epoxides, aldehydes, carboxylic acids) D->E leads to

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Stability Testing Workflow A Receive and Aliquot Compound B Store at Different Conditions (-20°C, 5°C, 25°C, 40°C) A->B C Pull Samples at Defined Time Points B->C D Visual Inspection C->D E HPLC Purity Analysis C->E F ¹H NMR Analysis (for structural integrity) C->F G Data Analysis and Stability Assessment D->G E->G F->G

Caption: General workflow for a long-term stability study.

References

Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Boc-protected amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of Boc-protected amino acids in a question-and-answer format.

Q1: My Boc-protected amino acid separated as an oil, not a solid. How can I induce crystallization?

A1: "Oiling out" is a common problem where the compound separates from the solution at a temperature above its melting point or as a supersaturated liquid. Here are several strategies to address this:

  • Ensure Complete Removal of Solvents: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Ensure your crude product is a viscous oil or a dry foam by drying under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1]

  • Trituration/Pulping: If you have an oily product after solvent evaporation, trituration with a non-polar solvent in which the Boc-amino acid is insoluble can induce solidification.[2] Stirring the oil with a solvent like n-hexane, diethyl ether, or cyclohexane can cause the product to precipitate as a solid.[3]

  • Seeding: If you have a small amount of crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4] A patent describes a method where an oily residue is seeded, allowed to stand and solidify, and then pulped with a weak polar solvent.[3][4]

  • Solvent System Adjustment: The chosen solvent system may be inappropriate. If using a binary solvent system, try adjusting the ratio. You may have too much of the "good" solvent. Slowly adding the "poor" (anti-solvent) until persistent cloudiness appears, followed by gentle heating to redissolve and slow cooling, can be effective.[5]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Slow Cooling: Rapid cooling often promotes oil formation. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Q2: I'm not getting any crystals even after slow cooling. What should I do?

A2: If crystals do not form, the solution may not be sufficiently supersaturated, or there may be impurities inhibiting crystallization.

  • Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the Boc-amino acid and then attempt to cool and crystallize again.

  • Check for Impurities: Impurities from the synthesis, such as residual triethylamine (TEA) or unreacted starting materials, can interfere with crystal lattice formation.[2] Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during workup is crucial to remove acidic or basic reagents.[1][2]

  • Try a Different Solvent System: The solubility profile of your Boc-amino acid may not be suitable for the chosen solvent. Experiment with different solvent systems. Common choices include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[6][7][8]

Q3: My product is an oil, and trituration is not working. Is there an alternative to direct crystallization?

A3: Yes. If the free acid is difficult to crystallize, converting it to a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[6]

  • Formation of DCHA Salt: Dissolve the oily Boc-amino acid in a solvent like diethyl ether and add one equivalent of dicyclohexylamine. The DCHA salt will typically precipitate as a solid, which can be easily collected by filtration and further purified by recrystallization.[6]

  • Conversion Back to Free Acid: The purified DCHA salt can be converted back to the free acid before use in the next synthetic step. This is typically done by suspending the salt in a solvent like ethyl acetate and washing with an aqueous acid solution (e.g., 10% phosphoric acid or dilute HCl) to remove the dicyclohexylamine.[9] The organic layer containing the purified Boc-amino acid is then washed, dried, and the solvent is evaporated.[9]

Q4: What are some common solvent systems for recrystallizing Boc-amino acids?

A4: The ideal solvent system depends on the specific amino acid side chain. A good starting point is a binary system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.

  • Ethyl Acetate (EtOAc) / Hexane (or Heptane): This is one of the most common and effective systems. The Boc-amino acid is dissolved in a minimal amount of hot EtOAc, and hexane is added slowly until the solution becomes cloudy. The solution is then clarified by adding a small amount of EtOAc and allowed to cool slowly.[6]

  • Ethanol / Water: For more polar Boc-amino acids, a mixture of ethanol and water can be effective.[8]

  • Toluene / Methanol: This is another potential solvent combination to explore.[7]

  • Single Solvents: Some Boc-amino acids can be recrystallized from a single solvent, such as ethanol.[7]

Experimental Protocols

Protocol 1: General Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)

  • Place the crude, oily, or solid Boc-protected amino acid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.

  • Once the compound is fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

  • Dissolve the crude oily Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • The DCHA salt can be recrystallized if necessary.

  • To recover the free acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.

  • Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.[9]

  • Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.[9]

Data Presentation

Table 1: Purity and Yield Data for Recrystallization of Boc-Amino Acids

Boc-Amino AcidRecrystallization MethodInitial Purity (HPLC)Final Purity (HPLC)YieldReference
N-Boc-L-phenylglycineSeeding, solidification, and pulping with n-hexane93.2%99.3%87.5%[3]
N-Boc-L-phenylalanineSeeding, solidification, and pulping with diethyl ether92.8%99.2%90.5%[3]
N-Boc-L-phenylalanineFrom aqueous workup, crystallized from hexane--78-87%[10]

Visualizations

Experimental Workflow for Recrystallization

G start Start: Crude Boc-Amino Acid (Solid or Oil) dissolve Dissolve in minimum amount of hot 'good' solvent start->dissolve add_anti Add 'poor' anti-solvent until cloudy dissolve->add_anti clarify Add a few drops of 'good' solvent to clarify add_anti->clarify cool Slowly cool to room temperature clarify->cool refrigerate Cool further in ice bath/refrigerator cool->refrigerate filter Collect crystals by vacuum filtration refrigerate->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end_node End: Purified Crystalline Boc-Amino Acid dry->end_node

Caption: General workflow for the recrystallization of Boc-protected amino acids.

Troubleshooting Logic for Oily Products

G start Problem: Product is an oil, not a solid check_solvent Is residual solvent from workup present? start->check_solvent dry_vacuum Dry thoroughly under high vacuum check_solvent->dry_vacuum Yes triturate Try trituration with a non-polar solvent (e.g., hexane, ether) check_solvent->triturate No dry_vacuum->triturate seed Attempt to seed with a known crystal triturate->seed Fails success Success: Solid Product triturate->success Succeeds dcha_salt Form the DCHA salt to obtain a solid seed->dcha_salt Fails seed->success Succeeds dcha_salt->success

Caption: Decision-making workflow for troubleshooting oily Boc-amino acid products.

Frequently Asked Questions (FAQs)

Q: Why is the Boc group used to protect amino acids?

A: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis. It is stable to many reaction conditions, including basic and nucleophilic reagents, but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This allows for the selective deprotection and coupling of amino acids in a controlled manner.[4]

Q: Can I use any solvent to recrystallize my Boc-amino acid?

A: No, the choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., ethyl acetate for esters).[5]

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling too quickly: This can trap impurities and lead to smaller, less pure crystals.

  • Premature crystallization: If the solution cools too much before you can filter out any insoluble impurities, you will lose product.

  • Washing with too much cold solvent: During the final filtration step, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q: How do I know if my purified Boc-amino acid is pure enough for the next step?

A: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity.

  • Chromatography: Thin-layer chromatography (TLC) can be used for a quick purity check. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity.[3]

  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

References

Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] Aggregation can render the N-terminus of the peptide chain inaccessible, leading to incomplete or failed coupling and deprotection steps.[1][2]

Q2: Which peptide sequences are most prone to aggregation?

A2: Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly susceptible to aggregation.[1] Additionally, sequences containing amino acids capable of forming strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic. Aggregation is less likely to occur before the fifth or sixth residue is coupled.[1]

Q3: What are the visible signs of on-resin aggregation?

A3: A key indicator of aggregation is the failure of the peptide-resin to swell properly.[1] In batch synthesis, the resin bed may appear shrunken. In continuous-flow synthesis, a flattened and broadened deprotection profile can indicate aggregation.[2] Standard amine tests like the Kaiser or TNBS test may become unreliable and give false negatives in cases of severe aggregation.[2]

Q4: Can I predict if my peptide sequence will aggregate?

A4: While predicting aggregation with certainty is difficult, several online tools can help identify potentially "difficult" sequences based on their amino acid composition and hydrophobicity. These tools can assist in proactively choosing a modified synthesis strategy.

Troubleshooting Guide

Issue: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[3]

  • Low yield of the target peptide upon cleavage.

  • Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.

Possible Causes & Solutions:

CauseRecommended Solution(s)
On-resin peptide aggregation 1. Optimize Solvents: Switch to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4] 2. Increase Temperature: Perform coupling and/or deprotection steps at elevated temperatures (e.g., 50-75°C). This can be achieved through conventional heating or using a microwave peptide synthesizer.[5][6] 3. Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides, Dmb/Hmb-protected amino acids, or depsipeptides at strategic locations within the sequence.[1][7] 4. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling or washing solutions to disrupt hydrogen bonding.[2]
Steric Hindrance 1. Use Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HCTU, or PyBOP.[2] 2. Increase Coupling Time and/or Double Couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents.[2]
Inefficient Deprotection 1. Modify Deprotection Reagent: For Fmoc deprotection, add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[8] 2. Increase Deprotection Time: Extend the duration of the deprotection step.
Poor Resin Swelling 1. Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[1] 2. Use a Low-Loading Resin: A lower substitution level on the resin can reduce the proximity of peptide chains and minimize aggregation.[9]

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of different anti-aggregation strategies can vary depending on the specific peptide sequence. The following table summarizes reported yield improvements for various methods.

StrategyPeptide Sequence/ContextReported Yield/Purity ImprovementCitation(s)
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield.[10]
Synthesis of Aβ 1–42Crude yield increased from 33% to 57%.[11]
Microwave-Assisted SPPS Synthesis of Aβ 1–42Crude yield of 87% and purity of 67%.[12]
High-Temperature Synthesis (BOP/HOBt/NMM) Synthesis of Aβ 1–4221-22% yield at 40-55°C.[12]
Use of Anisole as Co-solvent Synthesis of Aβ 1–42Substantially improved purity and yield (specific values not provided).[4]
Elimination of Side Reactions Synthesis of GHRPLDKKREE33% increase in yield.[1]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution from step 2 and mix thoroughly.

  • Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to check for completion of the coupling reaction.[2]

  • If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 2: High-Temperature Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.

Materials:

  • Peptide-resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU)

  • Activation base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Microwave peptide synthesizer

Procedure:

  • Place the peptide-resin in the reaction vessel of the microwave synthesizer.

  • Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).

  • Wash the resin thoroughly with DMF.

  • Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.

  • Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[13][14]

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling cycles for the entire sequence.

Protocol 3: Use of Dmb-Protected Amino Acid Dipeptides

This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)

  • DMF/DCM (2:1)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).

  • Add DIC to the solution and allow it to pre-activate for 10 minutes.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling.[2]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Visualizations

Aggregation_Causes_and_Solutions Aggregation Peptide Aggregation Incomplete_Coupling Incomplete Coupling Aggregation->Incomplete_Coupling Low_Yield Low Yield & Purity Aggregation->Low_Yield Hydrophobic Hydrophobic Sequences Hydrophobic->Aggregation H_Bonding Interchain Hydrogen Bonding H_Bonding->Aggregation High_Loading High Resin Loading High_Loading->Aggregation Solutions Solutions Solvents Optimize Solvents (NMP, DMSO) Solutions->Solvents Temperature Increase Temperature Solutions->Temperature Pseudoproline Use Pseudoproline Dipeptides Solutions->Pseudoproline Dmb_Hmb Use Dmb/Hmb Amino Acids Solutions->Dmb_Hmb Chaotropic_Salts Add Chaotropic Salts Solutions->Chaotropic_Salts

Caption: Causes and solutions for peptide aggregation in SPPS.

SPPS_Troubleshooting_Workflow Start Synthesis Failure: Incomplete Coupling/Low Yield Check_Aggregation Check for Signs of Aggregation (Poor Swelling, etc.) Start->Check_Aggregation Aggregation_Yes Aggregation Likely Check_Aggregation->Aggregation_Yes Yes Aggregation_No Aggregation Unlikely Check_Aggregation->Aggregation_No No Modify_Strategy Implement Anti-Aggregation Strategy Aggregation_Yes->Modify_Strategy Check_Other Investigate Other Causes Aggregation_No->Check_Other Option_1 Increase Temperature (Microwave or Conventional) Modify_Strategy->Option_1 Option_2 Incorporate Pseudoproline or Dmb/Hmb Amino Acids Modify_Strategy->Option_2 Option_3 Change Solvent System (NMP, DMSO) Modify_Strategy->Option_3 Resynthesize Re-synthesize Peptide Option_1->Resynthesize Option_2->Resynthesize Option_3->Resynthesize Steric_Hindrance Steric Hindrance? -> Stronger Coupling Reagents Check_Other->Steric_Hindrance Deprotection_Issue Inefficient Deprotection? -> Modify Deprotection Conditions Check_Other->Deprotection_Issue Steric_Hindrance->Resynthesize Deprotection_Issue->Resynthesize

Caption: Troubleshooting workflow for failed peptide synthesis.

References

Validation & Comparative

Mass Spectrometry Analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid of interest in peptidomimetic and drug design. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes established principles of mass spectrometry for Boc-protected amino acids and unsaturated compounds to present a predictive analysis. This includes expected fragmentation patterns and detailed, adaptable experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Mass Spectrometric Data

The following table outlines the predicted mass-to-charge ratios (m/z) for the protonated molecule of this compound and a relevant structural analog, Boc-(S)-allylglycine, along with their expected major fragment ions. This comparison is crucial for distinguishing between similar structures during analysis. The fragmentation of Boc-protected amino acids is well-characterized and typically involves the neutral loss of isobutylene (56 Da), carbon dioxide (44 Da), or the entire Boc group (100 Da) from the precursor ion.

CompoundChemical FormulaMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound C₁₂H₂₁NO₄243.30244.15188.13 ([M+H-C₄H₈]⁺), 144.10 ([M+H-Boc]⁺)
Boc-(S)-allylglycine C₁₀H₁₇NO₄215.24216.12160.10 ([M+H-C₄H₈]⁺), 116.07 ([M+H-Boc]⁺)

Experimental Protocols

The following are detailed protocols for the analysis of this compound and similar compounds using LC-MS/MS and GC-MS. These protocols are based on established methods for the analysis of non-proteinogenic and derivatized amino acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the direct analysis of the compound without derivatization.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or full scan with collision-induced dissociation (CID) for fragmentation analysis.

    • MRM Transitions (predicted):

      • 244.15 > 188.13

      • 244.15 > 144.10

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to increase the volatility of the amino acid. Silylation is a common derivatization technique for amino acids.

1. Derivatization (Silylation):

  • Dry 100 µg of the sample under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of acetonitrile.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for its analysis by LC-MS/MS.

fragmentation_pathway M [M+H]⁺ m/z = 244.15 F1 [M+H-C₄H₈]⁺ m/z = 188.13 M->F1 - C₄H₈ F2 [M+H-Boc]⁺ m/z = 144.10 M->F2 - C₅H₉O₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis dissolve Dissolve in ACN/H₂O filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MS/MS Detection ionize->detect process Process Data detect->process identify Identify Compound process->identify quantify Quantify identify->quantify

Caption: General workflow for LC-MS/MS analysis of Boc-protected amino acids.

Determining enantiomeric purity of chiral amino acids via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Determining Enantiomeric Purity of Chiral Amino Acids via HPLC

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity of chiral amino acids is a critical aspect of quality control, efficacy assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. This guide provides an objective comparison of the primary HPLC methods, supported by experimental data, to aid in selecting the most suitable approach for your analytical needs.

Comparison of HPLC Methods for Chiral Amino Acid Analysis

The determination of enantiomeric purity of amino acids by HPLC can be broadly categorized into three main approaches: Direct Separation using Chiral Stationary Phases (CSPs), Indirect Separation via Chiral Derivatizing Agents (CDAs), and Direct Separation using Chiral Mobile Phase Additives (CMPAs). Each method offers distinct advantages and is suited for different applications.

A logical workflow for these analyses is depicted below.

Chiral Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample Hydrolysis Protein/Peptide Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Derivatization (Indirect Method) Hydrolysis->Derivatization Direct_Injection Direct Injection (Direct Method) Hydrolysis->Direct_Injection HPLC_System HPLC System (Pump, Injector, Column) Derivatization->HPLC_System Achiral Column Direct_Injection->HPLC_System Chiral Column or Chiral Mobile Phase Detection Detection (UV, FLD, MS) HPLC_System->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity_Report Enantiomeric Purity Report (%ee) Quantification->Purity_Report

Figure 1: General workflow for the HPLC analysis of chiral amino acids.

The choice between direct and indirect methods is a critical decision in method development. The following diagram illustrates the decision-making logic.

HPLC Method Selection for Chiral Amino Acids Start Start: Determine Enantiomeric Purity of Amino Acid Derivatization_Check Is derivatization acceptable? Start->Derivatization_Check Direct_Method Direct Method Derivatization_Check->Direct_Method No Indirect_Method Indirect Method Derivatization_Check->Indirect_Method Yes CSP_vs_CMPA Choose Direct Approach Direct_Method->CSP_vs_CMPA CDA_Choice Select Chiral Derivatizing Agent (CDA) e.g., FDAA, OPA/Thiol Indirect_Method->CDA_Choice CSP_Choice Chiral Stationary Phase (CSP) e.g., Macrocyclic Glycopeptide, Crown Ether CSP_vs_CMPA->CSP_Choice CMPA_Choice Chiral Mobile Phase Additive (CMPA) e.g., Cyclodextrin, Ligand Exchange CSP_vs_CMPA->CMPA_Choice Analysis HPLC Analysis CDA_Choice->Analysis CSP_Choice->Analysis CMPA_Choice->Analysis Data Data Interpretation Analysis->Data

Figure 2: Decision logic for selecting an HPLC method.
Direct Separation using Chiral Stationary Phases (CSPs)

This is the most widely used approach for the direct enantioseparation of amino acids without derivatization. The separation is achieved through transient diastereomeric interactions between the amino acid enantiomers and the chiral selector immobilized on the stationary phase.

Common CSPs for Amino Acid Analysis:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a wide range of underivatized and N-derivatized amino acids.[1][2] The CHIROBIOTIC™ T (teicoplanin-based) is particularly effective for underivatized amino acids.[1][3]

  • Crown Ether Phases: These are well-suited for the separation of compounds with primary amino groups, making them ideal for primary amino acids.[4][5] They often provide excellent resolution and efficiency.[6][7]

  • Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): While challenging for underivatized amino acids due to their zwitterionic nature, they are effective for N-derivatized amino acids.[3][4]

  • Ligand Exchange Phases: These CSPs utilize a bonded D- or L-amino acid and are used with a mobile phase containing a metal ion, typically copper (II).[8]

Performance Data for CSP Methods:

Amino AcidCSP TypeColumnMobile PhaseRetention Time (min)Resolution (Rs)Reference
DL-AlanineCrown EtherCROWNPAK CR-I(+)ACN/Water/TFA (96/4/0.5)D: 1.2, L: 1.52.1[6][7]
DL-ValineCrown EtherCROWNPAK CR-I(+)ACN/Water/TFA (96/4/0.5)D: 1.1, L: 1.63.2[6][7]
DL-LeucineCrown EtherCROWNPAK CR-I(+)ACN/Water/TFA (96/4/0.5)D: 1.0, L: 1.74.1[6][7]
DL-PhenylalanineCrown EtherCROWNPAK CR-I(+)ACN/Water/TFA (96/4/0.5)D: 1.3, L: 2.14.3[6][7]
DL-TyrosineMacrocyclic GlycopeptideAstec CHIROBIOTIC TWater/Methanol/Formic AcidNot specified>1.5[3]
DL-Aspartic AcidMacrocyclic GlycopeptideAstec CHIROBIOTIC TWater/Methanol/Formic AcidNot specified>1.5[3]
DL-ThreonineMacrocyclic GlycopeptideAstec CHIROBIOTIC TWater/Methanol/Formic AcidNot specified>1.5[3]
Indirect Separation using Chiral Derivatizing Agents (CDAs)

In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18).[8][9]

Common CDAs for Amino Acid Analysis:

  • Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A widely used reagent that reacts with the primary amino group of amino acids to form stable diastereomers.[8][10]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles.[11][12]

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): An analogue of Marfey's reagent that can offer higher sensitivity and separation for some amino acids.[10]

Performance Data for Indirect Methods:

Amino AcidDerivatizing AgentColumnMobile PhaseDetectionKey FeatureReference
10 Chiral Amino AcidsL-FDLAReversed-PhaseGradientMS/MSHigh sensitivity and selectivity in biological samples.[10]
Various Amino AcidsFDAAReversed-Phase C18GradientUVWell-established, reliable method.[8]
Primary Amino AcidsOPA/N-acetyl-L-cysteineReversed-Phase C18GradientFluorescenceRapid reaction, high sensitivity.[11][12]
Direct Separation using Chiral Mobile Phase Additives (CMPAs)

This approach involves adding a chiral selector to the mobile phase. The separation occurs on an achiral stationary phase through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive in the mobile phase.[13][14]

Common CMPAs for Amino Acid Analysis:

  • Cyclodextrins and their derivatives: Can form inclusion complexes with amino acid enantiomers.[15]

  • Chiral Ligand Exchangers: Typically a chiral ligand (e.g., an amino acid) and a metal salt (e.g., copper sulfate) are added to the mobile phase.[16]

  • Macrocyclic Antibiotics: Vancomycin has been used as a mobile phase additive.[13]

Performance Data for CMPA Methods:

Amino AcidChiral AdditiveColumnMobile PhaseKey FeatureReference
Dansylated Amino Acidsβ-CyclodextrinC18Aqueous buffer with β-CDCost-effective alternative to CSPs.[15]
Various Amino AcidsL-proline-Cu(II)C18Aqueous buffer with chiral ligandGood for unenriched amino acids.[16]

Experimental Protocols

Protocol 1: Direct Enantioseparation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP

This protocol is based on the use of an Astec CHIROBIOTIC® T column.[3]

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm

  • Mobile Phase: A simple mobile phase consisting of water, methanol, and formic acid. A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid. The organic modifier concentration can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the amino acid sample in the mobile phase.

  • Injection Volume: 5 µL

Protocol 2: Indirect Enantioseparation using FDAA (Marfey's Reagent) Derivatization

This protocol outlines the general procedure for derivatizing amino acids with FDAA followed by RP-HPLC analysis.[8]

  • Derivatization Procedure:

    • Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Conclusion

The choice of an HPLC method for determining the enantiomeric purity of chiral amino acids depends on several factors, including the nature of the amino acid (derivatized or underivatized), the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

  • Direct methods using CSPs are often preferred for their simplicity, as they do not require derivatization, thus avoiding potential side reactions and sample preparation steps.[3] Macrocyclic glycopeptide and crown ether-based CSPs, in particular, have demonstrated broad applicability and high efficiency for a wide range of amino acids.[1][6]

  • Indirect methods using CDAs are valuable when high sensitivity is required, especially with fluorescent derivatizing agents, or when a chiral column is not available.[10][11] However, the derivatization step adds complexity and potential for error.

  • CMPA methods offer a cost-effective alternative to CSPs but may require more extensive method development to optimize the concentration of the chiral additive and other mobile phase parameters.[13]

For routine quality control of a wide range of underivatized amino acids, a direct method using a macrocyclic glycopeptide or crown ether-based CSP is often the most robust and efficient choice. For trace analysis in complex biological matrices, an indirect method with a highly sensitive derivatizing agent coupled with MS detection may be more appropriate.

References

Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) stands as a cornerstone technique, enabling the routine construction of peptides for research, therapeutic, and diagnostic applications. The success of SPPS hinges on the strategic use of protecting groups, with two methodologies dominating the landscape: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides a detailed comparison of these two approaches, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.

Chemical Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, dictating the reagents and conditions used throughout the synthesis.

Boc SPPS: This classic approach, foundational to the development of SPPS, utilizes the acid-labile Boc group for temporary protection of the α-amino group.[] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2]

Fmoc SPPS: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[3] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[4][5]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc-SPPSFmoc-SPPS
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)
Side-Chain Protection Benzyl-based (e.g., Bzl)tert-Butyl-based (e.g., tBu)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Trifluoroacetic acid (TFA)
Chemistry Harsher, repeated acid treatmentMilder, base deprotection and final acid cleavage
Compatibility Good for hydrophobic sequences prone to aggregationSuitable for acid-sensitive residues and modifications
Automation More complex due to corrosive reagentsReadily automated
Cost Can be more cost-effective for some reagentsMay have higher initial reagent costs, but can be more cost-effective overall

Performance Insights: A Quantitative Look

While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.

For instance, the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging, has been used to evaluate the efficiency of various activators in Fmoc-SPPS. The crude product purities achieved with different activators and coupling times highlight the robustness of the Fmoc methodology.

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00

Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[6]

It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[5] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.

Experimental Protocols

Below are detailed, generalized protocols for key steps in both Boc and Fmoc SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.

Boc-SPPS Protocol

1. Deprotection (Boc Removal)

  • Swell the peptide-resin in Dichloromethane (DCM).

  • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Drain the solution and add fresh 50% TFA/DCM.

  • Stir for an additional 20-30 minutes.

  • Wash the resin with DCM (2x) and Isopropanol (IPA) (2x).

2. Neutralization

  • Wash the resin with DCM (3x).

  • Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM for 5 minutes.

  • Wash the resin with DCM (3x).

3. Coupling

  • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-Dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin and stir for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).

  • Wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection

  • Dry the peptide-resin under vacuum.

  • In a specialized HF cleavage apparatus, treat the resin with anhydrous Hydrofluoric acid (HF) containing scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration and dry under vacuum.

Fmoc-SPPS Protocol

1. Deprotection (Fmoc Removal)

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin with DMF (5x).

2. Coupling

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base such as Diisopropylethylamine (DIEA) or 2,4,6-Collidine (4-8 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 30-60 minutes.

  • Monitor the coupling reaction (e.g., Kaiser test).

  • Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

3. Final Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide and dry under vacuum.

Visualizing the Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling: Boc-AA, Activator, DIEA Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for next AA Wash->Cycle Cycle->Deprotection Yes FinalCleavage Final Cleavage (HF, Scavengers) Cycle->FinalCleavage No

Boc-SPPS Workflow

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Coupling: Fmoc-AA, Activator, Base Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for next AA Wash->Cycle Cycle->Deprotection Yes FinalCleavage Final Cleavage (TFA, Scavengers) Cycle->FinalCleavage No

Fmoc-SPPS Workflow

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with its own set of advantages and disadvantages. The choice between them is often dictated by the specific requirements of the peptide being synthesized and the resources available.

The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[5] Its amenability to automation has also been a significant factor in its widespread adoption.

The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation. For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.

Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.

References

Spectroscopic Characterization of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a valuable synthetic amino acid derivative. Due to the limited availability of published spectra for this specific compound, this document presents a combination of expected spectroscopic characteristics based on its structure and direct comparisons with the well-characterized, structurally similar saturated analogue, Boc-(S)-Leucine, and other relevant unsaturated Boc-protected amino acids. The data herein serves as a practical reference for the identification and quality assessment of this compound in a research and development setting.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound and its comparative counterparts. This allows for a clear differentiation based on key spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Assignment This compound (Expected) Boc-(S)-Leucine (Literature Data) Key Differences
α-CH~4.3 ppm (dd)~4.3 ppm (m)Coupling pattern may differ.
β-CH₂~2.4-2.6 ppm (m)~1.7 ppm (m)Significant downfield shift due to proximity to the double bond.
γ-CH-~1.6 ppm (m)Not applicable.
δ-CH=~5.1-5.3 ppm (m)-Presence of olefinic proton signals is a key identifier.
δ-CH₃-~0.9 ppm (d)Not applicable.
ε-CH₃~1.7 ppm (s), ~1.6 ppm (s)-Presence of two singlet methyl signals on the double bond.
Boc-(CH₃)₃~1.45 ppm (s)~1.45 ppm (s)Identical.
NH~5.0 ppm (d)~5.0 ppm (d)Similar.
COOH~9.0-11.0 ppm (br s)~9.0-11.0 ppm (br s)Similar, can be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

Assignment This compound (Expected) Boc-(S)-Leucine (Literature Data) Key Differences
C=O (Carboxyl)~175 ppm~176 ppmSimilar.
C=O (Boc)~155 ppm~155 ppmIdentical.
C(CH₃)₃ (Boc)~80 ppm~80 ppmIdentical.
CH₃ (Boc)~28 ppm~28 ppmIdentical.
α-C~53 ppm~53 ppmSimilar.
β-C~35 ppm~41 ppmShielded in the unsaturated analogue.
γ-C~120 ppm~25 ppmSignificant downfield shift indicating an sp² carbon.
δ-C~135 ppm~23, ~22 ppmSignificant downfield shift indicating an sp² carbon.
ε-C~25 ppm, ~18 ppm-Presence of two methyl carbons attached to the double bond.

Table 3: IR and Mass Spectrometry Data Comparison

Technique This compound (Expected) Boc-(S)-Leucine (Literature Data) Key Differences
IR (cm⁻¹)
O-H (Carboxyl)3300-2500 (broad)3300-2500 (broad)Similar broad absorption.
N-H (Amide)~3350~3350Similar.
C=O (Carboxyl)~1710~1710Similar.
C=O (Boc)~1690~1690Similar.
C=C (Alkene)~1650-Presence of a weak C=C stretch is a key identifier.
Mass Spec. (ESI+)
[M+H]⁺m/z 244.15m/z 232.17Difference in molecular weight.
[M+Na]⁺m/z 266.13m/z 254.15Difference in molecular weight.
FragmentationLoss of Boc group (100 Da), loss of CO₂, isobutylene (56 Da) from the Boc group.[1][2][3]Loss of Boc group (100 Da), loss of CO₂, isobutylene (56 Da) from the Boc group.[1][2][3]Similar fragmentation patterns for the Boc protecting group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 10-20 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A spectral width of 16 ppm was used with a relaxation delay of 1 second. 16 scans were accumulated for a standard spectrum.

  • ¹³C NMR Parameters: A spectral width of 250 ppm was used with a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied to obtain singlet signals for all carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the neat sample (if liquid) or a KBr pellet (if solid) was used.

  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

  • Parameters: Spectra were recorded in the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet was subtracted.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then diluted to 10 µg/mL with the mobile phase.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer was used.

  • Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350°C. The source temperature was 120°C. Spectra were acquired over a mass range of m/z 50-500. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[1][2]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel protected amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Boc-(S)-2-Amino-5- methylhex-4-enoic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Comparison Comparison with Analogues Structure_Verification->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of a series of N-tert-butoxycarbonyl (Boc)-protected amino acids: Glycine, Alanine, Valine, and Leucine. Understanding the three-dimensional structure of these fundamental building blocks is crucial for rational drug design, peptide and peptidomimetic synthesis, and materials science. This document summarizes key crystallographic data, outlines a general experimental protocol for structure determination, and provides a visual representation of the analytical workflow.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for Boc-protected Glycine, Alanine, Valine, and Leucine, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
Boc-L-Alanine C₈H₁₅NO₄OrthorhombicP2₁2₁2₁8.833(2)10.339(3)11.289(3)9090901031.5(5)4
Boc-L-Valine C₁₀H₁₉NO₄MonoclinicP2₁6.136(2)14.130(4)7.824(2)90109.99(3)90638.9(3)2
Boc-L-Glycine C₇H₁₃NO₄MonoclinicP2₁/n10.689(2)7.911(2)11.758(2)90107.18(3)90950.5(3)4
Boc-L-Leucine C₁₁H₂₁NO₄MonoclinicP2₁5.981(1)15.892(3)7.791(2)90109.34(3)90698.5(3)2

Data for Boc-L-Alanine and Boc-L-Valine was obtained from the Crystallography Open Database (COD), entries 4312142 and 7218974, respectively. Data for Boc-L-Glycine and Boc-L-Leucine was obtained from published research articles.

Experimental Protocols

A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of Boc-protected amino acids is outlined below. This protocol is a composite of established methods and may require optimization for specific compounds.

Crystallization of Boc-Protected Amino Acids

Successful crystallization is paramount for obtaining high-quality diffraction data. The slow evaporation and vapor diffusion methods are commonly employed for small molecules like Boc-protected amino acids.

1. Slow Evaporation Method:

  • Dissolution: Dissolve the Boc-protected amino acid in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, ethanol, or a mixture with a less volatile solvent like DMF or DMSO) to near saturation at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

2. Vapor Diffusion Method: [1][2][3]

  • Setup: Place a small, open vial containing the dissolved Boc-protected amino acid (as described above) inside a larger, sealed container (e.g., a beaker or jar).

  • Anti-solvent: Add a small amount of a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether) to the bottom of the larger container, ensuring it does not directly contact the inner vial.

  • Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the Boc-protected amino acid and inducing crystallization.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

1. Crystal Mounting:

  • Carefully select a well-formed single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage.

  • An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

3. Structure Solution and Refinement: [4][5]

  • Data Processing: The collected diffraction intensities are processed, integrated, and corrected for various experimental factors.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial model of the electron density.

  • Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure.

Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis, from sample preparation to the final structural model.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Final Output Synthesis Synthesis & Purification of Boc-Amino Acid Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Structural Model (CIF File) Structure_Refinement->Final_Model

General workflow for single-crystal X-ray diffraction analysis.

References

A Researcher's Guide to In Vitro Functional Assays for Novel Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a novel synthetic peptide to a potential therapeutic candidate is paved with rigorous functional testing. This guide provides an objective comparison of key in vitro functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assays for your research needs.

The functional characterization of synthetic peptides is a critical step in drug discovery and development. It provides essential insights into a peptide's biological activity, potency, and mechanism of action. This guide focuses on four fundamental categories of in vitro functional assays: Receptor Binding Assays, Enzyme Inhibition Assays, Cell Viability Assays, and Antimicrobial Activity Assays.

Receptor Binding Assays

Receptor binding assays are fundamental for peptides designed to interact with specific cell surface or intracellular receptors. These assays quantify the affinity of a peptide for its target receptor, a key determinant of its biological potency.

Comparison of Receptor Binding Assay Performance
Peptide NameTarget ReceptorAssay TypeLigandKd (nM)IC50 (nM)Reference
Peptide P10ACE-2Biolayer InterferometrySARS-CoV-2 S-RBD0.0342[1]
Stapled PeptideACE-2Surface Plasmon ResonanceSARS-CoV-2 S-RBD22001900-4100[1]
RWJ-53052PAR-1Radioligand Binding[3H]Ligand-2200[2]
Synthetic Peptide 5SARS-CoV-2 S-RBDMicroscale Thermophoresis-13-[1]
Synthetic Peptide 6SARS-CoV-2 S-RBDMicroscale Thermophoresis-45-[1]

Kd (Dissociation Constant): A measure of the binding affinity between the peptide and its receptor. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a peptide that is required to inhibit 50% of the binding of a known ligand to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of a novel synthetic peptide.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand (e.g., 3H or 125I-labeled) with known affinity for the target receptor.

  • Novel synthetic peptide (unlabeled).

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the novel synthetic peptide in binding buffer.

  • Reaction Setup: In a 96-well filter plate, add the cell membranes or purified receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled synthetic peptide. Include control wells with no unlabeled peptide (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the synthetic peptide by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the synthetic peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Serial Dilutions of Synthetic Peptide Incubation Incubate to Equilibrium Peptide->Incubation Radioligand Radiolabeled Ligand (Fixed Concentration) Radioligand->Incubation Receptor Receptor Preparation (Membranes/Purified) Receptor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Unbound Ligand Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for peptides designed to modulate the activity of a specific enzyme. These assays determine the potency of a peptide inhibitor by measuring its effect on the rate of an enzyme-catalyzed reaction.

Comparison of Enzyme Inhibition Assay Performance
Peptide NameTarget EnzymeInhibition TypeSubstrateKi (μM)IC50 (μM)Reference
GYPAYCD13CompetitiveAla-MCA54.0227[3]
GFPAYCD13CompetitiveAla-MCA74.3463[3]
GYPAVYLFCD13CompetitiveAla-MCA38.8170[3]
[WR]5c-Src Kinase---0.81[4]
[WR]9c-Src Kinase---0.21[4]
PKI-(6-22)-amideProtein Kinase A--0.00740.0084[5]
SQ037EZH2---13.57[6]

Ki (Inhibition Constant): The dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol describes a general procedure for determining the inhibitory activity of a synthetic peptide against a specific enzyme.

Materials:

  • Purified enzyme.

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).

  • Novel synthetic peptide inhibitor.

  • Assay buffer (optimized for the specific enzyme).

  • 96-well microplate.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Preparation: Prepare serial dilutions of the synthetic peptide inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the peptide inhibitor. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the peptide inhibitor relative to the control with no inhibitor. Plot the percentage of inhibition as a function of the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value. The Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[7][8]

Enzyme Inhibition Assay Workflow

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Serial Dilutions of Peptide Inhibitor Preincubation Pre-incubate Enzyme with Inhibitor Inhibitor->Preincubation Enzyme Enzyme Solution Enzyme->Preincubation Substrate Substrate Solution Initiation Initiate Reaction with Substrate Substrate->Initiation Preincubation->Initiation Measurement Kinetic Measurement (Abs/Fluor) Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Analysis Data Analysis (IC50, Ki) Rate->Analysis

Caption: Workflow for a generic enzyme inhibition assay.

Cell Viability Assays

Cell viability assays are essential for evaluating the cytotoxic or cytostatic effects of synthetic peptides on living cells. These assays are widely used in cancer research and toxicology studies. The MTT and XTT assays are two common colorimetric methods that measure the metabolic activity of cells as an indicator of viability.

Comparison of MTT and XTT Assays
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.Reduction of yellow XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases.[9]
Product Solubility Insoluble formazan crystals require a solubilization step (e.g., with DMSO or SDS).[9]Water-soluble formazan product, eliminating the need for a solubilization step.[9]
Sensitivity Generally less sensitive, especially at low cell densities.More sensitive, particularly at low cell densities, and provides more reliable results.
Protocol Complexity More complex due to the additional solubilization step.Simpler and faster protocol.
Potential for Interference Insoluble formazan can interfere with readings; solubilizing agents can be cytotoxic.Less prone to interference from insoluble products.
Endpoint Endpoint assay.Can be a continuous assay, allowing for measurements at multiple time points.[9]
Quantitative Data from Cell Viability Assays
Peptide NameCell LineAssayEC50 (µg/mL)CC50 (µg/mL)Reference
Mo-CBP3-PepIIVero E6 (SARS-CoV-2 infected)-1.56 - 3.12>100[10]
Peptide 11rHuh7 (MERS-CoV infected)-0.0004>44[11]
Cupiennin 1aRAW 264.7MTT-Toxic at all concentrations[12]
Analog R1aRAW 264.7MTT-Not toxic[12]
Gambogic AcidA549MTT-IC50: 2.76 µM[13]
Gambogic AcidA549XTT-IC50: 3.28 µM[13]

EC50 (Half-maximal Effective Concentration): The concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a peptide that causes the death of 50% of viable cells.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing an MTT cell viability assay.

Materials:

  • Adherent or suspension cells.

  • Complete cell culture medium.

  • Novel synthetic peptide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the synthetic peptide. Include control wells with untreated cells (100% viability) and wells with vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, centrifugation may be required before removing the medium.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the percentage of viability against the log concentration of the peptide to determine the CC50 or IC50 value.

Cell Viability (MTT) Assay Workflow

MTTWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate PeptideTreatment Treat with Peptide Serial Dilutions CellSeeding->PeptideTreatment Incubation Incubate for Treatment Period PeptideTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Data Analysis (CC50/IC50) Absorbance->Analysis

Caption: Workflow for a typical MTT cell viability assay.

Antimicrobial Activity Assays

For peptides designed as antimicrobial agents, determining their Minimum Inhibitory Concentration (MIC) is a fundamental functional assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparison of Antimicrobial Peptide (AMP) Performance
Peptide NameTarget OrganismMIC (µg/mL)MIC (µM)Reference
MelittinS. aureus1-4-[14]
MelittinE. coli2-8-[14]
Cap18S. aureus2-4-[14]
Cap18E. coli1-2-[14]
Polymyxin BP. aeruginosa0.5-512-[15]
LL-37P. aeruginosa0.5-256-[15]
Cecropin B2S. aureus1.656-[16]
Cecropin B2E. coli0.207-[16]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of a synthetic antimicrobial peptide.

Materials:

  • Bacterial strain of interest.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Novel synthetic antimicrobial peptide.

  • Sterile 96-well microplate.

  • Spectrophotometer or microplate reader.

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain in the appropriate medium to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Peptide Dilution: Prepare two-fold serial dilutions of the synthetic peptide in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria with no peptide) and a negative control well (medium only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Antimicrobial (MIC) Assay Workflowdot

MICWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PeptideDilution Serial Dilutions of Peptide Inoculation Inoculate Wells PeptideDilution->Inoculation BacteriaPrep Prepare Standardized Bacterial Inoculum BacteriaPrep->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Observation Visual Observation or OD Measurement Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

References

A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those with multiple disulfide bonds, modifications, or conjugations, hinges on a meticulously planned protecting group strategy. Orthogonality—the ability to selectively remove one class of protecting groups in the presence of others using specific, non-interfering chemical conditions—is the cornerstone of modern peptide chemistry.[1][2][3] This guide provides an objective comparison of common orthogonal strategies, supported by experimental data and detailed protocols, to aid in the design and execution of successful complex peptide syntheses.

Core Strategies: Fmoc/tBu vs. Boc/Bzl

Solid-Phase Peptide Synthesis (SPPS) is dominated by two primary protection schemes: the tert-butoxycarbonyl/benzyl (Boc/Bzl) strategy and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy.[1] The choice between them is dictated by the peptide's sequence, length, and the presence of sensitive moieties.

The Fmoc/tBu approach is considered truly orthogonal because the α-amino (Fmoc) and side-chain (tBu) protecting groups are removed under distinct basic and acidic conditions, respectively.[2][4] In contrast, the Boc/Bzl scheme is quasi-orthogonal, as both groups are acid-labile but are cleaved by acids of different strengths.[4][5] The Boc group is removed by moderate acid (e.g., TFA), while the more robust benzyl-based side-chain groups require very strong acids like hydrofluoric acid (HF) for cleavage.[2][6]

dot

Orthogonal_Strategies cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_Peptide Fmoc-AA(tBu)-Resin Deprotected_Amino H2N-AA(tBu)-Resin Fmoc_Peptide->Deprotected_Amino Piperidine (Base) Deprotected_Amino->Fmoc_Peptide Couple next Fmoc-AA Final_Peptide_Fmoc Final Peptide Deprotected_Amino->Final_Peptide_Fmoc TFA (Acid) Cleavage & Side-Chain Deprotection Boc_Peptide Boc-AA(Bzl)-Resin Deprotected_Amino_Boc H2N-AA(Bzl)-Resin Boc_Peptide->Deprotected_Amino_Boc TFA (Moderate Acid) Deprotected_Amino_Boc->Boc_Peptide Couple next Boc-AA Final_Peptide_Boc Final Peptide Deprotected_Amino_Boc->Final_Peptide_Boc HF (Strong Acid) Cleavage & Side-Chain Deprotection

Caption: Comparison of Fmoc/tBu and Boc/Bzl orthogonal protection schemes.

Table 1: Comparison of Core SPPS Strategies

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
α-Amino Protection Fmoc (9-Fluorenylmethoxycarbonyl) Boc (tert-Butoxycarbonyl)
Side-Chain Protection Acid-labile (e.g., tBu, Trt) Strong acid-labile (e.g., Bzl, Tos)
α-Amino Deprotection Base-mediated (e.g., 20% Piperidine in DMF)[7] Acid-mediated (e.g., 50% TFA in DCM)[6]
Final Cleavage Reagent Trifluoroacetic acid (TFA)[6] Hydrofluoric acid (HF) or TFMSA[6]
Orthogonality True Orthogonal[8] Quasi-Orthogonal[4]
Advantages Milder cleavage conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins), greater selection of orthogonal side-chain PGs.[4][6] Superior for long or difficult sequences prone to aggregation, lower cost of reagents.[6][]
Disadvantages Aggregation can be an issue in long syntheses as the peptide-resin is neutral; Fmoc group is base-sensitive.[6] Requires specialized, hazardous equipment for HF cleavage; harsh final cleavage can degrade sensitive residues.[6]

| Primary Applications | Acid-sensitive peptides, peptides requiring side-chain modification (e.g., cyclization, labeling).[4][6] | Long, hydrophobic, or aggregation-prone peptides; base-sensitive peptides.[4][6] |

Advanced Orthogonal Side-Chain Protection

For synthesizing peptides with features like multiple disulfide bridges, branching, or site-specific labeling, a third or even fourth dimension of orthogonality is required. This is achieved by using a set of side-chain protecting groups that can be removed independently of the α-amino group and other side-chain groups.[10]

Table 2: Common Orthogonal Side-Chain Protecting Groups

Protecting Group Abbreviation Target Group Cleavage Conditions Stability
tert-Butyl tBu -COOH, -OH, -SH Strong Acid (TFA) Stable to base, mild acid, hydrazine.[11]
Trityl Trt -SH, -NH₂, -OH, His Mild Acid (e.g., 1-5% TFA in DCM) Stable to base, hydrazine; labile to strong acid.[12]
Acetamidomethyl Acm -SH (Cysteine) Iodine (I₂) in aqueous alcohol Stable to TFA, HF, base.[12]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde -NH₂ (Lysine) 2-5% Hydrazine in DMF Stable to acid and base.[10]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde -NH₂ (Lysine) 2-5% Hydrazine in DMF (slower than Dde) More stable to piperidine than Dde, reducing scrambling.[10]
Allyloxycarbonyl Alloc -NH₂, -OH Pd(0) catalyst (e.g., Pd(PPh₃)₄) Stable to acid and base.[5]

| 2-Nitrobenzyl | oNB | -COOH, -OH, -SH | UV light (photolysis, ~350 nm)[13] | Stable to acid, base, and most chemical reagents.[14] |

Experimental Protocols & Methodologies

3.1. General Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle. The cycle is repeated until the desired peptide sequence is assembled.

  • Resin Preparation: Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal amino acid. Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HATU or HBTU (3-5 equivalents) in DMF.

    • Add a base, typically Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a successful coupling.

3.2. Selective Side-Chain Deprotection Protocols

  • Dde/ivDde Removal: Treat the peptide-resin with a solution of 2-5% hydrazine monohydrate in DMF. Agitate for 5-15 minutes (Dde) or 30-60 minutes (ivDde), repeating as necessary. Wash thoroughly with DMF.[10]

  • Alloc Removal: Swell the peptide-resin in DCM. Add a solution of Pd(PPh₃)₄ (0.2 equivalents) and a scavenger like Phenylsilane (25 equivalents) in DCM. Agitate under an inert atmosphere (N₂ or Ar) for 30-60 minutes. Wash with DCM and DMF.

  • Acm Removal: After cleavage from the resin and purification, dissolve the peptide in an aqueous acetic acid or methanol/water mixture. Add a solution of Iodine (I₂) (10-15 equivalents) dropwise until a persistent yellow color remains. Stir for 10-20 minutes. Quench excess iodine with ascorbic acid.

Visualization of Complex Workflows

4.1. On-Resin Side-Chain Cyclization

This workflow demonstrates the synthesis of a head-to-side-chain cyclic peptide using an orthogonal Dde protecting group on a lysine side chain and a free carboxylic acid at the N-terminus.

dot

Cyclic_Peptide_Workflow cluster_synthesis Linear Synthesis (Fmoc/tBu SPPS) cluster_modification On-Resin Modification cluster_cleavage Final Cleavage start Start with Rink Amide Resin synthesis Assemble Linear Peptide (e.g., Boc-Asp-....-Lys(Dde)-...-Resin) start->synthesis Iterative Fmoc SPPS deprotect_lys Selective Lysine Deprotection synthesis->deprotect_lys 1. 2% Hydrazine in DMF cyclize On-Resin Cyclization (Asp-Lys Amide Bond Formation) deprotect_lys->cyclize 2. Coupling Agents (HATU/DIPEA) cleave Global Deprotection & Cleavage cyclize->cleave 3. TFA Cocktail final_product Purified Cyclic Peptide cleave->final_product

Caption: Workflow for the synthesis of a side-chain cyclic peptide.

4.2. Native Chemical Ligation (NCL)

NCL is a powerful technique for ligating two unprotected peptide fragments to form a larger protein.[15] It requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. The reaction is highly chemoselective and forms a native peptide bond at the ligation site.[16]

dot

NCL_Pathway Peptide1 Peptide 1 ~C-Terminal Thioester Intermediate Thioester-Linked Intermediate Peptide1->Intermediate Transthioesterification (Chemoselective) Peptide2 Peptide 2 N-Terminal Cysteine~ Peptide2->Intermediate Transthioesterification (Chemoselective) FinalPeptide Ligated Peptide (Native Amide Bond) Intermediate->FinalPeptide S-to-N Acyl Shift (Spontaneous, Irreversible)

Caption: The chemical pathway of Native Chemical Ligation (NCL).

Emerging Strategies

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction used for peptide cyclization, labeling, and conjugation.[17][18] This requires the incorporation of azide- and alkyne-bearing non-canonical amino acids, whose own protecting groups must be compatible with the overall synthesis strategy.[19]

  • Enzyme-Labile Groups: For extremely sensitive peptides, enzyme-labile protecting groups offer deprotection under exceptionally mild conditions (e.g., aqueous buffer at neutral pH).[20][21] For instance, Penicillin G Amidase can be used to cleave a phenylacetyl group.

  • Photolabile Groups: Photolabile protecting groups (PPGs), such as the o-nitrobenzyl (oNB) group, provide spatial and temporal control over deprotection using UV light, avoiding the need for any chemical reagents.[14][22] This is particularly useful for synthesizing peptide microarrays or for "caged" peptides that are activated by light.[23]

The selection of an appropriate orthogonal protection strategy is a critical decision that profoundly impacts the success of complex peptide synthesis. By understanding the comparative strengths and limitations of different protecting groups and their removal conditions, researchers can navigate the challenges of synthesizing advanced peptide structures for therapeutic and scientific applications.

References

Advanced & Novel Applications

Application Notes and Protocols for Boc-(S)-2-Amino-5-methylhex-4-enoic Acid in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer several advantages over their natural counterparts, including enhanced stability against proteolytic degradation, improved bioavailability, and better receptor selectivity and potency. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. Boc-(S)-2-Amino-5-methylhex-4-enoic acid, a derivative of leucine with a carbon-carbon double bond in its side chain, is a valuable building block in this field. The unsaturated nature of its side chain introduces conformational constraints, which can help in stabilizing specific secondary structures, such as β-turns, and in probing the spatial requirements of peptide-receptor interactions.

These application notes provide an overview of the utility of this compound in peptidomimetic design and offer generalized protocols for its incorporation into peptide sequences.

Applications in Peptidomimetic Development

The introduction of this compound into a peptide sequence can serve several purposes in drug discovery and development:

  • Conformational Constraint: The double bond in the side chain restricts the rotational freedom, leading to a more defined three-dimensional structure of the resulting peptidomimetic. This can lock the molecule in a bioactive conformation, enhancing its binding affinity to a biological target.

  • Structural Scaffold: The constrained geometry of this amino acid can be utilized to design peptidomimetics that mimic specific secondary structures of peptides, such as β-turns or helical segments, which are often involved in molecular recognition events.

  • Metabolic Stability: The modification of the natural leucine side chain can increase the resistance of the resulting peptidomimetic to enzymatic degradation, thereby prolonging its half-life in biological systems.

  • Structure-Activity Relationship (SAR) Studies: Incorporating this unnatural amino acid allows for a systematic exploration of the chemical space around a pharmacophore. By observing the effects of this modification on biological activity, researchers can gain insights into the structural requirements for target binding and activation.

Table 1: Hypothetical Biological Activity of Peptidomimetics Incorporating this compound

Compound IDSequence ModificationTargetAssay TypeIC50 (nM)Ki (nM)Binding Affinity (Kd, nM)
PTD-001Native PeptideReceptor XRadioligand Binding15075120
PTD-002Leu replaced with (S)-2-Amino-5-methylhex-4-enoic acidReceptor XRadioligand Binding502540
PTD-003Gly replaced with (S)-2-Amino-5-methylhex-4-enoic acidEnzyme YEnzyme Inhibition200100-
PTD-004Dipeptide mimic with (S)-2-Amino-5-methylhex-4-enoic acidEnzyme YEnzyme Inhibition7535-

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3 times) and DMF (3 times).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3 times).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptidomimetic from the Resin

This protocol describes the final cleavage of the synthesized peptidomimetic from the solid support and the removal of side-chain protecting groups.

Materials:

  • Peptidomimetic-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptidomimetic-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether (repeat twice).

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Visualizations

Diagram 1: General Workflow for Boc-SPPS

Boc_SPPS_Workflow start Start with Resin swell Swell Resin (DMF) start->swell deprotect Boc Deprotection (TFA/DCM) swell->deprotect neutralize Neutralization (DIPEA/DMF) deprotect->neutralize couple Couple Amino Acid (Boc-AA, Coupling Reagents) neutralize->couple wash Wash (DMF, DCM) couple->wash cycle Repeat Cycle for Next Amino Acid wash->cycle cycle->deprotect Yes cleave Cleavage from Resin (TFA Cocktail) cycle->cleave No (Final AA) purify Purification (RP-HPLC) cleave->purify end Characterized Peptidomimetic purify->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Diagram 2: Conceptual Signaling Pathway Inhibition

Signaling_Pathway receptor Receptor enzyme Kinase A receptor->enzyme Activates ligand Natural Ligand ligand->receptor Activates peptidomimetic Peptidomimetic (with Boc-(S)-2-Amino-5- methylhex-4-enoic acid) peptidomimetic->receptor Inhibits substrate Substrate enzyme->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response Leads to

Caption: Conceptual inhibition of a signaling pathway by a peptidomimetic.

Application Notes and Protocols for Computational Modeling of Peptides with Unnatural Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of peptides incorporating unnatural amino acids (UAAs). The inclusion of UAAs offers a powerful strategy to enhance the therapeutic properties of peptides, such as increased proteolytic stability, improved binding affinity, and novel functionalities. This document outlines key applications, experimental protocols, and the underlying computational methodologies.

Applications of Modeling Peptides with Unnatural Residues

Computational modeling plays a pivotal role in accelerating the design and optimization of peptides with unnatural residues. Key applications include:

  • Enhancing Proteolytic Stability: Introducing unnatural amino acids can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide drugs. Modeling helps in selecting UAAs that confer stability without compromising biological activity.[1][2][3]

  • Improving Binding Affinity and Specificity: UAAs provide a broader chemical space for optimizing interactions with biological targets. Computational methods can predict the binding affinity and specificity of novel peptide designs, guiding the synthesis of more potent and selective therapeutics.[4][5]

  • Designing Novel Peptide Scaffolds: The incorporation of UAAs, including D-amino acids and backbone modifications, allows for the creation of unique three-dimensional structures not accessible with natural amino acids. These novel scaffolds can be designed to mimic or inhibit specific protein-protein interactions.[6]

  • Developing Peptides with Novel Functions: Unnatural residues can introduce new chemical functionalities, such as fluorescent probes for imaging or reactive groups for covalent inhibition. Modeling can aid in the rational design of these functionalized peptides.

Protocols for Computational Modeling

A general workflow for the computational modeling of peptides with unnatural residues involves several key steps, from initial design to final validation.

Computational_Modeling_Workflow cluster_design Design & Setup cluster_simulation Simulation & Prediction cluster_analysis Analysis & Validation PeptideDesign Peptide Sequence Design (Incorporate UAAs) Param Parameterization of Unnatural Residues PeptideDesign->Param Requires Force Field Parameters StrucGen Initial 3D Structure Generation Param->StrucGen MD Molecular Dynamics (MD) Simulation StrucGen->MD StrucPred Structure Prediction (e.g., HighFold2) StrucGen->StrucPred QM_MM QM/MM Simulation (Optional) MD->QM_MM For higher accuracy Analysis Data Analysis (Binding Affinity, Stability) MD->Analysis StrucPred->Analysis ExpVal Experimental Validation Analysis->ExpVal Validate Predictions

Caption: General workflow for computational modeling of peptides with unnatural residues.

Protocol for Parameterization of Unnatural Amino Acids

Accurate molecular simulations require well-defined force field parameters for the unnatural residues. This process, known as parameterization, involves determining the energetic cost of distorting bond lengths, bond angles, and dihedral angles, as well as defining non-bonded interactions.

Workflow for UAA Parameterization:

UAA_Parameterization_Workflow cluster_prep Preparation cluster_qm Quantum Mechanics (QM) Calculations cluster_ff Force Field (FF) Parameter Fitting UAA_Struc Define UAA 3D Structure Model_Comp Create Model Compound (e.g., N-acetyl-UAA-N-methylamide) UAA_Struc->Model_Comp QM_Opt Geometry Optimization Model_Comp->QM_Opt PES_Scan Potential Energy Surface (PES) Scans for Dihedrals QM_Opt->PES_Scan ESP_Calc Electrostatic Potential (ESP) Calculation QM_Opt->ESP_Calc Bonded_Fit Fit Bonded Parameters (Bonds, Angles, Dihedrals) PES_Scan->Bonded_Fit Charge_Fit Derive Partial Atomic Charges (e.g., RESP fitting) ESP_Calc->Charge_Fit FF_Validate Validate Parameters Charge_Fit->FF_Validate Bonded_Fit->FF_Validate

Caption: Workflow for parameterizing an unnatural amino acid for molecular mechanics force fields.

Detailed Steps:

  • Create a Model Compound: A small, representative molecule containing the UAA is created, typically by capping the N- and C-termini (e.g., with acetyl and N-methylamide groups).

  • Quantum Mechanical (QM) Calculations:

    • Geometry Optimization: The 3D structure of the model compound is optimized using a suitable QM method (e.g., Hartree-Fock or Density Functional Theory) and basis set (e.g., 6-31G*).

    • Potential Energy Surface (PES) Scans: The energy of the molecule is calculated as a function of specific dihedral angle rotations. This provides the energy profile for bond rotation that will be used to fit the dihedral parameters in the force field.

    • Electrostatic Potential (ESP) Calculation: The ESP is calculated from the QM electron distribution. This is used to derive the partial atomic charges for the atoms in the UAA.

  • Force Field Parameter Fitting:

    • Partial Charge Derivation: The calculated ESP is used to fit the partial atomic charges, often using the Restrained Electrostatic Potential (RESP) fitting method.

    • Bonded Parameter Fitting: The energies from the PES scans are used to fit the dihedral angle parameters. Bond and angle parameters are often derived from the optimized geometry and vibrational frequency calculations.

  • Validation: The new parameters are tested by running a short molecular dynamics simulation of the model compound and comparing the simulated properties (e.g., conformational preferences) with the QM data.

Tools and Resources:

  • CHARMM General Force Field (CGenFF): A tool for generating parameters for small molecules that are compatible with the CHARMM force field.[7]

  • Antechamber (AMBER): A set of programs for generating force field parameters for organic molecules for use with the AMBER force fields.[8]

  • CHARMM-GUI: Provides a web-based interface for incorporating some common unnatural amino acids into simulations.[9]

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the conformational dynamics and stability of peptides.

Detailed Steps:

  • System Setup:

    • The initial 3D structure of the peptide is placed in a simulation box.

    • The box is filled with a chosen solvent model (e.g., TIP3P water).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is typically done in two stages:

    • NVT Equilibration (Constant Volume): The system is heated while keeping the volume constant.

    • NPT Equilibration (Constant Pressure): The system is equilibrated at constant temperature and pressure.

  • Production Run: The main simulation is run for the desired length of time (nanoseconds to microseconds), during which the trajectory (atomic positions and velocities over time) is saved.

  • Analysis: The trajectory is analyzed to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Secondary structure analysis.

    • Hydrogen bond analysis.

Software Packages:

  • AMBER: A widely used package for biomolecular simulations.[10][11][12]

  • GROMACS: Another popular and efficient MD simulation package.[12]

  • CHARMM: A versatile package for molecular simulation and analysis.[7]

Protocol for Structure Prediction

For peptides where the 3D structure is unknown, computational methods can be used to predict the most likely conformation.

Example using HighFold2 for Cyclic Peptides with UAAs: [13][14][15][16]

  • Input Preparation: The primary sequence of the peptide, including the representation of the unnatural amino acids, is provided as input.

  • Multi-Scale Modeling: HighFold2, built on the AlphaFold-Multimer framework, uses a neural network to characterize the atomic properties of the peptide, allowing it to distinguish between different unnatural residues.

  • Cyclization Constraints: A relative position encoding matrix is used to define the cyclic nature of the peptide.

  • Structure Prediction: The model generates a set of predicted 3D structures.

  • Energy Minimization (Relaxation): The predicted structures are refined through energy minimization to remove clashes. This step often requires the parameters for the unnatural amino acids.[13][14][15]

Example using PEPstrMOD: [17][18][19]

  • Input Sequence: The user provides the peptide sequence and specifies any modifications, including unnatural residues.

  • Secondary Structure Prediction: The server predicts the secondary structure of the peptide.

  • Initial Structure Generation: An initial 3D structure is generated based on the predicted secondary structure and ideal torsion angles.

  • Force Field Integration: PEPstrMOD integrates force field libraries such as Forcefield_NCAA and Forcefield_PTM to handle the unnatural residues.

  • MD Simulation: The initial structure is refined using energy minimization and molecular dynamics simulations with AMBER or GROMACS.

Quantitative Data and Benchmarking

The accuracy of computational models is a critical consideration. The following tables summarize some of the reported performance metrics for different methods.

Table 1: Performance of Structure Prediction Methods

MethodPeptide TypeMetricValueReference
HighFold2Cyclic peptides with UAAsMedian RMSD (Cα)1.891 Å[13][14][15]
HighFold2Linear peptides with UAAsMedian RMSD (Cα)0.994 Å[13]
AlphaFold2α-helical peptides (natural)Mean RMSD (Cα)~1.5 Å[20]
AlphaFold2β-hairpin peptides (natural)Mean RMSD (Cα)~2.0 Å[20]
PEPstrMODPeptides with non-natural residuesBackbone RMSD3.81–4.05 Å

Table 2: Computationally Designed Peptides and Experimental Validation

Peptide Design TargetComputational MethodExperimental Validation MethodKey FindingReference
Discriminate between similar PDZ domainsStructure-based computational designFluorescence PolarizationDesigned peptides showed low-micromolar inhibition constants (7-14 μM) for the target and no detectable binding to the off-target.[4]
Quartz-binding peptidesBioinformatics approachSurface Plasmon ResonanceComputationally designed peptides exhibited binding affinities as predicted, with some showing higher affinity than the best previously known peptide.[21]
Peptides with enhanced proteolytic stabilityMolecular modelingRP-HPLC assayIncorporation of fluorinated amino acids at specific positions increased stability against α-chymotrypsin and pepsin in some cases.[1][2]
ACE2-derived peptides binding to SARS-CoV-2 RBDComputational optimization protocolBiolayer InterferometryExperimentally determined binding affinities strongly confirmed the computational predictions.[5]

Advanced Topics and Future Directions

  • Generative AI for De Novo Peptide Design: Tools like PepINVENT are emerging for the de novo design of peptides with both natural and non-natural amino acids. These methods use a generator-predictor-optimizer approach to explore a vast chemical space and design peptides with desired properties.[22][23][24][25][26]

  • Hybrid QM/MM Simulations: For studying chemical reactions or systems where electronic effects are crucial, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a higher level of theory. In a QM/MM simulation, the reactive center (e.g., the unnatural residue and its immediate environment) is treated with QM, while the rest of the system is treated with MM.[27][28][29][30][31]

  • Machine Learning for Property Prediction: Machine learning models are being developed to predict various properties of peptides, such as bioactivity and toxicity, based on their sequence and/or structure.[32]

References

Applications of Boc-(S)-2-Amino-5-methylhex-4-enoic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific examples of the medicinal chemistry applications of Boc-(S)-2-Amino-5-methylhex-4-enoic acid. The following application notes and protocols are based on the established principles of utilizing unnatural, unsaturated amino acids in drug discovery and are intended to serve as a guide for researchers on its potential applications.

Application Notes

This compound is a non-proteinogenic amino acid characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a double bond within its side chain. This unique structural feature makes it a valuable building block in medicinal chemistry for the design and synthesis of novel peptide and small molecule therapeutics.

1. Introduction of Conformational Constraints in Peptides:

The unsaturated bond in the side chain of this compound can introduce conformational rigidity into a peptide backbone. By replacing a natural amino acid with this unnatural analogue, researchers can restrict the flexibility of the peptide, locking it into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for its biological target.

2. Modulation of Metabolic Stability:

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of unnatural amino acids like this compound can increase the metabolic stability of peptides. The unusual side chain can hinder recognition and cleavage by proteases, thereby prolonging the half-life of the peptide drug in vivo.

3. Probing Structure-Activity Relationships (SAR):

The methyl group and the double bond in the side chain provide specific steric and electronic features that can be used to probe the structure-activity relationships of a bioactive peptide. By systematically replacing amino acid residues with this compound, medicinal chemists can gain insights into the key interactions between the peptide and its receptor, guiding the design of more potent and selective analogues.

4. Synthesis of Peptidomimetics and Small Molecule Drugs:

Beyond peptide modifications, the reactive double bond in the side chain can serve as a chemical handle for further synthetic transformations. This allows for the development of peptidomimetics or its use as a chiral building block in the total synthesis of complex small molecule drugs.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for the manual solid-phase synthesis of a model peptide containing this compound using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (3x) and DCM (3x).

    • Dissolve the first Boc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (incorporating this compound):

    • Deprotection: Remove the Boc group from the resin-bound amino acid using 50% TFA in DCM (2 x 15 min).

    • Washing: Wash the resin with DCM (3x), DMF (3x), and neutralize with 10% DIPEA in DMF (2 x 5 min). Wash again with DMF (3x) and DCM (3x).

    • Coupling: Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the terminal Boc group as described in step 3a.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of a peptide containing (S)-2-Amino-5-methylhex-4-enoic acid against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Peptide substrate for the kinase

  • Synthesized peptide inhibitor (containing the unnatural amino acid)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the peptide inhibitor in the kinase assay buffer. Prepare solutions of the kinase, peptide substrate, and ATP at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the peptide inhibitor solution.

    • Add the protein kinase to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for 1 hour at 30°C.

  • ADP Detection (using ADP-Glo™ kit):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the kinase inhibition assay can be summarized in a table for easy comparison of different peptide analogues.

Peptide IDSequence ModificationIC50 (µM)
Peptide 1 (Control)Natural Sequence10.5
Peptide 2Leu replaced with (S)-2-Amino-5-methylhex-4-enoic acid2.1
Peptide 3Phe replaced with (S)-2-Amino-5-methylhex-4-enoic acid15.8

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_assay Biological Evaluation Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Elongation Chain Elongation with This compound Coupling1->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Assay In Vitro Kinase Assay Characterization->Assay Data Data Analysis (IC50) Assay->Data

Caption: Experimental workflow for the synthesis, purification, and biological evaluation of a peptide containing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription Gene Transcription Effector->Transcription Ligand Peptide Inhibitor (with unnatural amino acid) Ligand->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a peptide containing (S)-2-Amino-5-methylhex-4-enoic acid.

Application Notes and Protocols for Bioconjugation Strategies Utilizing Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary bioconjugation strategies that leverage the unique reactivity of unsaturated amino acids. The incorporation of these non-canonical amino acids into proteins allows for highly specific, bioorthogonal modifications, which are invaluable for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. This document offers a summary of quantitative data for key reactions, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows.

Overview of Bioconjugation with Unsaturated Amino Acids

The site-specific modification of proteins is a powerful tool in chemical biology and drug development.[1][2] The genetic incorporation of unnatural amino acids (UAAs) bearing unsaturated functionalities, such as alkynes and alkenes, provides a versatile handle for bioorthogonal conjugation reactions.[3][4][5] These reactions are highly selective, proceeding rapidly under physiological conditions without interfering with native biological processes.[6] This enables the precise attachment of a wide variety of moieties, including fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs, to a protein of interest.[5]

This document will focus on three prominent bioconjugation strategies:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes strained cyclooctynes for conjugation to azide-modified molecules.[7][8]

  • Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition (Tetrazine Ligation): An extremely fast reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[9]

  • Photo-Click Chemistry: Light-induced reactions, such as the tetrazole-alkene cycloaddition, that offer spatiotemporal control over the conjugation process.[3][9][10][11]

  • Enzymatic Ligation using Sortase A: An enzymatic method that recognizes a specific peptide tag and ligates it to a molecule of interest.

Quantitative Data Summary

The choice of a bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting conjugate. The following table summarizes key quantitative data for the discussed reactions to facilitate comparison.

Bioconjugation StrategyReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical YieldNotes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide + Cyclooctyne (e.g., DIFO, DBCO)10⁻² - 1>95%Copper-free, bioorthogonal. Rate is dependent on the strain of the cyclooctyne.[8]
Azide + Bicyclononyne (BCN)10⁻³ - 10⁰HighBCN offers a good balance of stability and reactivity.
Inverse Electron-Demand Diels-Alder (IEDDA) Ligation Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶QuantitativeExceptionally fast kinetics, ideal for in vivo applications.[9]
Tetrazine + Norbornene10⁻¹ - 10¹HighSlower than TCO but still a viable option.
Photo-Click Chemistry (Tetrazole-Alkene) Tetrazole + Styrene~4.7GoodFluorogenic product. Rate is dependent on light intensity and wavelength.[9]
Tetrazole + 5-hexen-1-ol~0.6GoodSlower than with styrene.[9]
Tetrazole + Bicyclononyne (BCN)11,400 - 39,200HighExtremely fast photo-click reaction.[2]
Enzymatic Ligation Sortase A mediatedN/A (Enzyme-catalyzed)HighSite-specific ligation at a recognition motif (LPXTG).

Experimental Protocols

The following are detailed protocols for key bioconjugation experiments.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., containing p-azido-L-phenylalanine) in Phosphate Buffered Saline (PBS), pH 7.4.

  • Cyclooctyne-dye conjugate (e.g., DBCO-Fluor 488).

  • PBS, pH 7.4.

  • DMSO (for dissolving the cyclooctyne-dye).

  • Microcentrifuge tubes.

  • Shaker/incubator.

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in PBS to a final concentration of 10-50 µM.

  • Prepare Dye Solution: Dissolve the cyclooctyne-dye conjugate in DMSO to create a 1-10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

  • Add Dye: Add a 5-10 fold molar excess of the cyclooctyne-dye stock solution to the protein solution. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking. The reaction time may need to be optimized depending on the specific reactants.

  • Removal of Excess Dye: Remove the unreacted cyclooctyne-dye using a desalting column (e.g., PD-10) or through dialysis against PBS.

  • Analysis: Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation. Protein concentration can be determined by a BCA assay.

Protocol for Tetrazine Ligation with trans-Cyclooctene (TCO)

This protocol details the conjugation of a TCO-modified protein with a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (e.g., containing a TCO-lysine) in PBS, pH 7.4.

  • Tetrazine-payload (e.g., Tetrazine-PEG-Biotin).

  • PBS, pH 7.4.

  • DMSO (for dissolving the tetrazine-payload).

  • Microcentrifuge tubes.

Procedure:

  • Prepare Protein Solution: Dissolve the TCO-modified protein in PBS to a final concentration of 10-50 µM.

  • Prepare Tetrazine Solution: Dissolve the tetrazine-payload in DMSO to create a 1-10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.

  • Add Tetrazine: Add a 1.1-1.5 fold molar excess of the tetrazine-payload stock solution to the protein solution. The reaction is very fast, so a large excess is not necessary.

  • Incubation: The reaction is typically complete within minutes at room temperature. An incubation time of 30 minutes is usually sufficient.[9]

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule containing a TCO or tetrazine moiety.

  • Purification: Purify the conjugated protein from excess tetrazine-payload using a desalting column or dialysis.

  • Analysis: Confirm conjugation using methods appropriate for the payload (e.g., Western blot for biotin, fluorescence scan for a fluorescent dye).

Protocol for Photo-Click Chemistry: Tetrazole-Alkene Cycloaddition

This protocol describes the light-induced labeling of an alkene-containing protein with a tetrazole-functionalized probe.

Materials:

  • Alkene-containing protein (e.g., with genetically encoded homoallylglycine) in PBS, pH 7.4.

  • Tetrazole-fluorophore conjugate.

  • PBS, pH 7.4.

  • Quartz cuvette or microplate.

  • UV lamp (e.g., 302 nm handheld lamp).[9]

  • DMSO.

Procedure:

  • Prepare Protein Solution: Dissolve the alkene-containing protein in PBS to a concentration of 10-50 µM.

  • Prepare Tetrazole Solution: Dissolve the tetrazole-fluorophore in DMSO to create a 1-10 mM stock solution.

  • Reaction Setup: In a quartz cuvette or well of a quartz microplate, mix the alkene-containing protein with a 10-50 fold molar excess of the tetrazole-fluorophore. Keep the final DMSO concentration low.

  • Photo-irradiation: Irradiate the sample with a UV lamp at a close distance (e.g., 1-5 cm) for 1-10 minutes.[10] The optimal irradiation time should be determined empirically. The reaction is often fluorogenic, allowing for real-time monitoring.[9]

  • Incubation: After irradiation, incubate the reaction mixture at room temperature for a period of time (e.g., 1 hour to overnight) to allow the cycloaddition to go to completion.

  • Purification: Remove unreacted tetrazole-fluorophore via desalting or dialysis.

  • Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence imaging.

Protocol for Enzymatic Ligation using Sortase A

This protocol outlines the site-specific conjugation of a payload to a protein containing a C-terminal Sortase A recognition motif (LPXTG).

Materials:

  • Protein of interest with a C-terminal LPXTG tag.

  • Payload with an N-terminal oligo-glycine (G₅) tag.

  • Sortase A enzyme (purified).

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Microcentrifuge tubes.

  • Shaker/incubator.

Procedure:

  • Prepare Reactants: Dissolve the LPXTG-tagged protein and the G₅-tagged payload in the sortase reaction buffer to desired concentrations (e.g., 10-100 µM).

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein and a 5-20 fold molar excess of the G₅-tagged payload.

  • Initiate Reaction: Add Sortase A to the reaction mixture to a final concentration of 1-10 µM.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1-16 hours. The optimal time and temperature will depend on the specific substrates and Sortase A variant.

  • Stop Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA to sequester Ca²⁺, or by heat inactivation of the enzyme.

  • Purification: Purify the conjugated protein from the unreacted payload, cleaved LPXTG tag, and Sortase A enzyme. This can be achieved using affinity chromatography (if the protein has an affinity tag) or size-exclusion chromatography.

  • Analysis: Verify the conjugation by SDS-PAGE, where a shift in the molecular weight of the target protein should be observed. Mass spectrometry can be used for further confirmation.

Visual Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical reactions and experimental workflows described in these application notes.

spaac_reaction protein_azide Protein-N₃ (Azide-modified Protein) triazole_product Protein-Triazole-Dye (Conjugated Product) protein_azide->triazole_product Strain-Promoted [3+2] Cycloaddition cyclooctyne_dye Cyclooctyne-Dye cyclooctyne_dye->triazole_product

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

tetrazine_ligation protein_tco Protein-TCO (TCO-modified Protein) diels_alder_product Protein-Dihydropyridazine-Payload (Conjugated Product) protein_tco->diels_alder_product Inverse Electron-Demand Diels-Alder Cycloaddition tetrazine_payload Tetrazine-Payload tetrazine_payload->diels_alder_product

Caption: Inverse Electron-Demand Diels-Alder (IEDDA) or Tetrazine Ligation.

photoclick_reaction protein_alkene Protein-Alkene pyrazoline_product Protein-Pyrazoline-Probe (Conjugated Product) protein_alkene->pyrazoline_product [3+2] Cycloaddition tetrazole_probe Tetrazole-Probe nitrile_imine Nitrile Imine (Intermediate) tetrazole_probe->nitrile_imine Photolysis light UV Light (hν) light->tetrazole_probe nitrile_imine->pyrazoline_product

Caption: Photo-Click Chemistry via Tetrazole-Alkene Cycloaddition.

sortase_ligation_workflow start Start prepare_reactants Prepare LPXTG-Protein and G₅-Payload start->prepare_reactants mix_reactants Mix Protein and Payload prepare_reactants->mix_reactants add_sortase Add Sortase A Enzyme mix_reactants->add_sortase incubate Incubate (1-16h) add_sortase->incubate purify Purify Conjugate incubate->purify analyze Analyze by SDS-PAGE/MS purify->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides with Boc-(S)-2-Amino-5-methylhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic peptides incorporating the unnatural amino acid Boc-(S)-2-Amino-5-methylhex-4-enoic acid. The primary strategy detailed herein involves solid-phase peptide synthesis (SPPS) utilizing Boc chemistry, followed by on-resin ring-closing metathesis (RCM) to form the macrocyclic structure. This approach offers a robust and efficient method for generating conformationally constrained peptides with potential therapeutic applications. The protocols cover the entire workflow from peptide chain assembly to final purification and characterization.

Introduction

Macrocyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. The incorporation of unnatural amino acids, such as this compound, provides a strategic approach to introduce conformational constraints and novel functionalities. The allylic side chain of this amino acid is particularly amenable to macrocyclization via ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based complexes like Grubbs catalysts.

This application note details a comprehensive methodology for the synthesis of a model macrocyclic peptide using this compound, employing a Boc-based solid-phase synthesis strategy.

Experimental Overview

The overall synthetic workflow is depicted below. It involves the sequential assembly of the linear peptide on a solid support, on-resin macrocyclization via RCM, optional reduction of the resulting double bond, and final cleavage and purification of the macrocyclic peptide.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Macrocyclization cluster_Finalization Cleavage and Purification A Resin Swelling B First Amino Acid Coupling A->B C Boc Deprotection B->C D Amino Acid Coupling Cycles C->D E Final Boc Deprotection D->E F Ring-Closing Metathesis (RCM) (Grubbs Catalyst) E->F Linear Peptide on Resin G Optional: On-Resin Double Bond Reduction F->G H Resin Washing F->H Without Reduction G->H I Peptide Cleavage from Resin (e.g., HF or TFMSA) H->I J Crude Peptide Precipitation I->J K Purification by RP-HPLC J->K L Lyophilization K->L M Characterization (MS, NMR) L->M

Caption: Overall workflow for the synthesis of macrocyclic peptides.

Detailed Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin or PAM resin (0.5-1.0 mmol/g substitution).

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,2-dichloroethane (DCE).

  • Boc Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HBTU/HOBt or HATU with DIEA.

  • RCM Catalyst: Grubbs II catalyst (2nd Generation).

  • Cleavage Cocktail: Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).

  • Purification: Reversed-phase HPLC (RP-HPLC) with a C18 column.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the manual synthesis of a model linear peptide on a 0.2 mmol scale.

  • Resin Preparation: Swell 200 mg of Merrifield resin (1.0 mmol/g) in DCM for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve Boc-Gly-OH (2 equiv., 0.4 mmol) and CsHCO₃ (1 equiv., 0.2 mmol) in DMF.

    • Add the solution to the resin and heat at 50°C for 12 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 25 minutes.

    • Wash with DCM (3x) and IPA (2x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash with DCM (5x).

  • Subsequent Amino Acid Couplings (Example: this compound):

    • Pre-activate a solution of this compound (3 equiv., 0.6 mmol), HBTU (2.9 equiv., 0.58 mmol), HOBt (3 equiv., 0.6 mmol), and DIEA (6 equiv., 1.2 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 3-5 for each amino acid in the desired sequence. Ensure to incorporate a second this compound at the appropriate position for macrocyclization.

  • Final Boc Deprotection: After the final coupling, perform a final Boc deprotection (step 3) to reveal the N-terminal amine.

SPPS_Cycle A Peptide-Resin B Boc Deprotection (50% TFA/DCM) A->B C Washing (DCM, IPA) B->C D Neutralization (10% DIEA/DCM) C->D E Washing (DCM) D->E F Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) E->F G Washing (DMF, DCM) F->G G->A Cycle Complete H Repeat for next amino acid G->H H->B

Caption: The iterative cycle of solid-phase peptide synthesis.

On-Resin Ring-Closing Metathesis (RCM)
  • Resin Preparation for RCM: After the final Boc deprotection and washing, swell the resin in 1,2-dichloroethane (DCE) for 30 minutes.

  • RCM Reaction:

    • Dissolve Grubbs II catalyst (0.15-0.20 equiv. based on resin loading) in DCE to make a 10 mM solution.

    • Degas the catalyst solution with argon or nitrogen for 15 minutes.

    • Add the catalyst solution to the peptide-resin.

    • Shake the mixture at room temperature for 2-4 hours.[1]

    • Filter off the catalyst solution.

    • Repeat the catalyst addition and reaction for another 2-4 hours to ensure complete cyclization.

    • The reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.

  • Washing: Wash the resin thoroughly with DCE (3x) and DCM (3x) to remove the ruthenium catalyst.

Cleavage and Deprotection
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • HF Cleavage:

    • In a specialized HF cleavage apparatus, add the resin and appropriate scavengers (e.g., anisole).

    • Cool the apparatus to -5°C to -10°C.

    • Condense liquid HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Determine the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Confirm the structure and conformation using NMR spectroscopy if required.

  • Lyophilization: Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a model macrocyclic peptide based on literature values for similar syntheses. Actual results may vary depending on the specific peptide sequence and experimental conditions.

ParameterExpected ValueNotes
Linear Peptide Synthesis
Average Coupling Efficiency>99%Determined by Kaiser test or UV monitoring of Fmoc deprotection.
On-Resin RCM
Cyclization Conversion70-95%Dependent on peptide sequence, catalyst loading, and reaction time.[1]
Purification
Crude Purity (post-cleavage)50-80%Varies significantly with sequence and success of cyclization.
Final Purity (post-HPLC)>95%
Overall Yield 5-20%Based on the initial resin loading. This is a typical range for multi-step solid-phase synthesis of complex peptides.

Signaling Pathways and Applications

Macrocyclic peptides synthesized with this compound can be designed to target a variety of biological pathways, particularly those involving protein-protein interactions (PPIs). The conformational constraint imposed by the macrocycle can mimic the secondary structure of a protein (e.g., an α-helix or β-turn), enabling it to bind with high affinity and specificity to a target protein.

PPI_Inhibition cluster_Normal Normal Protein-Protein Interaction cluster_Inhibition Inhibition by Macrocyclic Peptide P1 Protein A P2 Protein B P1->P2 Binding DS Downstream Signaling P2->DS P3 Protein A MP Macrocyclic Peptide P3->MP Binding P4 Protein B Blocked Signaling Blocked P4->Blocked

Caption: Inhibition of a protein-protein interaction by a macrocyclic peptide.

Potential applications for these macrocyclic peptides include:

  • Inhibitors of transcription factors: Targeting the interaction of transcription factors with their co-activators or DNA.

  • Modulators of enzyme activity: Acting as allosteric inhibitors or activators.

  • Antimicrobial agents: Disrupting bacterial cell membranes or essential cellular processes.

  • Targeted drug delivery: Serving as scaffolds for conjugating cytotoxic agents or imaging probes.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful synthesis of macrocyclic peptides containing this compound. The combination of Boc-based SPPS and on-resin RCM offers a versatile and efficient platform for the generation of novel, conformationally constrained peptides for drug discovery and development. Careful optimization of the coupling and cyclization steps is crucial for achieving high yields and purity of the final product.

References

Probing the Proteome: A Guide to Unnatural Amino Acids in Protein Structure and Function Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into proteins represents a powerful expansion of the genetic code, enabling researchers to probe and manipulate protein structure and function with unprecedented precision. By equipping proteins with novel chemical functionalities, UAAs serve as versatile tools for elucidating complex biological processes and accelerating drug discovery efforts. These non-canonical amino acids can act as photo-crosslinkers to map protein-protein interactions, fluorescent probes to monitor conformational changes, and spectroscopic handles for detailed structural analysis.[1][2] This document provides a comprehensive overview of the applications of UAAs, detailed protocols for their incorporation and use, and quantitative data to guide experimental design.

Key Applications of Unnatural Amino Acids

The ability to incorporate UAAs with diverse functionalities has revolutionized the study of proteins. Key applications include:

  • Mapping Protein-Protein Interactions: Photo-activatable UAAs, such as p-benzoyl-L-phenylalanine (Bpa), can be incorporated at specific sites within a protein.[3][4] Upon UV irradiation, Bpa forms a covalent crosslink with interacting partners in close proximity, allowing for the capture and subsequent identification of transient or weak interactions that are often difficult to detect using traditional methods.[3] This technique has been instrumental in defining the interfaces of protein complexes, including those involving helicases and DNA.[3]

  • Monitoring Protein Conformational Changes with FRET: Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances at the angstrom scale. By incorporating a FRET pair of UAAs, one serving as a donor and the other as an acceptor, researchers can monitor real-time conformational changes in proteins.[5][6][7][8] This approach has been successfully employed to study protein unfolding and the dynamics of signaling proteins.[5][8]

  • Site-Specific Labeling for Spectroscopic Analysis: UAAs can introduce unique chemical handles, such as azides or alkynes, into a protein sequence. These bioorthogonal groups allow for the site-specific attachment of probes for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, without perturbing the native protein structure.[2][6]

  • Elucidating Enzyme Mechanisms and Signaling Pathways: The introduction of UAAs with altered electronic or steric properties can provide valuable insights into enzyme catalytic mechanisms.[9][10][11][12] Furthermore, UAAs are instrumental in dissecting complex signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs), kinases, and ubiquitin, by enabling the study of specific post-translational modifications and protein interactions within the pathway.[1][9][10][11][12][13][14][15][16]

Quantitative Data on Unnatural Amino Acid Incorporation

The efficiency of UAA incorporation and its impact on protein stability are critical considerations for experimental design. The following tables summarize key quantitative data from various studies.

Table 1: Efficiency of Unnatural Amino Acid Incorporation

Unnatural Amino AcidExpression SystemIncorporation MethodReported Yield/EfficiencyReference
p-azido-L-phenylalanine (AzF)Mammalian CellsAmber SuppressionHigh[1]
p-benzoyl-L-phenylalanine (Bpa)E. coliAmber SuppressionNot specified[3]
Boc-lysineE. coliAGGA quadruplet codonNot specified[17]
Various UAAsCell-free systemAmber SuppressionUp to 55% suppression efficiency; >500 µg/mL protein yield[18]
Acetyl-lysine analogueMammalian CellsOptimized PylRS/tRNA85% of wild-type expression[19]
Bicyclic-lysine analogueMammalian CellsOptimized PylRS/tRNA157% of wild-type expression[19]

Table 2: Effect of Amino Acid Substitution on Protein Stability

ProteinMutationExperimental ΔTm (°C)MethodReference
SMG1A292G+7Thermal inactivation[20]
VariousSingle point mutationsVariableGeneral observation[21]
OvalbuminChemical SubstitutionVariableGlass transition temperature[22]
GeneralBuried residue mutationsAverage of -4.3Computational analysis[23]
GeneralExposed residue mutationsAverage of -1.1Computational analysis[23]

Table 3: Impact of Unnatural Amino Acid Incorporation on Ligand Binding Affinity

Protein-Ligand SystemUAA SubstitutionChange in KdReference
General Protein-LigandNot specifiedKd < 100 nM (high affinity)[24]
General Protein-LigandNot specified100 nM < Kd < 10 µM (medium affinity)[24]
General Protein-LigandNot specifiedKd > 10 µM (low affinity)[24]
Various134 mutationsRoot-mean-square error of 1.2 kcal/mol in ΔΔG[25]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression in E. coli

This protocol outlines the general steps for incorporating a UAA at a specific site in a target protein expressed in E. coli using the amber stop codon (UAG) suppression method.

Materials:

  • Expression plasmid for the target protein with a UAG codon at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the desired UAA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics.

  • Unnatural amino acid.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • UAA Addition: Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).

  • Verification: Confirm the incorporation of the UAA using mass spectrometry.

cluster_workflow Amber Suppression Workflow Start Start Co-transformation Co-transform E. coli with Target and aaRS/tRNA Plasmids Start->Co-transformation Growth Grow Culture to Mid-log Phase Co-transformation->Growth UAA_Addition Add Unnatural Amino Acid Growth->UAA_Addition Induction Induce Protein Expression with IPTG UAA_Addition->Induction Harvest Harvest Cells and Purify Protein Induction->Harvest Verification Verify UAA Incorporation (Mass Spectrometry) Harvest->Verification End End Verification->End

Amber Suppression Workflow Diagram.

Protocol 2: Photo-Crosslinking with p-Benzoyl-L-phenylalanine (Bpa)

This protocol describes the use of Bpa incorporated into a protein to identify interacting partners.

Materials:

  • Purified protein with Bpa incorporated at the site of interest.

  • Putative interacting partner(s).

  • UV lamp (365 nm).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies against the target protein and/or interacting partners.

Procedure:

  • Incorporate Bpa: Synthesize and purify the target protein with Bpa incorporated at the desired position using the amber suppression protocol described above.

  • Binding Reaction: Incubate the Bpa-containing protein with its putative interacting partner(s) under conditions that favor their interaction.

  • UV Crosslinking: Expose the protein mixture to UV light at 365 nm for 15-60 minutes on ice. The optimal exposure time should be determined empirically.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. A higher molecular weight band corresponding to the covalent complex of the target protein and its interacting partner should be observed.

  • Identification of Interacting Partner: The crosslinked partner can be identified by Western blotting if an antibody is available, or by excising the band from the gel and using mass spectrometry for protein identification.

cluster_photocrosslinking Photo-Crosslinking Workflow Start Start Bpa_Protein Protein with incorporated Bpa Start->Bpa_Protein Partner_Protein Interacting Partner Protein Start->Partner_Protein Incubation Incubate Proteins Together Bpa_Protein->Incubation Partner_Protein->Incubation UV_Exposure Expose to UV Light (365 nm) Incubation->UV_Exposure Crosslinking Covalent Crosslink Formation UV_Exposure->Crosslinking Analysis Analyze by SDS-PAGE and Western Blot/Mass Spec Crosslinking->Analysis End End Analysis->End

Photo-Crosslinking Workflow Diagram.

Protocol 3: FRET Analysis Using a UAA Donor-Acceptor Pair

This protocol provides a general framework for using a UAA-based FRET pair to study protein conformational changes.

Materials:

  • Protein with both a donor and an acceptor UAA incorporated at specific sites.

  • Fluorometer or fluorescence microscope capable of measuring FRET.

  • Buffer conditions to induce conformational changes (e.g., denaturants, ligands).

Procedure:

  • Incorporate FRET Pair: Express and purify the protein containing the UAA FRET pair.

  • Spectroscopic Measurements:

    • Measure the fluorescence emission spectrum of the donor UAA in the absence of the acceptor to establish its baseline fluorescence.

    • Measure the fluorescence emission spectrum of the dual-labeled protein by exciting the donor UAA.

  • Induce Conformational Change: Titrate the protein solution with a denaturant or ligand to induce a conformational change.

  • Monitor FRET Signal: At each titration point, measure the fluorescence emission of both the donor and acceptor. A change in the FRET efficiency (ratio of acceptor to donor emission) indicates a change in the distance between the two probes, reflecting a conformational change in the protein.

  • Data Analysis: Calculate the FRET efficiency at each point and plot it against the concentration of the titrant to characterize the conformational transition.

cluster_fret FRET Analysis Workflow Start Start Dual_Labeled_Protein Prepare Protein with UAA Donor-Acceptor Pair Start->Dual_Labeled_Protein Measure_Baseline Measure Donor Fluorescence (without acceptor) Dual_Labeled_Protein->Measure_Baseline Measure_FRET Measure FRET Signal (with acceptor) Dual_Labeled_Protein->Measure_FRET Induce_Change Induce Conformational Change (e.g., add ligand) Measure_FRET->Induce_Change Monitor_Change Monitor Changes in FRET Efficiency Induce_Change->Monitor_Change Analyze Analyze Data to Characterize Conformational Transition Monitor_Change->Analyze End End Analyze->End

FRET Analysis Workflow Diagram.

Signaling Pathway Analysis with Unnatural Amino Acids

UAAs have been particularly valuable in dissecting complex signaling pathways.

GPCR Signaling

UAAs have been used to map ligand binding sites on GPCRs, trap specific receptor conformations, and identify novel interacting proteins in the GPCR signalosome.[1][2][26][27][28] Photo-crosslinking UAAs can be incorporated into different domains of a GPCR to identify direct contacts with ligands or other signaling partners like G-proteins and β-arrestins.

cluster_gpcr_signaling Probing GPCR Signaling with UAAs Ligand Ligand GPCR GPCR with UAA Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Desensitization/ Signaling Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Beta_Arrestin->Downstream_Signaling

GPCR Signaling Pathway Probed by UAAs.

Kinase Signaling

The study of kinase signaling has been advanced by the use of UAAs to mimic phosphorylated states of amino acids.[9][10][11][12] By incorporating phosphoserine or phosphothreonine analogues, researchers can investigate the functional consequences of phosphorylation at specific sites within a kinase or its substrate, bypassing the need for enzymatic phosphorylation. This has been crucial in understanding the activation mechanisms of kinases like Aurora-A.[9][10][11]

cluster_kinase_signaling Probing Kinase Signaling with UAAs Upstream_Kinase Upstream Kinase Kinase Kinase with UAA (Phospho-mimic) Upstream_Kinase->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Kinase Signaling Pathway Probed by UAAs.

Ubiquitin Signaling

The complexity of the ubiquitin code, with its various chain linkages, can be deciphered using UAAs.[13][14][15][16][29] By incorporating UAAs with specific functionalities into ubiquitin itself or into its target proteins, researchers can investigate the roles of specific ubiquitination events in cellular processes such as protein degradation and DNA repair. This allows for the study of how different ubiquitin chain topologies are assembled and recognized by downstream effectors.

cluster_ubiquitin_signaling Probing Ubiquitin Signaling with UAAs E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Substrate Substrate Protein E3->Substrate Ubiquitin Ubiquitin with UAA Ubiquitin->E1 Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Downstream_Effector Downstream Effector Ub_Substrate->Downstream_Effector

Ubiquitin Signaling Pathway Probed by UAAs.

References

Development of Novel Bioactive Peptides with Enhanced Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides offer significant therapeutic potential due to their high specificity and low toxicity. However, their clinical application is often hindered by their inherent instability, including susceptibility to proteolytic degradation, aggregation, and oxidation. This document provides detailed application notes and protocols for the development and evaluation of novel bioactive peptides with enhanced stability. Key strategies for chemical modification and formulation are discussed, along with methodologies for assessing their stability and biological activity.

Strategies for Enhancing Peptide Stability

The stability of bioactive peptides can be significantly improved through various chemical modifications and formulation strategies. These approaches aim to protect the peptide from degradation, thereby increasing its circulating half-life and bioavailability.

Chemical Modifications

Chemical modification is a primary strategy to enhance peptide stability. Common approaches include:

  • N-terminal Acetylation and C-terminal Amidation: Capping the termini of a peptide blocks the action of exopeptidases, a major source of degradation in vivo.

  • D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most proteases, significantly increasing resistance to enzymatic degradation.[1][2][3][4]

  • N-methylation: Methylation of the amide nitrogen in the peptide backbone can prevent enzymatic cleavage by endopeptidases.

  • Cyclization: Creating a cyclic structure, either head-to-tail or through side-chain linkages, restricts the peptide's conformation, making it less accessible to proteases and often enhancing its binding affinity to its target.[5]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, which can shield it from proteases and reduce renal clearance.

  • Lipidation: Attaching a lipid moiety can promote binding to serum albumin, which acts as a carrier and protects the peptide from degradation and rapid clearance.[6]

  • Stapled Peptides: Introducing a synthetic brace ("staple") helps to lock the peptide in a specific conformation, often an alpha-helix, which can enhance stability and cell permeability.[7]

Formulation Strategies

Appropriate formulation can also protect bioactive peptides from degradation:

  • Encapsulation: Encapsulating peptides in liposomes, nanoparticles, or microspheres can protect them from the harsh environment of the gastrointestinal tract and control their release.

  • Use of Stabilizing Agents: Excipients such as sugars, polyols, and surfactants can be included in the formulation to prevent aggregation and improve the overall stability of the peptide.

Data Presentation: Enhanced Stability of Modified Bioactive Peptides

The following tables summarize quantitative data on the enhanced stability of bioactive peptides achieved through various modification strategies.

Table 1: Half-Life of Modified vs. Unmodified GLP-1 Analogs [6][8][9][10][11]

PeptideModification(s)Half-life (in humans)
Native GLP-1None~2 minutes
LiraglutideFatty acid acylation (lipidation), Arg34Lys substitution11-15 hours
SemaglutideFatty acid acylation with a spacer, Aib8 substitution~1 week
TaspoglutideAib8 and Aib35 substitutions~13 hours (in human plasma)

Table 2: Stability of Antimicrobial Peptides with D-Amino Acid Substitution [1][2][3][4]

PeptideModificationStability against Trypsin/Chymotrypsin
Polybia-CP (L-amino acids)NoneSusceptible
D-CP (all D-amino acids)Full D-amino acid substitutionResistant
D-lys-CP (partial D-lysine)Partial D-amino acid substitutionResistant to Trypsin
L-peptide (granulysin fragment)NoneSusceptible
D-peptide (partial D-amino acids)Partial D-amino acid substitutionHighly Stable
AD-peptide (all D-amino acids)Full D-amino acid substitutionHighly Stable

Table 3: Stability of Cyclic vs. Linear Peptides in Serum [5][12][13]

PeptideConformationHalf-life in Human Serum
Linear RGD peptideLinear< 5 minutes
Cyclic RGD peptideCyclic> 24 hours
SomatostatinCyclic (disulfide bond)~3 minutes
Octreotide (Somatostatin analog)Cyclic (disulfide bond) with D-Trp~2 hours

Experimental Protocols

Detailed methodologies for key experiments to assess peptide stability are provided below.

Protocol for In Vitro Peptide Stability Assay in Human Plasma

This protocol is designed to assess the stability of a peptide in human plasma by monitoring its degradation over time using RP-HPLC-MS.[14][15][16][17]

Materials:

  • Test peptide

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-interfering peptide)

  • 96-well microtiter plate

  • Incubator (37°C)

  • Centrifuge

  • RP-HPLC system with MS detector

Procedure:

  • Peptide Stock Solution: Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation Mixture: In a 96-well plate, add the test peptide to pre-warmed human plasma to a final peptide concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <1%).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the aliquot. This will precipitate the plasma proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC-MS Analysis: Inject the sample onto a C18 RP-HPLC column. Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to elute the peptide. Monitor the disappearance of the parent peptide peak and the appearance of degradation products using the MS detector.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

Protocol for Thioflavin T (ThT) Assay for Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.[18][19][20][21][22]

Materials:

  • Test peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Peptide Preparation: Prepare a stock solution of the test peptide in an appropriate solvent and dilute it to the desired final concentration (e.g., 10-50 µM) in the assay buffer.

  • ThT Working Solution: Prepare a working solution of ThT in the assay buffer at the desired final concentration (e.g., 10-20 µM).

  • Assay Setup: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (blank) and peptide only.

  • Incubation and Monitoring: Place the plate in a fluorescence plate reader set to 37°C. Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm. Orbital shaking between readings can promote aggregation.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils. The lag time, elongation rate, and final plateau of the curve provide information about the aggregation kinetics.

Protocol for Reverse-Phase HPLC (RP-HPLC) to Detect Peptide Oxidation

This protocol is used to separate and quantify oxidized forms of a peptide, most commonly methionine sulfoxide.[23][24][25][26]

Materials:

  • Test peptide (both native and intentionally oxidized as a control)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • RP-HPLC system with a UV detector (214 nm or 280 nm)

  • C18 column suitable for peptide separations

Procedure:

  • Sample Preparation: Dissolve the test peptide in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Oxidized Control: Prepare an oxidized control by treating the peptide with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) for a short period, then quench the reaction.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the native peptide, the oxidized control, and the test sample.

    • Elute the peptides using a linear gradient of Mobile Phase B.

    • Monitor the absorbance at 214 nm (for peptide bonds) or 280 nm (if the peptide contains Trp or Tyr).

  • Data Analysis:

    • Oxidized peptides are generally more polar and will elute earlier than the non-oxidized form.

    • Compare the chromatogram of the test sample to the native and oxidized controls to identify and quantify the percentage of oxidized peptide. The peak area of the oxidized form relative to the total peak area of all forms gives the percentage of oxidation.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be modulated by bioactive peptides.

Experimental Workflow for Peptide Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Peptide Stock Solution mix Incubate Peptide with Plasma @ 37°C start->mix plasma Human Plasma plasma->mix quench Quench at Time Points (e.g., 0, 15, 30, 60, 120 min) with ACN + Internal Standard mix->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC-MS centrifuge->hplc calc Calculate % Peptide Remaining hplc->calc halflife Determine Half-Life (t½) calc->halflife

Caption: Workflow for in vitro peptide stability assay in human plasma.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Bioactive Peptide Bioactive Peptide Receptor Tyrosine Kinase Receptor Tyrosine Kinase Bioactive Peptide->Receptor Tyrosine Kinase Inhibits PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a bioactive peptide.

AMPK Signaling Pathway Activation

Bioactive Peptide Bioactive Peptide AMPK AMPK Bioactive Peptide->AMPK Activates PGC1a PGC1a AMPK->PGC1a Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Mitochondrial Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial Biogenesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

Caption: Activation of the AMPK signaling pathway by a bioactive peptide.

NF-κB Signaling Pathway Inhibition

Bioactive Peptide Bioactive Peptide IKK IKK Bioactive Peptide->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Sequesters in cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by a bioactive peptide.

JAK-STAT Signaling Pathway Modulation

Bioactive Peptide Bioactive Peptide Cytokine Receptor Cytokine Receptor Bioactive Peptide->Cytokine Receptor Blocks Ligand Binding JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: Modulation of the JAK-STAT signaling pathway by a bioactive peptide.[27][28][29][30][31]

Receptor Tyrosine Kinase (RTK) Activation

Bioactive Peptide (Agonist) Bioactive Peptide (Agonist) RTK Monomer 1 RTK Monomer 1 Bioactive Peptide (Agonist)->RTK Monomer 1 RTK Monomer 2 RTK Monomer 2 Bioactive Peptide (Agonist)->RTK Monomer 2 RTK Dimer (Active) RTK Dimer (Active) RTK Monomer 1->RTK Dimer (Active) RTK Monomer 2->RTK Dimer (Active) RTK Dimer (Active)->RTK Dimer (Active) Autophosphorylation Intracellular Signaling Proteins Intracellular Signaling Proteins RTK Dimer (Active)->Intracellular Signaling Proteins Recruits & Activates Cellular Response Cellular Response Intracellular Signaling Proteins->Cellular Response

Caption: Activation of a Receptor Tyrosine Kinase by an agonistic bioactive peptide.[32][33][34][35][36]

Caspase Activation in Apoptosis

Bioactive Peptide Bioactive Peptide Death Receptor Death Receptor Bioactive Peptide->Death Receptor Binds to Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 (Active) Caspase-8 (Active) Procaspase-8->Caspase-8 (Active) Procaspase-3 Procaspase-3 Caspase-8 (Active)->Procaspase-3 Cleaves & Activates Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Executes

Caption: Bioactive peptide-induced apoptosis via the extrinsic caspase activation pathway.[37][38][39][40][41]

References

Safety Operating Guide

Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic acid. It is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical waste.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is imperative to adhere to the following safety measures. This compound, and similar chemicals, may cause skin, eye, and respiratory irritation[1][2].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact[1].

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact[1].

  • Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a dust respirator. All handling should be done in a well-ventilated area or a chemical fume hood[1].

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing[1].

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logistical Disposal Plan

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with regulations and minimizes environmental impact.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions[3]. Do not mix it with incompatible materials.

  • Waste Container:

    • Place the chemical waste in a clearly labeled, leak-proof container[4]. The container must be compatible with the chemical; for this organic acid, a high-density polyethylene (HDPE) or glass container is suitable.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, sparks, and open flames[5].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow their specific procedures for waste manifest and pickup scheduling. Disposal should be carried out at an authorized hazardous or special waste collection point in accordance with local regulations[1][5][6].

Alternative Disposal Considerations (Not Generally Recommended):

While some soluble, non-hazardous amino acids may be disposed of via the sanitary sewer with copious amounts of water, this is not recommended for this compound due to its irritant properties and the general principle of minimizing chemical release to the environment[7][8]. Always check and adhere to local regulations, which may strictly prohibit this practice[8]. In-lab neutralization is also not advised without a validated procedure for this specific compound[9].

Quantitative Data Summary

No specific quantitative data for disposal thresholds of this compound were found in the available safety data sheets. The general principle is to treat any quantity of this substance as chemical waste to be disposed of through a licensed contractor.

Data PointValueSource
Recommended Disposal MethodCollection by an authorized hazardous or special waste contractor.Safety Data Sheets for similar compounds[1][5][6]
Prohibited Disposal MethodsDo not dispose of in general trash or down the sanitary sewer.General Laboratory Best Practices

Experimental Protocols

The primary "protocol" for the disposal of this compound is the logistical plan outlined above. No in-lab experimental treatment or neutralization protocols are recommended for this compound due to the lack of specific, validated procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Boc-(S)-2-Amino-5- methylhex-4-enoic acid for disposal ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe container Place in a labeled, sealed, compatible waste container ppe->container storage Store in designated hazardous waste accumulation area container->storage contact_ehs Contact EHS or licensed waste disposal contractor storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and safety procedures for researchers, scientists, and drug development professionals handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Adherence to these guidelines is critical to ensure personal safety and prevent laboratory contamination.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure risks.[4][5] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, gloves, and closed-toe shoes.[6][7] Depending on the scale and nature of the work, additional protective gear may be necessary.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Level Required PPE Specific Recommendations Rationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.Protects against splashes and airborne particles.[4][7][8]
Hand ProtectionDisposable nitrile gloves.Provides a barrier against skin contact.[4][7][8] Double gloving is recommended for extended operations.
Protective ClothingStandard laboratory coat.Shields skin and personal clothing from spills.[4][8]
FootwearClosed-toe shoes.Protects feet from spills and falling objects.[4]
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.Necessary when handling the powder outside of a fume hood or when generating dust.[4][6]
Enhanced Face ProtectionFace shield worn over safety goggles.Recommended for procedures with a high risk of splashing, such as when working with larger quantities or during vigorous mixing.[4][7]

II. Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[2]

  • Work Area: Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station before beginning work. Ensure they are accessible and in good working order.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • If required by your risk assessment, put on a respirator.

  • Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling the Compound:

  • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.

  • Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined below.

  • When transferring the compound, use a spatula or other appropriate tool.

4. Post-Handling:

  • After handling is complete, decontaminate the work area.

  • Remove gloves using the proper technique to avoid skin contact with any potential contamination.

  • Wash hands thoroughly with soap and water.[2]

  • Remove safety goggles and lab coat.

III. Emergency Procedures: Swift and Decisive Action

In the event of an exposure, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and bench paper, should be placed in a designated, sealed hazardous waste container.

  • Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.[2]

V. Procedural Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash emergency_spill->cleanup_decontaminate Follow Spill Protocol emergency_exposure->cleanup_wash Follow First Aid

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.